molecular formula C8H6BrN B126402 4-Bromophenylacetonitrile CAS No. 16532-79-9

4-Bromophenylacetonitrile

Cat. No.: B126402
CAS No.: 16532-79-9
M. Wt: 196.04 g/mol
InChI Key: MFHFWRBXPQDZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenylacetonitrile undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium(IV) isopropoxide to yield 4-bromophenylethylamine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHFWRBXPQDZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051774
Record name 4-Bromophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16532-79-9
Record name (4-Bromophenyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16532-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016532799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenylacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetonitrile, 4-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Bromophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromophenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-Bromophenylacetonitrile, a key intermediate in the synthesis of various organic compounds. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Data

This compound, also known as 4-bromobenzyl cyanide, is a crystalline solid at room temperature.[1][2][3] Its chemical structure consists of a phenyl ring substituted with a bromine atom and an acetonitrile (B52724) group. The accurate determination of its physical properties is crucial for its application in chemical synthesis and drug development.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotes
CAS Number 16532-79-9[1][2][4][5][6][7][8][9]
Molecular Formula C₈H₆BrN[1][2][4][5][6]
Molecular Weight 196.04 g/mol [1][4][5][6][7][10]
Appearance White to off-white or pale yellow crystalline powder/solid.[1][2][3]Solid at 20°C.[4]
Melting Point 47-49 °C[1][5][7]
Boiling Point 118 °C at 3 mmHg[4]
Solubility Soluble in methanol, acetone, chloroform, and ether.[1][4] Slightly soluble in water.[11]---
Flash Point 113 °CClosed cup.[5][12]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus: A calibrated melting point apparatus (such as a Thiele tube with a heating oil bath or a digital melting point apparatus) is used.

  • Procedure: The capillary tube is placed in the apparatus alongside a thermometer. The sample is heated slowly and uniformly.

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is reported as the melting point. For accurate determination, the heating rate should be slow, around 1-2°C per minute, near the expected melting point.

Boiling Point Determination (at Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is standard.

Methodology:

  • Apparatus: A distillation setup equipped with a vacuum pump, a manometer to measure the pressure, and a suitable heating mantle is used.

  • Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 3 mmHg).

  • Heating and Observation: The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded. This temperature is the boiling point at that specific pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, acetone, chloroform, ether) are chosen.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 25 mg) is placed in a test tube.

  • Titration and Observation: The solvent is added in small, measured portions (e.g., 0.75 mL increments) with vigorous shaking after each addition. The solubility is observed and can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by finding the amount of solvent required to dissolve a specific amount of the solute.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical characterization of a crystalline organic compound like this compound.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Solubility Profile cluster_3 Data Compilation and Analysis A Obtain Sample of this compound B Visual Inspection (Appearance, Color, Form) A->B C Melting Point Determination B->C D Boiling Point Determination (Reduced Pressure) B->D E Solubility Test in Various Solvents B->E F Record and Tabulate All Physical Properties C->F D->F E->F G Compare with Literature Values for Purity Assessment F->G

Workflow for Physical Property Determination

References

Molecular weight and formula of 4-Bromophenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and organic materials. This document details its chemical and physical properties, provides experimental protocols for its synthesis and purification, and outlines methods for its analysis.

Core Properties of this compound

This compound, also known as 4-bromobenzyl cyanide, is a crystalline solid at room temperature. Its chemical structure consists of a phenyl ring substituted with a bromine atom and an acetonitrile (B52724) group.

PropertyValue
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol [1]
CAS Number 16532-79-9
Appearance White to off-white crystalline solid
Melting Point 47-49 °C
Boiling Point 116-118 °C at 3 mmHg
Density 1.49 g/cm³
Solubility Sparingly soluble in chloroform (B151607) and ethyl acetate (B1210297); slightly soluble in water.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt.

Experimental Protocol: Synthesis from 4-Bromobenzyl Bromide

This protocol is based on the reaction of 4-bromobenzyl bromide with potassium cyanide in a suitable solvent.[2]

Materials:

  • 4-Bromobenzyl bromide

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Chloroform

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium cyanide (0.3 g, 4.5 mmol) in 15 mL of DMSO.

  • Heat the mixture to 90°C with stirring for 1 hour to ensure complete dissolution of the potassium cyanide.

  • Slowly add 4-bromobenzyl bromide (1.0 g, 4.0 mmol) to the reaction mixture. The solution will typically turn dark red.

  • Maintain the reaction at 90°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 9:1 mixture of chloroform and hexane as the eluent.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of distilled water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (4 x 10 mL).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a 9:1 chloroform/hexane solvent system to yield this compound as a white solid.[3]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification 4-Bromobenzyl_Bromide 4-Bromobenzyl Bromide Reaction Reaction in DMSO at 90°C 4-Bromobenzyl_Bromide->Reaction KCN Potassium Cyanide KCN->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product Pure 4-Bromophenyl- acetonitrile Chromatography->Final_Product

Synthesis and purification workflow for this compound.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization

This is a general procedure that can be adapted for this compound. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as ethanol (B145695) or isopropanol.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid using an excess of solvent.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum or in a desiccator.

Recrystallization_Logic Start Crude Solid Dissolve Dissolve in minimal hot solvent Start->Dissolve Hot_Filter Hot Filtration (if impurities present) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool clear solution Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter_Collect Vacuum Filtration to Collect Crystals Ice_Bath->Filter_Collect Wash Wash with cold solvent Filter_Collect->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Solid Dry->End

Logical steps for the purification of a solid by recrystallization.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium with a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: A mass range of 40-400 amu is typically sufficient.

The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic protons will typically appear as two doublets in the range of 7.2-7.6 ppm. The methylene protons will appear as a singlet around 3.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The nitrile carbon will appear around 117 ppm, the methylene carbon around 22 ppm, and the aromatic carbons between 120 and 135 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Other characteristic peaks will be observed for the aromatic C-H and C-C bonds.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and organic synthesis. For more detailed information, consulting peer-reviewed literature and safety data sheets is recommended.

References

An In-depth Technical Guide to the Solubility of 4-Bromophenylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromophenylacetonitrile (also known as 4-bromobenzyl cyanide) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in synthesis, formulation, and other laboratory applications.

Core Topic: Solubility Profile of this compound

This compound is a crystalline solid that serves as a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development.

Quantitative Solubility Data
Organic SolventSolvent ClassQualitative SolubilitySource(s)
AcetoneKetoneSoluble[2]
ChloroformHalogenated HydrocarbonSoluble[2]
Diethyl EtherEtherSoluble[2]
Ethanol (B145695)AlcoholSoluble[2]
MethanolAlcoholA 5% solution forms a crystalline powder, suggesting high solubility.
Ethyl AcetateEsterSparingly Soluble
WaterAqueousSlightly Soluble / Insoluble[1][3]

Note: The information in this table is based on qualitative statements from chemical suppliers and safety data sheets. Quantitative values (e.g., in g/100 mL or mol/L) at specific temperatures are not currently published.

For structurally similar compounds, such as 4-methylphenylacetonitrile, it is noted to be soluble in organic solvents like ethanol and acetone, while having low solubility in water.[2] Phenylacetonitrile is also described as insoluble in water.[4] This aligns with the expected behavior of this compound, where the nonpolar aromatic ring and the weakly polar nitrile group dominate its solubility characteristics, favoring dissolution in organic solvents over water.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust and widely accepted methodology, the Shake-Flask Method, which can be followed by either gravimetric or UV-Vis spectroscopic analysis to determine the concentration of the saturated solution.[5][6][7]

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.[8]

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade or higher)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • For Gravimetric Analysis: Evaporating dish, oven

  • For UV-Vis Spectroscopic Analysis: UV-Vis spectrophotometer, quartz cuvettes

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[9]

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.[7]

  • Analysis: Determine the concentration of this compound in the clear, saturated filtrate using one of the following methods:

    • Gravimetric Analysis:

      • Accurately weigh a clean, dry evaporating dish.[9]

      • Pipette a known volume of the saturated filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

      • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

      • Dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound (47-49 °C) until a constant weight is achieved.[3]

      • The final weight of the residue represents the mass of this compound dissolved in the known volume/mass of the solvent.[10]

    • UV-Vis Spectroscopic Analysis:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration). Aromatic compounds typically show strong UV absorbance.[11][12]

      • Accurately dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted filtrate and use the calibration curve to determine the concentration of this compound in the diluted sample.

      • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

3. Data Presentation:

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by two common analytical techniques.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric_steps Gravimetric Workflow cluster_uv_vis_steps UV-Vis Workflow start Add excess this compound to vial add_solvent Add known volume of organic solvent start->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake settle Allow excess solid to settle shake->settle filter Filter supernatant through 0.22 µm syringe filter settle->filter analysis_choice Choose Analytical Method filter->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric uv_vis UV-Vis Spectroscopy analysis_choice->uv_vis weigh_dish Weigh empty evaporating dish add_filtrate Add known volume of filtrate and weigh weigh_dish->add_filtrate evaporate Evaporate solvent add_filtrate->evaporate dry_residue Dry residue to constant weight evaporate->dry_residue end_point Calculate Solubility dry_residue->end_point prep_standards Prepare standard solutions cal_curve Generate calibration curve prep_standards->cal_curve dilute_sample Dilute filtrate sample measure_abs Measure absorbance dilute_sample->measure_abs measure_abs->end_point G cluster_solute This compound Properties cluster_solvent Solvent Properties solute This compound solute_polar Polar Nitrile Group (-CN) (dipole-dipole) solute->solute_polar solute_nonpolar Nonpolar Bromophenyl Ring (van der Waals forces) solute->solute_nonpolar solubility Solubility Outcome solute_polar->solubility Favors dissolution in polar solvents solute_nonpolar->solubility Favors dissolution in nonpolar solvents solvent Organic Solvent solvent_polar Polar Solvents (e.g., Acetone, Alcohols) - Strong dipole-dipole - H-bonding potential solvent->solvent_polar solvent_nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) - Primarily van der Waals forces solvent->solvent_nonpolar solvent_polar->solubility 'Like dissolves like' solvent_nonpolar->solubility 'Like dissolves like'

References

Chemical structure and IUPAC name of 4-Bromophenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromophenylacetonitrile, a key intermediate in organic synthesis and drug discovery. It covers the compound's chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis and derivatization.

Chemical Structure and IUPAC Nomenclature

This compound, also known by synonyms such as 4-bromobenzyl cyanide and 2-(4-bromophenyl)acetonitrile, is an aromatic nitrile.[][2][3] Its structure consists of a phenyl ring substituted with a bromine atom at the para-position (position 4) and an acetonitrile (B52724) group.

  • IUPAC Name: 2-(4-bromophenyl)acetonitrile[][2][3][4]

  • Chemical Formula: C₈H₆BrN[2][5][6]

  • Molecular Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, providing a reference for its physical and chemical properties.

PropertyValueReference(s)
Molecular Weight 196.04 g/mol [2][3][5][6]
Appearance Off-white to white crystalline solid, powder, or chunks[][7][8]
Melting Point 47-49 °C[7][8][9]
Solubility Sparingly soluble in Chloroform and Ethyl Acetate (B1210297). Soluble in Methanol.[][7]
Flash Point 113 °C (235.4 °F) - closed cup
CAS Number 16532-79-9[2][5][6]
EC Number 240-602-2[4]
InChI 1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2[2]
SMILES String Brc1ccc(CC#N)cc1
Topological Polar Surface Area 23.8 Ų[7]

Experimental Protocols

This compound is a versatile reagent. Detailed below are established experimental protocols for its synthesis and its application as a precursor in further chemical transformations.

Synthesis of this compound from 4-Bromobenzyl Bromide

A common and direct method for synthesizing this compound is through the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt.[10]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve potassium cyanide (KCN) (4.5 mmol) in 15 mL of dimethyl sulfoxide (B87167) (DMSO). Heat the mixture to 90°C with stirring for 1 hour.[11]

  • Reagent Addition: Slowly add 4-bromobenzyl bromide (4.0 mmol) to the heated KCN solution. The mixture will typically turn dark red.[10][11]

  • Reaction Monitoring: Maintain the reaction at 90°C for 2 hours. Monitor the consumption of the starting material using thin-layer chromatography (TLC) with a mobile phase of chloroform/hexane (9:1).[10][11]

  • Work-up: Once the reaction is complete, cool the mixture and pour it into 100 mL of distilled water.[11]

  • Extraction: Extract the aqueous mixture with ethyl acetate (4 x 10 mL).[11]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography using a chloroform/hexane (9:1) eluent to yield this compound as a white solid.[11] An 86% yield has been reported for this method.[11]

Synthesis of α,α-dimethyl-4-bromophenylacetonitrile

This compound serves as a starting material for the synthesis of other important intermediates, such as α,α-dimethyl-4-bromophenylacetonitrile.[11]

Protocol:

  • Reaction Setup: Dissolve this compound as the raw material in a suitable reaction solvent like benzene.[11]

  • Reagent Addition: In the presence of a phase transfer catalyst and an alkali solution, react the solution with a methylating agent at a low temperature.[11]

  • Post-Processing: After the reaction is complete, perform standard work-up procedures to isolate the target product.[11]

  • Purity and Yield: This process has been reported to yield α,α-dimethyl-4-bromophenylacetonitrile with a purity greater than 99% (as determined by gas chromatography) and in yields ranging from 84% to 90%.[11]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of pharmaceuticals and advanced organic materials.[][11][12] The cyano group is a key functional group found in numerous small molecule drugs.[11]

  • Pharmaceutical Intermediates: It is a key intermediate in the preparation of 4-bromophenylacetic acid, which is a starting material for drugs like Bilastine and Fexofenadine.[13] It is also used in the synthesis of the antihistamine Brompheniramine.[13]

  • Material Science: The compound has been utilized in the synthesis of new fluorene-based alternating polymers and light-emitting copolymers for applications in organic light-emitting diodes (OLEDs).[6]

  • Chemical Research: It serves as a chemical model for studying and analyzing the human buccal absorption of pharmaceuticals.[][12]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic pathways involving this compound.

G cluster_synthesis Synthesis of this compound start 4-Bromobenzyl Bromide reagent1 Potassium Cyanide (KCN) in DMSO, 90°C start->reagent1 product This compound reagent1->product

Caption: Synthesis pathway of this compound.

G cluster_derivatization Derivatization of this compound cluster_path1 cluster_path2 cluster_path3 start This compound reagent1 Methylating Agent Phase Transfer Catalyst start->reagent1 Methylation reagent2 o-Phenylenediamine Phosphoric Acid start->reagent2 Condensation reagent3 Sodium Hydroxide (NaOH) Reflux start->reagent3 Hydrolysis product1 α,α-dimethyl-4- bromophenylacetonitrile reagent1->product1 product2 2-(4-bromobenzyl)- benzimidazole reagent2->product2 product3 4-Bromophenylacetic Acid reagent3->product3

Caption: Key synthetic transformations of this compound.

References

Key synonyms for 4-Bromophenylacetonitrile like 4-bromobenzyl cyanide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on 4-Bromophenylacetonitrile, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document provides a thorough overview of its chemical synonyms, quantitative properties, and detailed experimental protocols for its synthesis and derivatization.

Core Synonyms and Identification

This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing. The primary identifier for this compound is its CAS Number: 16532-79-9.[1]

SynonymSource
4-Bromobenzyl cyanideCommon Name[2][3][4][5][6]
2-(4-Bromophenyl)acetonitrileIUPAC Name[2][3]
Benzeneacetonitrile, 4-bromo-Chemical Abstracts Name[2][3]
p-BromophenylacetonitrileCommon Abbreviation[2]
4-BromobenzeneacetonitrileAlternative Name[2]
p-Bromobenzyl cyanideCommon Abbreviation[2]
(4-bromophenyl)acetonitrileAlternative Name[2]
ACETONITRILE, (p-BROMOPHENYL)-Alternative Name[2]
NSC 84174National Cancer Institute ID[2]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below, offering a quick reference for its physical and chemical properties.

PropertyValueSource(s)
Molecular Formula C₈H₆BrN[2][3]
Molecular Weight 196.04 g/mol [2]
CAS Number 16532-79-9[2][3]
Appearance Off-white to white crystalline powder/solid[3]
Melting Point 47-49 °C[3][6]
Boiling Point 116-118°C at 3 mmHg[7]
Flash Point 113 °C (closed cup)[6]
Purity >98.0% (GC)[5]
Solubility Soluble in methanol (B129727), chloroform, ethyl acetate (B1210297)[3][]
InChI Key MFHFWRBXPQDZSA-UHFFFAOYSA-N[2]
SMILES Brc1ccc(CC#N)cc1[6]

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are crucial for its application in research and development. The following sections provide established experimental protocols.

Protocol 1: Synthesis of this compound from 4-Bromobenzyl Bromide

This protocol details a common method for the synthesis of this compound via nucleophilic substitution.

Materials:

  • 4-Bromobenzyl bromide

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Ethyl acetate

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve potassium cyanide (4.5 mmol) in 15 ml of DMSO and heat the mixture to 90°C for 1 hour.[3]

  • Slowly add 4-bromobenzyl bromide (4.0 mmol) to the heated solution. The mixture will turn dark red.[3]

  • Maintain the reaction at 90°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform/hexane (9:1).[3]

  • After the reaction is complete, pour the mixture into 100 mL of distilled water.[3]

  • Extract the aqueous layer with ethyl acetate (4 x 10 mL).[3]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[3]

  • Filter the drying agent and concentrate the organic phase under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography using a chloroform/hexane (9:1) eluent to obtain this compound as a white solid.[3]

Protocol 2: Oxidative Dimerization of this compound

This protocol describes the synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile, a derivative of this compound.

Materials:

  • This compound

  • Sodium methoxide (B1231860) (NaOMe)

  • Iodine (I₂)

  • Anhydrous methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol under stirring.[2]

  • Add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature and stir for 15-20 minutes.[2]

  • Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.[2]

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.[2]

  • Quench the reaction by adding 1 M HCl until the solution is acidic.[2]

  • Remove the methanol under reduced pressure.[2]

  • Add water to the residue and extract the product with diethyl ether (3 times).[2]

  • Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Filter and evaporate the solvent to obtain the crude product. Purify by recrystallization from a suitable solvent like ethanol/water.[2]

Visualized Workflows and Pathways

To further elucidate the chemical transformations and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_4_Bromophenylacetonitrile reagent1 4-Bromobenzyl Bromide reaction Nucleophilic Substitution reagent1->reaction reagent2 KCN in DMSO reagent2->reaction intermediate Reaction Mixture reaction->intermediate 90°C, 2h workup Aqueous Workup & Extraction intermediate->workup purification Column Chromatography workup->purification product 4-Bromophenyl- acetonitrile purification->product Yield: 86%

Caption: Synthesis of this compound.

Oxidative_Dimerization_Workflow start This compound in Methanol add_base Add NaOMe start->add_base add_oxidant Add Iodine Solution add_base->add_oxidant reaction Stir at RT (12-24h) add_oxidant->reaction quench Quench with HCl reaction->quench extract Extract with Diethyl Ether quench->extract purify Recrystallization extract->purify product 2,3-Bis(4-bromophenyl)- fumaronitrile purify->product

Caption: Oxidative Dimerization Workflow.

Palladium_Catalyzed_Cyanation aryl_bromide Aryl Bromide (e.g., 4-Bromotoluene) reaction Catalytic Cycle aryl_bromide->reaction cyanide_source K4[Fe(CN)6] cyanide_source->reaction catalyst Pd(OAc)2 catalyst->reaction base Na2CO3 base->reaction solvent DMAC solvent->reaction product Aryl Nitrile reaction->product 120°C

Caption: Palladium-Catalyzed Cyanation of Aryl Bromides.

References

Fundamental reactivity of the nitrile group in 4-Bromophenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Reactivity of the Nitrile Group in 4-Bromophenylacetonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-bromobenzyl cyanide, is a pivotal intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and functional materials.[1][2][3] Its chemical versatility stems from three primary reactive sites: the aromatic ring, the benzylic position, and the nitrile group. This technical guide focuses exclusively on the fundamental reactivity of the nitrile (-C≡N) group, a versatile functional moiety that serves as a gateway to a diverse array of chemical transformations. This document provides a detailed exploration of the core reactions of the nitrile group in this specific molecule, including hydrolysis, reduction, reactions with organometallics, and cycloadditions. Detailed experimental protocols for key transformations are provided, quantitative data is summarized in tabular format, and reaction pathways and workflows are illustrated with diagrams generated using Graphviz DOT language.

Core Reactivity of the Nitrile Group

The nitrile functional group's reactivity is dictated by the carbon-nitrogen triple bond. This bond is highly polarized, with the nitrogen atom being more electronegative, which confers a significant electrophilic character on the carbon atom.[4][5][6] This electrophilicity is the cornerstone of its chemistry, making it susceptible to attack by a wide range of nucleophiles.[7][8] A resonance structure can be drawn that places a formal positive charge on the carbon, further illustrating its electrophilic nature.[6][7]

The presence of the 4-bromophenyl ring influences the nitrile group's reactivity through inductive and resonance effects. The electron-withdrawing nature of the bromine atom can slightly enhance the electrophilicity of the nitrile carbon. Furthermore, the benzylic protons adjacent to the nitrile group are acidic and can be removed by a strong base, allowing for alkylation at the alpha-carbon.[1][8]

Key Transformations of the Nitrile Group

The electrophilic carbon of the nitrile in this compound is the site for several fundamental and synthetically useful transformations.

Hydrolysis to 4-Bromophenylacetic Acid

One of the most common reactions is the hydrolysis of the nitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[4][6] The resulting product, 4-bromophenylacetic acid, is a valuable precursor for synthesizing esters, amides, and is a key starting material for pharmaceuticals like Bilastine and Fexofenadine.[9] Basic hydrolysis using sodium hydroxide (B78521) is a common and high-yielding method.[9]

Reduction to 2-(4-bromophenyl)ethan-1-amine

The nitrile group can be reduced to a primary amine, a critical transformation for introducing a basic nitrogen center, a common feature in many bioactive molecules.[10] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion.[4][5][6] The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon.[5][7] An alternative method is catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon.[10]

Reaction with Grignard Reagents to form Ketones

The addition of organometallic reagents, such as Grignard reagents, to the nitrile group provides a direct route to ketones.[4][11] The Grignard reagent's carbanion acts as a nucleophile, attacking the electrophilic nitrile carbon to form an imine anion intermediate.[5][7] Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone.[11] This reaction is a powerful tool for carbon-carbon bond formation.[12]

[3+2] Cycloaddition to form Tetrazoles

The nitrile group can participate in [3+2] cycloaddition reactions with azide (B81097) ions to form tetrazoles.[13][14] Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[14][15] This reaction is typically promoted by a Lewis acid, such as zinc bromide, or conducted under conditions that generate hydrazoic acid in situ.[16]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number16532-79-9[2][17][18]
Molecular FormulaC₈H₆BrN[2][3][17]
Molecular Weight196.04 g/mol [2][17][18]
Alternate Names4-Bromobenzyl cyanide, 2-(4-Bromophenyl)acetonitrile[2][3][18]
AppearanceWhite solid / Chunks or pellets[1][18]
Topological Polar Surface Area23.8 Ų[3][18]
H-Bond Acceptor Count1[3]
Rotatable Bond Count1[3]
Table 2: Summary of Key Reactions and Reported Yields
ReactionProductReagents & ConditionsReported YieldReference
SynthesisThis compound4-Bromobenzyl bromide, KCN, DMSO, 90°C, 2h86%[1]
SynthesisThis compound(4-bromophenyl)boronic acid, α-aminoacetonitrile HCl, NaNO₂, Toluene (B28343)/H₂O, 50°C82%[1]
α,α-Dimethylationa,a-dimethyl-4-bromo-phenylacetonitrileMethylating reagent, phase transfer catalyst, alkali solution, benzene84-90%[1]
Hydrolysis4-Bromophenylacetic acidNaOH, Water, Reflux (90-100°C), 6-8h98% (Purity >99%)[9]
Cyclocondensation2-(4-bromobenzyl)-benzimidazoleo-phenylenediamine, H₃PO₄/Polyphosphoric acidNot specified[1]

Experimental Protocols

Protocol for Hydrolysis to 4-Bromophenylacetic Acid

This protocol is based on the high-yield basic hydrolysis method.[9]

  • Setup : To a 500 mL round-bottom flask equipped with a reflux condenser, add this compound.

  • Reagent Addition : Add a solution of sodium hydroxide (e.g., 2.25g) dissolved in water (e.g., 25ml).

  • Reaction : Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature.

  • Purification :

    • Wash the reaction mass with a small volume of toluene (e.g., 5-15 mL) to remove organic impurities.

    • Perform a carbon treatment to decolorize the solution.

    • Carefully adjust the pH of the aqueous solution to 2-3 using a suitable acid (e.g., HCl). This will precipitate the product.

  • Isolation : Collect the solid product by filtration, wash with cold water, and dry at 65-73°C to obtain pure 4-bromophenylacetic acid.

G Workflow: Basic Hydrolysis of this compound cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_isolation 4. Isolation setup Combine this compound, NaOH, and Water in RBF reflux Heat to Reflux (90-100°C) for 6-8 hours setup->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temp tlc->cool wash Wash with Toluene cool->wash acidify Adjust pH to 2-3 with Acid wash->acidify filter Filter Precipitate acidify->filter dry Dry Solid Product filter->dry end end dry->end Final Product: 4-Bromophenylacetic Acid

Caption: General experimental workflow for the hydrolysis of this compound.

Protocol for Reduction to 2-(4-bromophenyl)ethan-1-amine (General)

This is a generalized protocol based on the known reactivity of nitriles with LiAlH₄.[4][7][10]

  • Setup : To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) in a suitable anhydrous ether solvent (e.g., diethyl ether or THF).

  • Reagent Addition : Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The reaction can be gently refluxed to ensure completion.

  • Workup (Fieser method) :

    • Cool the reaction mixture back to 0°C.

    • Carefully and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

    • Stir the resulting granular precipitate vigorously for 15-30 minutes.

  • Isolation : Filter off the aluminum salts and wash them thoroughly with the ether solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the primary amine.

Protocol for Reaction with Grignard Reagent (General)

This is a generalized protocol for the synthesis of a ketone from this compound.[4][11]

  • Setup : In an oven-dried flask under an inert atmosphere, place a solution of this compound in an anhydrous ether solvent (e.g., THF).

  • Reagent Addition : Add the desired Grignard reagent (e.g., Methylmagnesium bromide in THF) dropwise to the nitrile solution at 0°C.

  • Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup :

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous acid (e.g., 1M HCl).

    • Continue stirring until the intermediate imine is fully hydrolyzed to the ketone.

  • Isolation : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Reaction Pathways and Mechanisms

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_grignard Organometallic Addition cluster_cycloaddition [3+2] Cycloaddition Start This compound Amide Amide Intermediate Start->Amide H₃O⁺ / OH⁻ Amine 2-(4-Bromophenyl)ethan-1-amine Start->Amine 1. LiAlH₄ 2. H₂O Imine Imine Intermediate Start->Imine 1. R-MgBr Tetrazole 5-((4-Bromophenyl)methyl) -1H-tetrazole Start->Tetrazole NaN₃, ZnBr₂ Acid 4-Bromophenylacetic Acid Amide->Acid H₃O⁺ / OH⁻ Ketone Ketone Imine->Ketone H₃O⁺ workup

Caption: Key synthetic pathways originating from the nitrile group of this compound.

Caption: Simplified mechanism for the base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

References

A Technical Guide to the Procurement and Application of 4-Bromophenylacetonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Bromophenylacetonitrile, a key building block in organic synthesis and pharmaceutical research. This document details commercial supplier information, purchasing protocols, and established experimental procedures to assist researchers in its effective procurement and application.

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of commercial suppliers, catering to a range of research and development needs. Purity levels and available quantities vary by supplier, allowing for procurement tailored to specific experimental scales and quality requirements. Below is a summary of prominent suppliers and their typical product offerings.

SupplierTypical PurityAvailable Pack SizesAdditional Information
Sigma-Aldrich (Merck) ≥98%1 g, 5 g, 25 g, 100 gOffers detailed safety and technical data sheets.
Thermo Fisher Scientific (Alfa Aesar) 97%25 g, 100 gProvides specification sheets and certificates of analysis.[1]
Apollo Scientific 98%1 g, 5 g, 10 g, 25 g, 100 g, 500 gOffers bulk inquiries and various pack sizes.[2]
BOC Sciences ≥95%Inquire for detailsSpecializes in a wide range of chemical products for research.[]
S D Fine-Chem Limited Min. 98% (GC)100 g, 500 g, 5 kg, 25 kgIndian supplier offering laboratory and synthesis grade products.[4]
Otto Chemie Pvt Ltd 98%25 g, 100 gIndian supplier catering to pharmaceutical and biochemical industries.[5]
NSR Laboratories Pvt. Ltd. 99%1 kg, 5 kg, 10 kg, 25 kg, 1 MTIndian manufacturer providing high-purity bulk quantities.[6]

Purchasing Process for Research Chemicals

The procurement of specialized chemicals such as this compound for research purposes follows a structured process to ensure safety, compliance, and proper handling. The following workflow outlines the key steps involved.

G Figure 1: General Workflow for Purchasing Research Chemicals A Identify Chemical Need & Specifications B Search Institutional Inventory A->B C Select Supplier & Request Quote B->C If not in stock D Obtain Necessary Approvals (e.g., EHS) C->D E Generate Purchase Order (PO) D->E F Supplier Processing & Shipment E->F G Receive & Log Chemical F->G H Store According to SDS Guidelines G->H

Figure 1: General Workflow for Purchasing Research Chemicals

Key Considerations in the Purchasing Process:

  • Institutional Policies: Researchers should always adhere to their institution's specific procurement policies and guidelines for chemical purchasing.[7][8]

  • Safety Data Sheets (SDS): Always obtain and review the SDS prior to purchase to understand the hazards and handling requirements.

  • Regulatory Compliance: Be aware of any specific regulations or permits required for purchasing certain chemicals.[7]

  • Purity and Grade: Select the appropriate chemical grade (e.g., reagent, laboratory, technical) based on the experimental requirements.[9]

  • Quantity: Order the smallest quantity necessary for the intended experiments to minimize waste and storage hazards.[7]

Experimental Protocols and Applications

This compound is a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[10]

Synthesis of a,a-dimethyl-4-bromophenylacetonitrile

This protocol describes the methylation of this compound.

Methodology:

  • Dissolve this compound as the raw material in a benzene (B151609) reaction solvent.

  • In the presence of a phase transfer catalyst and an alkali solution, react the solution with a methylating reagent at a low temperature.

  • After the reaction is complete, perform post-processing of the reaction product to isolate the target compound.

  • This process has been reported to yield the product with a purity of over 99% (as determined by gas chromatography) and in yields ranging from 84% to 90%.[10]

Synthesis of 2-(4-bromobenzyl)-benzimidazole

This protocol outlines the synthesis of a benzimidazole (B57391) derivative.

Methodology:

  • Use this compound and o-phenylenediamine (B120857) as the starting materials.

  • The synthesis is carried out under the catalysis of a mixed acid of phosphoric acid and polyphosphoric acid.[10]

Oxidative Dimerization to 2,3-Bis(4-bromophenyl)fumaronitrile

This protocol details the synthesis of a fumaronitrile (B1194792) derivative, a valuable building block for advanced materials.[11]

Methodology:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (B129727).

  • To the stirred solution, add sodium methoxide (B1231860) (1.1 eq) portion-wise at room temperature and stir the mixture for 15-20 minutes.

  • Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard work-up procedure to isolate the crude product.

  • Purify the crude product by appropriate methods, such as recrystallization or column chromatography.[11]

Signaling Pathways and Logical Relationships

The utility of this compound in drug discovery and materials science stems from its ability to participate in a variety of chemical transformations. The following diagram illustrates a simplified logical relationship of its synthetic applications.

G Figure 2: Synthetic Pathways of this compound A This compound B Alkylation A->B C Cyclocondensation A->C D Oxidative Dimerization A->D E Reduction A->E F α,α-Disubstituted Phenylacetonitriles B->F G Benzimidazole Derivatives C->G H Fumaronitrile Derivatives D->H I 4-Bromophenylethylamine E->I

Figure 2: Synthetic Pathways of this compound

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate protective clothing, gloves, and eye/face protection.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

References

Technical Guide to 4-Bromophenylacetonitrile: Hazards and Safe Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential hazards associated with 4-Bromophenylacetonitrile (CAS No. 16532-79-9), also known as 4-bromobenzyl cyanide, and outlines detailed precautions for its safe handling, storage, and disposal. The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and respond effectively to emergencies.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also a skin and eye irritant and may cause respiratory irritation.[1][2][3] The compound is a lachrymator, meaning it can cause tearing.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic if swallowed / Harmful if swallowed
Acute Toxicity, DermalCategory 4Harmful in contact with skin
Acute Toxicity, InhalationCategory 4Harmful if inhaled
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation
Hazardous to the aquatic environment, long-termCategory 3Harmful to aquatic life with long lasting effects

Table 1: GHS Hazard Classification for this compound.[1][2][4]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₆BrN
Molecular Weight 196.05 g/mol
Appearance Light brown solid
Melting Point 47-49 °C
Flash Point 152 °C (closed cup)
Vapor Density 6.76
Solubility in Water Slightly soluble

Table 2: Physicochemical Properties of this compound.[5][6]

Toxicological Data
Test TypeSpeciesRouteValue
LD50 (Lethal Dose, 50%) RatOral202 mg/kg
LD50 (Lethal Dose, 50%) MouseIntravenous56 mg/kg
EC50 (Effective Concentration, 50%) Bacteria (Phytobacterium phosphoreum)-0.14-0.19 mg/L (Microtox test)

Table 3: Acute Toxicity Data for this compound.[3][6][7]

Experimental Protocols for Toxicological Assessment

The toxicological data presented are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are general descriptions of the methodologies for the relevant toxicity tests.

Acute Oral Toxicity (Representative Protocol based on OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance.[8][9]

  • Test Animals: Healthy, young adult rats (typically females) are used.[8]

  • Procedure: The test substance is administered in a stepwise procedure where three animals are used at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[9] The substance is administered orally by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

  • Endpoint: The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of three additional animals with the same dose, or dosing of three additional animals at the next higher or the next lower dose level.

Acute Dermal Toxicity (Representative Protocol based on OECD 402)

This test assesses the potential for a substance to cause toxicity through skin contact.[11][12]

  • Test Animals: Adult rats (200-300g), typically females, with healthy, intact skin are used.[13]

  • Procedure: The fur is removed from the dorsal/flank area of the animal. The test substance is applied uniformly over an area of at least 10% of the total body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[13][14]

  • Observation: Animals are observed for signs of toxicity daily for at least 14 days.[12]

  • Endpoint: The LD50 is calculated based on the mortality observed at different dose levels.

Acute Inhalation Toxicity (Representative Protocol based on OECD 403)

This method evaluates the health hazards from short-term exposure to an inhaled substance.[1][5][15]

  • Test Animals: Young adult rats are the preferred species.[16]

  • Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation exposure system for a predetermined duration, typically 4 hours.[1][15] At least three concentrations are usually tested.

  • Observation: Animals are observed for at least 14 days for mortality and signs of toxicity.[1][16]

  • Endpoint: The median lethal concentration (LC50) is estimated.[15]

Skin Irritation (Representative Protocol based on OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[4][17]

  • Test Animals: The albino rabbit is the preferred laboratory animal.[18]

  • Procedure: A single dose of the test substance is applied to a small area of skin (approximately 6cm²) under a semi-occlusive patch for 4 hours.[17][18]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[17]

  • Endpoint: The substance is considered an irritant if the observed responses persist.[4][18]

Eye Irritation (Representative Protocol based on OECD 405)

This test is designed to assess the potential of a substance to cause irritation or corrosion to the eyes.[2][7]

  • Test Animals: Healthy young albino rabbits are typically used.[19]

  • Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[2][6]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[2]

  • Endpoint: The degree of eye irritation is evaluated by scoring the lesions observed.[6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH/MSHA-approved respirator.

Handling Procedures
  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical aid.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Accidental Release Measures
  • Spills/Leaks: Evacuate the area. Wear appropriate personal protective equipment. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Provide ventilation.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

G risk_assessment Risk Assessment (Identify Hazards) handling_procedures Safe Handling Procedures (Engineering Controls, PPE) risk_assessment->handling_procedures Leads to storage Proper Storage (Cool, Dry, Ventilated) risk_assessment->storage Informs spill_response Spill Response handling_procedures->spill_response If spill occurs first_aid First Aid handling_procedures->first_aid If exposure occurs disposal Waste Disposal (Follow Regulations) spill_response->disposal emergency_contact Emergency Contact (Inform Supervisor/EHS) spill_response->emergency_contact first_aid->emergency_contact

Caption: Logical relationship of handling precautions for this compound.

G spill_detected Spill Detected evacuate_area Evacuate Immediate Area spill_detected->evacuate_area don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate_area->don_ppe contain_spill Contain Spill (Use inert absorbent material) don_ppe->contain_spill collect_material Collect Spilled Material (Sweep into container) contain_spill->collect_material decontaminate Decontaminate Area collect_material->decontaminate dispose_waste Dispose of Waste (Follow hazardous waste procedures) decontaminate->dispose_waste report_incident Report Incident dispose_waste->report_incident

Caption: Experimental workflow for handling a spill of this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of 4-Bromophenylacetonitrile (CAS No. 16532-79-9). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. While specific quantitative thermal analysis data, such as onset decomposition temperatures from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), are not publicly available in the reviewed literature, this guide synthesizes information from safety data sheets and related chemical literature to provide a robust understanding of the compound's stability profile. This guide also furnishes detailed, standardized experimental protocols for conducting such thermal analyses and outlines the expected decomposition products.

Introduction

This compound, also known as 4-bromobenzyl cyanide, is a versatile intermediate in organic synthesis, frequently employed in the pharmaceutical and chemical industries. Its structure, featuring a brominated aromatic ring and a nitrile group, makes it a valuable building block for a variety of more complex molecules. An understanding of the thermal stability of this compound is critical for ensuring safe handling, storage, and reaction conditions, as well as for predicting potential degradation pathways that could impact product purity and safety.

This guide addresses a notable gap in readily available technical data by consolidating known information and providing standardized methodologies for researchers to assess the thermal properties of this compound in their own laboratories.

Thermal Stability Profile

Based on available safety and technical data, this compound is considered stable under normal temperatures and pressures. However, exposure to high temperatures can lead to decomposition, releasing irritating and toxic gases and vapors.

Conditions to Avoid:

  • High temperatures

  • Incompatible materials, including strong oxidizing agents and strong bases.

Quantitative Thermal Analysis Data

A thorough search of scientific literature and chemical safety databases did not yield specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound. Therefore, parameters such as the onset decomposition temperature, the temperature of maximum weight loss, and the enthalpy of decomposition have not been publicly documented. The safety data sheets for this compound explicitly state that the decomposition temperature is "not available".

To determine these critical parameters, experimental analysis using TGA and DSC is required. Detailed protocols for these analyses are provided in Section 4.

Decomposition Products

In the event of thermal decomposition, this compound is expected to break down into several hazardous substances. The primary identified hazardous decomposition products are:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen bromide (HBr)

The formation of these products is consistent with the elemental composition of this compound (C8H6BrN). The presence of bromine in the molecule leads to the release of corrosive hydrogen bromide gas upon decomposition.

Table 1: Summary of Known Decomposition Information
ParameterInformationSource Citation
Stability Stable under normal temperatures and pressures.
Conditions to Avoid Incompatible materials (strong oxidizing agents, strong bases).
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide.
Quantitative Decomposition Temperature Not available.

Experimental Protocols for Thermal Analysis

To determine the quantitative thermal stability parameters for this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. High-purity indium and other appropriate standards should be used for temperature calibration.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or air, if oxidative decomposition is being studied) with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature (°C).

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Determine the temperature of maximum rate of weight loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

    • Record the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic decomposition events and their associated enthalpy.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • Determine the melting point (Tm) from the peak of the endothermic melting event.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

    • Identify any exothermic peaks, which would indicate a decomposition event. Determine the onset temperature (Tonset) and the enthalpy of decomposition (ΔHdecomp) for any such events.

Visualized Workflows and Pathways

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis Sample_Weighing Weigh 2-10 mg of This compound Sample_Loading Load into TGA/DSC pan Sample_Weighing->Sample_Loading TGA TGA Analysis Sample_Loading->TGA TGA DSC DSC Analysis Sample_Loading->DSC DSC TGA_Data Mass Loss vs. Temp Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temp Curve DSC->DSC_Data Analysis Determine T(onset), T(max), ΔH(fus), ΔH(decomp) TGA_Data->Analysis DSC_Data->Analysis Final_Report Final_Report Analysis->Final_Report Compile Data

Caption: Workflow for TGA and DSC Analysis.

Hypothetical Decomposition Pathway

G cluster_products Decomposition Products Start This compound (C8H6BrN) Heat High Temperature Start->Heat Decomposition Decomposition Heat->Decomposition NOx Nitrogen Oxides (NOx) Decomposition->NOx CO Carbon Monoxide (CO) Decomposition->CO CO2 Carbon Dioxide (CO2) Decomposition->CO2 HBr Hydrogen Bromide (HBr) Decomposition->HBr

Caption: Expected Thermal Decomposition Products.

Conclusion

While this compound is stable under standard conditions, it is susceptible to thermal decomposition at elevated temperatures, leading to the formation of hazardous products including nitrogen oxides, carbon oxides, and hydrogen bromide. A critical gap exists in the public domain regarding the quantitative thermal stability data for this compound. The detailed TGA and DSC protocols provided in this guide offer a standardized approach for researchers to determine these crucial safety and process parameters. The findings from such analyses will be invaluable for ensuring the safe and effective use of this compound in research and development. It is strongly recommended that this experimental work be conducted to fully characterize the thermal profile of this important chemical intermediate.

Methodological & Application

Synthesis of 4-bromophenylethylamine from 4-Bromophenylacetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromophenylethylamine, a valuable building block in pharmaceutical and chemical research, from the starting material 4-bromophenylacetonitrile. The primary transformation involves the reduction of the nitrile functional group to a primary amine. This guide outlines three common and effective methods for this conversion: reduction with lithium aluminum hydride (LiAlH4), catalytic hydrogenation, and a milder reduction using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) with a titanium catalyst.

Introduction

4-Bromophenylethylamine serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The efficient and selective synthesis of this amine from readily available this compound is therefore of significant interest. The primary challenge in this synthesis is the chemoselective reduction of the nitrile group without affecting the aryl bromide, as the carbon-bromine bond can be susceptible to cleavage under certain reductive conditions (dehalogenation). The choice of reduction method will depend on factors such as available equipment, desired scale, and tolerance of other functional groups in more complex substrates.

Reaction Pathway

The overall synthetic transformation is the reduction of the nitrile group of this compound to a primary amine, yielding 4-bromophenylethylamine.

reaction_pathway cluster_reduction Reduction Methods start This compound LiAlH4 LiAlH4 / Ether, then H2O workup start->LiAlH4 Catalytic_H2 Catalytic Hydrogenation (H2, Catalyst) start->Catalytic_H2 TMDS_Ti TMDS / Ti(O-iPr)4 start->TMDS_Ti product 4-Bromophenylethylamine LiAlH4->product Catalytic_H2->product TMDS_Ti->product

Caption: Chemical transformation of this compound to 4-bromophenylethylamine via different reduction methods.

Data Summary

The following table summarizes the quantitative data for the different synthesis methods. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.

MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Method 1 Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFReflux4 - 1670 - 85Potent reducing agent; requires anhydrous conditions and careful workup.
Method 2a Catalytic Hydrogenation (Raney® Nickel)Methanol/Ammonia (B1221849)Room Temperature4 - 1260 - 80Requires a hydrogen atmosphere and specialized high-pressure equipment. Potential for dehalogenation.
Method 2b Catalytic Hydrogenation (Pd/C with additive)Ethanol (B145695)/TEARoom Temperature6 - 2465 - 85Triethylamine (B128534) (TEA) is added to suppress dehalogenation. Requires a hydrogen atmosphere.
Method 3 HydrosilylationTHFRoom Temperature2 - 685 - 95Mild and efficient method with a good functional group tolerance.[1][2]

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is a classic and effective way to reduce nitriles to primary amines. It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Distilled water

  • 15% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether (or THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether (or THF) and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams used), followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally by the dropwise addition of water (3x mL).

  • Stir the resulting mixture vigorously at room temperature for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromophenylethylamine.

  • The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a common industrial method for the reduction of nitriles. The choice of catalyst and reaction conditions is crucial to prevent the undesired side reaction of dehalogenation.

2a: Using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Hydrogen gas source

Procedure:

  • In a suitable high-pressure reaction vessel, add a solution of this compound in methanol.

  • Add a solution of ammonia in methanol. The presence of ammonia helps to suppress the formation of secondary amines.

  • Carefully add the Raney® Nickel catalyst as a slurry. The amount of catalyst can range from 5-20% by weight of the starting material.

  • Seal the hydrogenation apparatus and purge it several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi) and begin vigorous agitation at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-12 hours.

  • Once the hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. The filter cake should be kept wet to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by distillation or crystallization.

2b: Using Palladium on Carbon (Pd/C) with an Additive

To minimize dehalogenation when using a palladium catalyst, the addition of a basic additive like triethylamine is often employed.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Triethylamine (TEA)

  • Hydrogenation apparatus

  • Hydrogen gas source

Procedure:

  • Dissolve this compound in ethanol in a high-pressure reaction vessel.

  • Add triethylamine (1-2 equivalents).

  • Carefully add the 10% Pd/C catalyst (typically 1-5 mol%).

  • Seal the hydrogenation apparatus, purge with nitrogen, and then with hydrogen.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the catalyst through Celite® and wash the filter cake with ethanol.

  • Remove the solvent and triethylamine from the filtrate under reduced pressure.

  • The crude product can be purified by standard methods.

Method 3: Hydrosilylation with TMDS and Titanium(IV) Isopropoxide

This is a milder and often more selective method for the reduction of nitriles, particularly for substrates sensitive to harsh conditions.[1][2]

Materials:

  • This compound

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 1M HCl)

  • Sodium bicarbonate solution

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Add titanium(IV) isopropoxide (0.1-0.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add 1,1,3,3-tetramethyldisiloxane (TMDS) (1.5-2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M aqueous HCl.

  • Stir the mixture for 30 minutes, then basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-bromophenylethylamine by vacuum distillation or other suitable techniques.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents. Handle it in a fume hood under an inert atmosphere (nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. The catalysts (Raney® Nickel and Pd/C) can be pyrophoric, especially after the reaction when dry. Do not allow the catalyst to dry in the air. Keep it wet with solvent during filtration and handling.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all chemicals used before starting any experiment.

References

Application Notes and Protocols: Synthesis of Fluorene-Based Polymers Utilizing 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of fluorene-based polymers incorporating a 4-cyanophenyl moiety, starting from 4-bromophenylacetonitrile. The protocols cover the synthesis of a key monomer intermediate and its subsequent polymerization via a Suzuki coupling reaction. The resulting polymers, featuring pendant cyanophenyl groups, are of significant interest for applications in organic electronics and as functional materials in biomedical research and drug development, owing to their unique photophysical and electronic properties.

Introduction

Fluorene-based polymers are a class of conjugated polymers renowned for their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties.[1] The incorporation of specific functional groups can further enhance their utility. The cyanophenyl group, introduced via this compound, is an electron-withdrawing moiety that can influence the polymer's electronic band structure, charge transport characteristics, and photophysical behavior.[2][3] These characteristics make such polymers promising candidates for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and as fluorescent probes or biosensors in drug discovery and diagnostics.[1][4]

This document outlines a two-stage synthetic approach:

  • Monomer Synthesis: A detailed protocol for the synthesis of 2,7-dibromo-9,9-bis(4-cyanophenyl)fluorene, a key polymerizable monomer, from 2,7-dibromofluorenone and a Grignard reagent derived from this compound.

  • Polymerization: A comprehensive procedure for the Suzuki polycondensation of the synthesized monomer with a fluorene-2,7-diboronic acid ester to yield a high molecular weight alternating copolymer.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound4-BPNC₈H₆BrN196.0447-49
2,7-DibromofluorenoneDBFC₁₃H₆Br₂O338.00202-204
2,7-Dibromo-9,9-bis(4-cyanophenyl)fluoreneM1C₂₇H₁₄Br₂N₂542.23Not Reported
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) esterM2C₃₇H₅₆B₂O₄598.47135-138
Poly[(9,9-dioctylfluorene)-alt-(9,9-bis(4-cyanophenyl)fluorene)]P1(C₆₄H₆₈N₂)n--
Table 2: Typical Polymerization Results and Properties of P1
ParameterValue
Number-Average Molecular Weight (Mₙ)15,000 - 25,000 g/mol
Weight-Average Molecular Weight (Mₙ)30,000 - 50,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Yield70 - 85%
Emission ColorBlue-Green

Experimental Protocols

Part 1: Synthesis of 2,7-Dibromo-9,9-bis(4-cyanophenyl)fluorene (Monomer M1)

This protocol describes a two-step, one-pot synthesis of the monomer M1. The first step involves the in-situ preparation of a Grignard reagent from this compound, followed by its reaction with 2,7-dibromofluorenone. The resulting tertiary alcohol is then reduced to the final product.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 eq) and a crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound (2.0 eq) in anhydrous THF.

    • Add a few drops of the 4-BPN solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

    • Once initiated, add the remaining 4-BPN solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 2,7-Dibromofluorenone:

    • Dissolve 2,7-dibromofluorenone (1.0 eq) in anhydrous THF in a separate flask and add this solution dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the magnesium salts dissolve.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water, saturated sodium sulfite solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to afford 2,7-dibromo-9,9-bis(4-cyanophenyl)fluorene (M1) as a white to off-white solid.

Part 2: Synthesis of Poly[(9,9-dioctylfluorene)-alt-(9,9-bis(4-cyanophenyl)fluorene)] (P1) via Suzuki Coupling

This protocol details the palladium-catalyzed Suzuki polycondensation of monomer M1 with 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (M2).

Materials:

  • 2,7-Dibromo-9,9-bis(4-cyanophenyl)fluorene (M1)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (M2)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene (B28343) (anhydrous)

  • Potassium carbonate (K₂CO₃), 2 M aqueous solution

  • Aliquat 336 (phase-transfer catalyst)

  • Methanol (B129727)

  • Acetone (B3395972)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine equimolar amounts of M1 and M2.

    • Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol%).

    • Add a few drops of Aliquat 336.

    • Evacuate the flask and backfill with nitrogen three times.

    • Add anhydrous toluene via syringe to dissolve the monomers and catalyst.

    • Degas the 2 M K₂CO₃ solution by bubbling with nitrogen for 30 minutes, then add it to the reaction mixture.

  • Polymerization:

    • Heat the reaction mixture to 90-95 °C with vigorous stirring under a nitrogen atmosphere for 48-72 hours.

    • Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into a large excess of methanol with stirring to precipitate the polymer.

    • Filter the fibrous polymer precipitate and wash thoroughly with methanol and acetone to remove oligomers and catalyst residues.

    • Redissolve the polymer in a minimal amount of toluene or THF and re-precipitate into methanol.

    • Collect the purified polymer by filtration and dry under vacuum at 60 °C overnight to yield the final product, P1.

Visualizations

experimental_workflow cluster_monomer Part 1: Monomer Synthesis cluster_polymer Part 2: Polymerization bpan This compound grignard Grignard Reagent bpan->grignard THF mg Mg, I₂ mg->grignard reaction1 Reaction grignard->reaction1 dbf 2,7-Dibromofluorenone dbf->reaction1 workup1 Work-up & Purification reaction1->workup1 m1 Monomer M1 workup1->m1 m1_poly Monomer M1 m1->m1_poly reaction2 Suzuki Coupling m1_poly->reaction2 m2 Monomer M2 m2->reaction2 catalyst Pd(PPh₃)₄, K₂CO₃ catalyst->reaction2 workup2 Precipitation & Purification reaction2->workup2 p1 Polymer P1 workup2->p1

Caption: Experimental workflow for the synthesis of fluorene-based polymer P1.

signaling_pathway p1_probe Polymer P1 (Fluorescent Probe) binding Binding Event p1_probe->binding target_protein Target Protein (e.g., Kinase) target_protein->binding fluorescence_change Change in Fluorescence (Intensity or Wavelength) binding->fluorescence_change detection Detection & Quantification fluorescence_change->detection drug_screening High-Throughput Drug Screening detection->drug_screening

Caption: Application of Polymer P1 as a fluorescent probe in a drug screening assay.

Potential Applications in Drug Development

Fluorene-based polymers with pendant cyanophenyl groups, such as P1, can be utilized in several areas of drug development:

  • Fluorescent Probes and Biosensors: The inherent fluorescence of the polyfluorene backbone can be sensitive to the local environment. Binding of the polymer to a specific biological target, such as a protein or nucleic acid, can lead to a detectable change in its fluorescence emission (e.g., intensity, wavelength, or lifetime). This principle can be applied in high-throughput screening assays to identify small molecules that modulate the interaction between the polymer and its target.[1][4]

  • Bioimaging: By conjugating targeting moieties (e.g., antibodies, peptides) to the polymer backbone, these fluorescent materials can be used to visualize specific cells, tissues, or subcellular compartments. The bright and stable fluorescence of polyfluorenes makes them attractive alternatives to traditional organic dyes and quantum dots.

  • Drug Delivery: While not a primary application for this specific polymer, the fluorene (B118485) backbone can be functionalized to carry and release therapeutic agents. The polymer's properties could be tuned to control the release profile of a conjugated drug in response to specific stimuli (e.g., pH, light).

The development of functionalized fluorene-based polymers represents a versatile platform for creating advanced materials with tailored properties for a range of applications, from organic electronics to cutting-edge biomedical research.

References

Application of 4-Bromophenylacetonitrile in the Preparation of OLED Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromophenylacetonitrile as a versatile precursor in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. The protocols outlined herein cover the synthesis of key intermediates and final emissive materials, as well as the fabrication of OLED devices.

Introduction

This compound is a crucial building block in the synthesis of a variety of high-performance organic electronic materials. Its utility stems from the presence of both a reactive bromine atom, which allows for the introduction of various functional groups through cross-coupling reactions, and a nitrile group that can be incorporated into the final molecular architecture to tune electronic properties. This synthetic versatility enables the creation of tailored materials for different layers within an OLED device, including emissive, host, and charge-transporting materials.

A significant application of this compound is in the synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile, a key intermediate for creating complex donor-acceptor molecules. These molecules are particularly promising for applications in near-infrared (NIR) OLEDs. The fumaronitrile (B1194792) core acts as a rigid and electron-accepting platform, which, when functionalized with suitable donor moieties via reactions at the bromine sites, can lead to materials with high photoluminescence quantum yields in the solid state.

Data Presentation

The following tables summarize the performance of various OLED devices fabricated using materials derived from this compound.

Table 1: Performance of OLEDs Based on Fumaronitrile Derivatives

Emissive MaterialDevice StructureMax. EQE (%)Turn-on Voltage (V)Max. Luminance (cd/m²)Emission Color (nm) / CIE (x, y)
TPATCN¹ITO/HATCN/NPB/TPATCN/Bphen/LiF/AlNot SpecifiedNot SpecifiedNot SpecifiedNIR
SFC²ITO/PEDOT:PSS/SFC/TPBi/LiF/Al1.37Not Specified5201Not Specified
trans-DFC²ITO/PEDOT:PSS/trans-DFC/TPBi/LiF/Al>1Not Specified<5201Red-shifted vs SFC

¹TPATCN: 2,3-bis(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)fumaronitrile[1] ²SFC: (Z)-2,3-bis(4-(9,9-bis(6-(9H-carbazol-9-yl)hexyl)-9H-fluoren-2-yl)phenyl)-3-phenylacrylonitrile; DFC: 2,3-bis(4-(9,9-bis(6-(9H-carbazol-9-yl)hexyl)-9H-fluoren-2-yl)phenyl)fumaronitrile.

Table 2: Performance of OLEDs Based on Carbazole and Triphenylamine Derivatives

Material ClassHost/Emitter MaterialMax. EQE (%)Turn-on Voltage (V)Max. Luminance (cd/m²)Emission Color
Carbazole DerivativePy2ICz (Host)24.1Not SpecifiedNot SpecifiedGreen
Carbazole Derivative4Ac35CzPy (Emitter)21.2Not SpecifiedNot SpecifiedGreenish-Blue
Carbazole Derivative246tCzPPC (Emitter)29.6Not SpecifiedNot SpecifiedSky Blue
Triphenylamine DerivativeBr-DQTPA (HTL)>21<2.4>90 lm/WGreen
Triphenylamine DerivativeBr-DTF (HTL)>21<2.4>90 lm/WGreen

Table 3: Performance of OLEDs Based on Pyrimidine Derivatives

Host/Emitter MaterialDevice TypeMax. EQE (%)Doping Concentration (wt%)Emission Color
Pyrimidine-Boron ComplexTADF-OLED9.75Not Specified
Acridan–pyrimidine moietyTADF-OLED21.2Not SpecifiedGreenish-blue

Experimental Protocols

Protocol 1: Synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile from this compound

This protocol describes the oxidative dimerization of this compound to yield the key intermediate 2,3-Bis(4-bromophenyl)fumaronitrile.

Materials:

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water and then with cold methanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain pure 2,3-Bis(4-bromophenyl)fumaronitrile.

Protocol 2: Synthesis of a NIR Emitter (TPATCN) via Suzuki Coupling

This protocol outlines the synthesis of a high-performance NIR emitter using 2,3-Bis(4-bromophenyl)fumaronitrile as a starting material via a Suzuki coupling reaction.[1]

Materials:

  • 2,3-Bis(4-bromophenyl)fumaronitrile

  • 4'-(Diphenylamino)-[1,1'-biphenyl]-4-ylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Toluene (B28343) (degassed)

  • Degassed aqueous solution of the base

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine 2,3-Bis(4-bromophenyl)fumaronitrile, 4'-(diphenylamino)-[1,1'-biphenyl]-4-ylboronic acid (2.2 equivalents), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and a degassed aqueous solution of the base to the flask.

  • Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, TPATCN.

Protocol 3: Fabrication of a Multilayer OLED Device

This is a general protocol for the fabrication of a vacuum-deposited OLED.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Deionized water, acetone, isopropanol

  • Hole Injection Layer (HIL) material (e.g., HATCN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Emissive Layer (EML) material (synthesized as per Protocol 2)

  • Electron Transport Layer (ETL) material (e.g., Bphen)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporator.

  • Sequentially deposit the following layers under high vacuum:

    • HIL (e.g., HATCN, ~10 nm)

    • HTL (e.g., NPB, ~40 nm)

    • EML (e.g., TPATCN, ~20 nm)

    • ETL (e.g., Bphen, ~30 nm)

    • EIL (e.g., LiF, ~1 nm)

  • Cathode Deposition: Deposit a layer of aluminum (~100 nm) as the cathode.

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect it from oxygen and moisture.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Material Synthesis 4-BPAN This compound Dimerization Oxidative Dimerization 4-BPAN->Dimerization NaOCH₃, MeOH Intermediate 2,3-Bis(4-bromophenyl) fumaronitrile Dimerization->Intermediate Coupling Suzuki Coupling Intermediate->Coupling Boronic Acid, Pd Catalyst, Base Final_Material Target OLED Material (e.g., TPATCN) Coupling->Final_Material

Caption: Synthesis workflow for OLED materials from this compound.

OLED_Device_Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (Glass) Anode->Substrate

Caption: General layered structure of an OLED device.

References

Application Note: Synthesis of 4-Bromophenylacetic Acid via Hydrolysis of 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromophenylacetic acid is a crucial chemical intermediate and a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its unique structure, featuring a bromophenyl group attached to an acetic acid moiety, allows for various chemical modifications essential for constructing complex active pharmaceutical ingredients (APIs).[1] It is a documented precursor in the development of compounds for various medical conditions, including anti-inflammatory agents.[1] This document outlines the synthesis of 4-bromophenylacetic acid from its precursor, 4-bromophenylacetonitrile, through a robust and high-yield hydrolysis process.

Synthesis Overview

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic chemistry.[2][3] This hydrolysis can be achieved under either acidic or basic conditions.[4][5][6] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[5][7][8] The choice between acid or base catalysis can depend on the substrate's sensitivity and the desired final product form (free acid or a salt).[6][8]

A common and efficient method for producing 4-bromophenylacetic acid is the base-catalyzed hydrolysis of this compound.[9][10][11] This application note provides a detailed protocol for this conversion, adapted from established procedures, which demonstrates high purity and yield.[9]

Reaction Mechanism: Hydrolysis of Nitriles

The hydrolysis of a nitrile (R-CN) to a carboxylic acid (R-COOH) involves the addition of water across the carbon-nitrogen triple bond.

  • Acid-Catalyzed Hydrolysis : The process begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[2][3][4] A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, an amide intermediate is formed.[2][3][4] Continued heating in the acidic aqueous solution hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) ion.[5]

  • Base-Catalyzed Hydrolysis : In this mechanism, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group.[4][7] This forms an intermediate that, after protonation by water, tautomerizes to an amide.[4][7] The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt.[2][7] Ammonia is typically liberated in this step.[8] To obtain the free carboxylic acid, the reaction mixture must be acidified in the final step.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for the base-catalyzed hydrolysis of this compound.

Table 1: Reactant and Product Properties

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)CAS Number
This compoundC₈H₆BrN196.05--16532-79-9
4-Bromophenylacetic acidC₈H₇BrO₂215.04White Solid117-1181878-68-8[10][12]

Table 2: Experimental Conditions and Results for Base-Catalyzed Hydrolysis

ParameterValueReference
Starting MaterialThis compound[9]
ReagentSodium Hydroxide (NaOH)[9]
SolventWater[9]
Reaction Temperature90-100°C (Reflux)[9]
Reaction Time6-8 hours[9]
Final pH for Precipitation2-3[9]
Drying Temperature65-73°C[9]
Yield 98% [9]
Purity 99.9% [9]

Detailed Experimental Protocol

This protocol describes the preparation of high-purity 4-bromophenylacetic acid via the hydrolysis of this compound in the presence of a base.[9]

Materials and Equipment:

  • This compound

  • Sodium hydroxide (NaOH) pellets or solution

  • Toluene (B28343)

  • Activated carbon

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • Deionized water

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Reaction Setup : In a 500 mL round-bottom flask, combine this compound and an aqueous solution of sodium hydroxide. For instance, add 2.25g of NaOH dissolved in 25ml of water to the nitrile.[9]

  • Hydrolysis : Heat the mixture to reflux (90-100°C) with stirring.[9] Maintain this temperature for 6-8 hours.[9] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

  • Cooling and Extraction : Once the reaction is complete, cool the mixture to room temperature.[9]

  • Purification (Wash) : Add 5-15 mL of toluene to the reaction mass and stir to wash away organic impurities. Allow the layers to separate and remove the organic (toluene) layer.[9]

  • Decolorization : Perform a carbon treatment to remove colored impurities.[9] Add a small amount of activated carbon to the aqueous solution, stir for a short period, and then filter to remove the carbon.

  • Acidification and Precipitation : Carefully adjust the pH of the clear aqueous solution to 2-3 using a suitable acid (e.g., dilute HCl).[9] 4-bromophenylacetic acid will precipitate as a solid.

  • Isolation : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any remaining inorganic salts.

  • Drying : Dry the isolated white to off-white solid in an oven at 65-73°C to a constant weight.[9] The final product should be highly pure (99.9%) with a yield of approximately 98%.[9]

Visualized Pathways and Workflows

G cluster_reaction Chemical Transformation start This compound (C₈H₆BrN) product 4-Bromophenylacetic Acid (C₈H₇BrO₂) start->product Hydrolysis (NaOH, H₂O, Reflux)

Caption: Overall reaction for the synthesis of 4-bromophenylacetic acid.

G node_start Start: Combine Reactants (this compound, NaOH, H₂O) node_reflux Heat to Reflux (90-100°C) for 6-8 hours node_start->node_reflux node_cool Cool Reaction to Room Temperature node_reflux->node_cool node_wash Wash with Toluene to Remove Organic Impurities node_cool->node_wash node_carbon Treat with Activated Carbon & Filter node_wash->node_carbon node_acidify Adjust pH to 2-3 with Acid to Precipitate Product node_carbon->node_acidify node_filter Isolate Solid Product via Vacuum Filtration node_acidify->node_filter node_dry Dry Product in Oven (65-73°C) node_filter->node_dry node_end End: Pure 4-Bromophenylacetic Acid node_dry->node_end

Caption: Step-by-step experimental workflow for the hydrolysis protocol.

References

Application Notes and Protocols for the Reduction of 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of 4-bromophenylacetonitrile to 2-(4-bromophenyl)ethan-1-amine, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Three common and effective reduction methods are presented: catalytic hydrogenation using Raney® Nickel, reduction with lithium aluminum hydride (LiAlH₄), and a mixed-reagent approach using sodium borohydride (B1222165) and nickel(II) chloride.

Introduction

The reduction of the nitrile functional group is a fundamental transformation in organic synthesis, providing a direct route to primary amines. This compound is a readily available starting material, and its reduction product, 2-(4-bromophenyl)ethan-1-amine, contains a reactive bromine atom, which can be further functionalized, for example, via cross-coupling reactions. The choice of reduction method often depends on factors such as functional group tolerance, scalability, and safety considerations. This document outlines three reliable methods for this conversion, each with its own advantages and considerations.

Key Chemical Transformation

G reactant This compound product 2-(4-Bromophenyl)ethan-1-amine reactant->product Reduction reagent Reducing Agent reagent->product

Caption: Chemical transformation of this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This protocol outlines the reduction of this compound using catalytic hydrogenation with Raney® Nickel. This method is often favored for its scalability and avoidance of stoichiometric metal hydride reagents.[1][2]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Ethanol (B145695) (or Methanol)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable high-pressure reactor, add this compound.

  • Add ethanol (or methanol) to dissolve the starting material.

  • Carefully add the Raney® Nickel slurry. The amount of catalyst can vary, but a 10-20% weight equivalent to the substrate is a common starting point.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Begin agitation and heat the reaction mixture to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake should not be allowed to dry as it can be pyrophoric. It should be kept wet with solvent and disposed of appropriately.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(4-bromophenyl)ethan-1-amine.

  • The crude product can be purified by distillation under reduced pressure or by crystallization of a salt (e.g., hydrochloride).

Quantitative Data Summary:

ParameterValue
SubstrateThis compound
ReagentRaney® Nickel, H₂
SolventEthanol or Methanol (B129727)
Temperature50-80 °C
Pressure50-100 psi
Reaction Time4-12 hours (typical)
Typical Yield>90%
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of this compound using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).[3][4][5][6][7] This method is highly effective but requires strict anhydrous conditions and careful handling of the pyrophoric reagent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Water

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Ice bath

Procedure:

  • Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • Under an inert atmosphere, add LiAlH₄ to the flask, followed by anhydrous THF to create a suspension.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (1 mL for every 1 g of LiAlH₄ used).

  • Add 15% aqueous NaOH solution (1 mL for every 1 g of LiAlH₄ used).

  • Add water again (3 mL for every 1 g of LiAlH₄ used).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the mixture and wash the solid with THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-(4-bromophenyl)ethan-1-amine.

  • Purify the product by vacuum distillation.

Quantitative Data Summary:

ParameterValue
SubstrateThis compound
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous THF or Diethyl Ether
Temperature0 °C to room temperature
Reaction Time2-6 hours
Typical Yield85-95%
Protocol 3: Reduction with Sodium Borohydride and Nickel(II) Chloride

This protocol details a safer alternative to LiAlH₄, using sodium borohydride in the presence of a nickel(II) chloride catalyst.[8][9][10][11][12][13] This system generates nickel boride in situ, which is the active reducing species.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Methanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Add nickel(II) chloride hexahydrate to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions. A black precipitate of nickel boride will form, and hydrogen gas will evolve. Caution: The addition should be slow to control the effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, quench the reaction by carefully adding a small amount of water or dilute hydrochloric acid.

  • Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the filter cake with methanol.

  • Remove the methanol from the filtrate under reduced pressure.

  • Dissolve the residue in water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify by vacuum distillation or column chromatography.

Quantitative Data Summary:

ParameterValue
SubstrateThis compound
ReagentsSodium Borohydride (NaBH₄), Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
SolventMethanol
Temperature0 °C to room temperature
Reaction Time1-3 hours
Typical Yield80-90%

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reduction cluster_workup Work-up & Purification cluster_end Final Product start This compound protocol1 Protocol 1: Raney Ni, H₂ start->protocol1 protocol2 Protocol 2: LiAlH₄ start->protocol2 protocol3 Protocol 3: NaBH₄, NiCl₂ start->protocol3 workup Quenching & Extraction protocol1->workup protocol2->workup protocol3->workup purification Distillation or Chromatography workup->purification end 2-(4-Bromophenyl)ethan-1-amine purification->end

Caption: General workflow for the reduction of this compound.

References

The Role of 4-Bromophenylacetonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenylacetonitrile is a versatile bifunctional molecule that serves as a critical starting material and intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its structure, featuring a reactive nitrile group and a bromine-substituted phenyl ring, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems. Simultaneously, the bromo substituent provides a handle for cross-coupling reactions, enabling the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and, subsequently, prominent APIs such as the antihistamines Bilastine, Fexofenadine (B15129), and Brompheniramine, and the endothelin receptor antagonist Macitentan.

Key Synthetic Applications of this compound

This compound is a precursor to several important intermediates, primarily through the transformation of its nitrile and bromo functionalities. The following diagram illustrates the central role of this compound in the synthesis of various pharmaceutical agents.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_apis Active Pharmaceutical Ingredients (APIs) This compound This compound 4-Bromophenylacetic Acid 4-Bromophenylacetic Acid This compound->4-Bromophenylacetic Acid Hydrolysis alpha,alpha-Dimethyl-4-bromophenylacetonitrile alpha,alpha-Dimethyl-4-bromophenylacetonitrile This compound->alpha,alpha-Dimethyl-4-bromophenylacetonitrile Methylation 2-(4-Bromobenzyl)-benzimidazole 2-(4-Bromobenzyl)-benzimidazole This compound->2-(4-Bromobenzyl)-benzimidazole Condensation with o-phenylenediamine (B120857) 4-Bromophenylethylamine 4-Bromophenylethylamine This compound->4-Bromophenylethylamine Reduction Brompheniramine Brompheniramine This compound->Brompheniramine Bilastine Bilastine 4-Bromophenylacetic Acid->Bilastine Macitentan Macitentan 4-Bromophenylacetic Acid->Macitentan Fexofenadine Fexofenadine 4-Bromophenylacetic Acid->Fexofenadine

Caption: Synthetic pathways from this compound to key pharmaceutical intermediates and APIs.

I. Synthesis of 4-Bromophenylacetic Acid

4-Bromophenylacetic acid is a pivotal intermediate derived from the hydrolysis of this compound. It is a key starting material for the synthesis of Bilastine, Macitentan, and Fexofenadine.[1]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the conversion of this compound to 4-bromophenylacetic acid via hydrolysis under basic conditions.[2]

Materials:

  • This compound

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

  • Toluene (B28343)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • To a 500 mL round-bottom flask, add this compound and a solution of sodium hydroxide (2.25 g) in 25 mL of water.[2]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (90-100°C) with stirring and maintain for 6-8 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 10-15 mL of toluene to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

ParameterValueReference
Purity>99.9%[3]

II. Synthesis of α,α-Dimethyl-4-bromophenylacetonitrile

This intermediate is synthesized through the methylation of this compound and is a precursor for certain pharmaceutical compounds.

Experimental Protocol: Phase-Transfer Catalyzed Methylation

This method utilizes a phase-transfer catalyst for the efficient methylation of the benzylic carbon.[4][5]

Materials:

  • This compound

  • Benzene (B151609)

  • Methylating agent (e.g., Methyl Iodide)

  • Aqueous alkali solution (e.g., NaOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium chloride)

Procedure:

  • Dissolve this compound in benzene in a reaction vessel.

  • Add the aqueous alkali solution and the phase-transfer catalyst.

  • Cool the mixture to a low temperature (specific temperature to be optimized based on the methylating agent).

  • Slowly add the methylating reagent while maintaining the low temperature.

  • Allow the reaction to proceed until completion, monitoring by TLC or GC.

  • Perform a standard aqueous work-up to isolate the crude product.

  • Purify the product by distillation or recrystallization.

ParameterValueReference
Purity (GC)>99%[4][5]
Yield84-90%[4][5]

III. Synthesis of 2-(4-Bromobenzyl)-benzimidazole

Benzimidazole derivatives are known for their wide range of biological activities.[4]

Experimental Protocol: Acid-Catalyzed Condensation

This protocol describes the synthesis of 2-(4-bromobenzyl)-benzimidazole from this compound and o-phenylenediamine.[4]

Materials:

  • This compound

  • o-Phenylenediamine

  • Phosphoric acid

  • Polyphosphoric acid

Procedure:

  • Combine this compound and o-phenylenediamine in a reaction vessel.

  • Add a mixture of phosphoric acid and polyphosphoric acid as the catalyst.

  • Heat the reaction mixture under controlled conditions until the reaction is complete (monitor by TLC).

  • Cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

ParameterValueReference
Yield95%[6]
Melting Point234-235 °C[6]

IV. Synthesis of Active Pharmaceutical Ingredients (APIs)

A. Bilastine

Bilastine is a second-generation antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria.[7] It is synthesized from 4-bromophenylacetic acid.[1]

Biological Target and Signaling Pathway:

Bilastine is a selective antagonist of the histamine (B1213489) H1 receptor.[7] By blocking this receptor, it prevents histamine from initiating the allergic cascade, which includes the activation of phospholipase C and the subsequent NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine expression.

G cluster_membrane Cell Membrane cluster_drugs Antagonist cluster_signaling Intracellular Signaling H1_Receptor Histamine H1 Receptor PLC Phospholipase C H1_Receptor->PLC Activates Bilastine Bilastine Bilastine->H1_Receptor Blocks PIP2_to_IP3_DAG PIP2 -> IP3 + DAG PLC->PIP2_to_IP3_DAG NF_kB NF-κB Activation PIP2_to_IP3_DAG->NF_kB Inflammation Pro-inflammatory Cytokine Expression NF_kB->Inflammation Histamine Histamine Histamine->H1_Receptor Binds

Caption: Bilastine's mechanism of action via H1 receptor antagonism.

B. Macitentan

Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[8][9] Its synthesis also originates from 4-bromophenylacetic acid.[10]

Biological Target and Signaling Pathway:

Macitentan blocks both endothelin A (ETA) and endothelin B (ETB) receptors, preventing the binding of endothelin-1 (B181129) (ET-1).[11][12] This dual antagonism leads to vasodilation and inhibits smooth muscle cell proliferation, key pathological features of PAH.[8][12]

G cluster_membrane Smooth Muscle Cell Membrane cluster_drug Antagonist cluster_effects Pathological Effects ETA_Receptor ETA Receptor Vasoconstriction Vasoconstriction ETA_Receptor->Vasoconstriction Proliferation Cell Proliferation ETA_Receptor->Proliferation ETB_Receptor ETB Receptor ETB_Receptor->Proliferation Macitentan Macitentan Macitentan->ETA_Receptor Blocks Macitentan->ETB_Receptor Blocks ET1 Endothelin-1 ET1->ETA_Receptor Binds ET1->ETB_Receptor Binds

Caption: Macitentan's dual antagonism of endothelin receptors.

C. Fexofenadine

Fexofenadine is another second-generation antihistamine used to relieve allergy symptoms.[13] It is the active carboxylic acid metabolite of terfenadine (B1681261) and its synthesis can be traced back to 4-bromophenylacetic acid.[1]

Biological Target and Signaling Pathway:

Similar to bilastine, fexofenadine is a selective peripheral H1 receptor antagonist.[13] It prevents the activation of H1 receptors by histamine, thereby mitigating allergy symptoms. A key feature is its limited ability to cross the blood-brain barrier, resulting in a lower incidence of sedation compared to first-generation antihistamines.[13]

G cluster_membrane Cell Membrane cluster_drug Antagonist cluster_effects Allergic Symptoms H1_Receptor Peripheral H1 Receptor Symptoms Sneezing, Itching, Watery Eyes H1_Receptor->Symptoms Causes Fexofenadine Fexofenadine Fexofenadine->H1_Receptor Blocks Histamine Histamine Histamine->H1_Receptor Binds

Caption: Fexofenadine's antagonism of peripheral H1 receptors.

D. Brompheniramine

Brompheniramine is a first-generation antihistamine used to treat symptoms of the common cold and allergic rhinitis.[14] Its synthesis directly utilizes this compound.[1]

Biological Target and Signaling Pathway:

Brompheniramine acts as an antagonist of histamine H1 receptors.[14][15] As a first-generation antihistamine, it can cross the blood-brain barrier, which contributes to its sedative side effects. It also possesses anticholinergic properties.[14]

G cluster_receptors Receptors cluster_drug Antagonist cluster_effects Effects H1_Receptor H1 Receptor (Central & Peripheral) Antihistaminic Antihistaminic Effects H1_Receptor->Antihistaminic Muscarinic_Receptor Muscarinic Receptor Anticholinergic Anticholinergic Effects (e.g., Dry Mouth, Sedation) Muscarinic_Receptor->Anticholinergic Brompheniramine Brompheniramine Brompheniramine->H1_Receptor Blocks Brompheniramine->Muscarinic_Receptor Blocks Histamine Histamine Histamine->H1_Receptor Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor

Caption: Brompheniramine's dual antagonism of H1 and muscarinic receptors.

Conclusion

This compound is a highly valuable and versatile building block in the pharmaceutical industry. Its ability to be transformed into key intermediates such as 4-bromophenylacetic acid opens up synthetic routes to a diverse range of important drugs. The protocols and data presented herein provide a foundational resource for researchers and scientists engaged in the development and synthesis of these and other related pharmaceutical compounds. The strategic use of this compound will undoubtedly continue to play a significant role in the discovery and production of new medicines.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromophenylacetonitrile is a versatile bifunctional building block in organic synthesis, featuring a reactive nitrile group and a bromo-substituted aromatic ring. These functional groups serve as handles for a wide array of chemical transformations, making it a valuable precursor for the synthesis of numerous pharmaceutical intermediates and complex organic molecules.[1][2] The nitrile moiety can be converted into amines, carboxylic acids, or tetrazoles, while the aryl bromide is amenable to various palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for several key synthetic transformations of this compound.

Transformations of the Nitrile Group

The cyano group is a primary site for chemical reactivity, enabling conversions into other important functional groups.[2]

Reduction to 2-(4-Bromophenyl)ethan-1-amine

The reduction of the nitrile group to a primary amine is a crucial step in synthesizing phenethylamine (B48288) derivatives, which are common scaffolds in biologically active compounds.[2] This transformation can be achieved using various reducing agents, including catalytic hydrogenation with Raney® Nickel or chemical reduction with agents like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) activated by titanium(IV) isopropoxide.[2][3]

ReactionReducing AgentCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
ReductionH₂Raney® Nickel95% Ethanol (B145695)RTUntil H₂ uptake ceasesHigh[3]
ReductionTMDSTitanium(IV) isopropoxideN/AN/AN/AHigh[2]
ReductionDiisopropylaminoborane (B2863991)LiBH₄ (catalytic)THFRefluxN/AGood[4]
  • Catalyst Preparation: If using a highly active catalyst, prepare W-6 Raney® Nickel according to established procedures.

  • Reaction Setup: In a high-pressure hydrogenation apparatus (e.g., Parr shaker), place this compound and the Raney® Nickel catalyst.

  • Solvent Addition: Add 95% ethanol as the solvent.

  • Hydrogenation: Seal the vessel and charge it with hydrogen gas to the desired pressure.

  • Reaction: Shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(4-bromophenyl)ethan-1-amine.

  • Purification: The product can be further purified by distillation under reduced pressure or by crystallization.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_product Final Product start This compound + Raney Ni Catalyst + Ethanol hydrogenation Charge with H₂ gas in Parr shaker start->hydrogenation stir Stir until H₂ uptake ceases hydrogenation->stir vent Vent H₂ & Purge stir->vent filter Filter through Celite® vent->filter evaporate Evaporate Solvent filter->evaporate product 2-(4-Bromophenyl)ethan-1-amine evaporate->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Hydrolysis to 4-Bromophenylacetic Acid

The hydrolysis of the nitrile group provides direct access to 4-bromophenylacetic acid, a key starting material for several pharmaceuticals.[5] This reaction is typically performed under basic conditions.[2][5]

BaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
NaOHWater90-1006-89899.9[5]
NaOH1,4-Dioxane (B91453)/Water60293N/A[6]
  • Reaction Setup: To a 500 mL round-bottom flask, add this compound.

  • Reagent Addition: Add a solution of sodium hydroxide (B78521) (2.25 g) in 25 mL of water.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 90-100°C with stirring. Maintain reflux for 6-8 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and wash with 10-15 mL of toluene (B28343) to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with HCl to a pH of 2-3 to precipitate the product.

  • Isolation: Filter the white precipitate, wash thoroughly with water, and dry at 65-73°C to yield pure 4-bromophenylacetic acid.

[3+2] Cycloaddition to a Tetrazole Derivative

The cycloaddition reaction between the nitrile and an azide (B81097) is an efficient method for synthesizing 5-substituted-1H-tetrazoles, which are important functional groups in medicinal chemistry, often used as bioisosteres for carboxylic acids.[3]

  • Reaction Setup: In a suitable flask, combine this compound, sodium azide (NaN₃), and a catalyst (e.g., nano-TiCl₄·SiO₂).

  • Solvent Addition: Add DMF as the solvent.

  • Reaction: Heat the mixture to reflux with stirring for approximately 2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. The product, 5-(4-bromobenzyl)-1H-tetrazole, can be isolated and purified using standard techniques like crystallization or column chromatography.

Transformations of the Aryl Bromide Group

The carbon-bromine bond on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid.[7][8] This reaction is widely used to synthesize biaryl compounds.[9]

Boronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
4-Formylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8097[9][10]
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water60High[11]
  • Reaction Setup: In a pressure flask equipped with a stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.

  • Solvent Addition: Under an Argon atmosphere, add an anhydrous solvent such as 1,4-dioxane or toluene, often with a small amount of water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents).

  • Reaction: Seal the vessel and heat the reaction mixture (e.g., 100°C) overnight with vigorous stirring.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through Celite® and wash with an organic solvent (e.g., ethyl acetate).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the desired biaryl derivative.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination re_complex Ar-Ar' trans_complex->re_complex Product Coupled Product (Ar-Ar') ArBr This compound ArBOH2 Ar'-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[12][13] This method is a cornerstone of medicinal chemistry for accessing aniline (B41778) derivatives.[12]

Amine SourceCatalyst (mol%)LigandBaseSolventTemp. (°C)Reference
Aniline (1.5 eq)Pd(OAc)₂ (5)BINAPCs₂CO₃Toluene110[14]
Ammonia equivalentPd₂(dba)₃ (1-2)XPhosNaOtBuToluene/Dioxane80-110[12]
  • Reaction Setup: In a Schlenk flask, combine the palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and the base (e.g., Cs₂CO₃, NaOtBu).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add this compound, the amine coupling partner, and an anhydrous solvent (e.g., toluene).

  • Reaction: Heat the mixture to the required temperature (e.g., 80-110°C) and stir for the specified time (e.g., 8 hours or until completion as monitored by TLC/GC).

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Filter the mixture through Celite® and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired N-aryl product.

Transformations at the Benzylic Position

Alpha-Alkylation

The benzylic protons alpha to the nitrile group are acidic and can be deprotonated with a strong base, allowing for alkylation reactions. This is a route to α,α-disubstituted derivatives.

Alkylating AgentBaseCatalystSolventYield (%)Purity (%)Reference
Methylating reagentAlkali SolutionPhase Transfer CatalystBenzene84-90>99[1]
  • Reaction Setup: Dissolve this compound in a reaction solvent such as benzene.

  • Catalyst and Base: Add a phase transfer catalyst and an alkali solution.

  • Alkylation: At low temperature, add the methylating reagent (e.g., methyl iodide).

  • Reaction: Allow the reaction to proceed until completion.

  • Work-up and Isolation: Perform a standard aqueous work-up followed by extraction with an organic solvent.

  • Purification: After drying and concentrating the organic phase, purify the product to obtain α,α-dimethyl-4-bromophenylacetonitrile.

cluster_nitrile Nitrile Rxns cluster_bromide Aryl Bromide Rxns cluster_alpha α-Carbon Rxns start This compound reduction Reduction (e.g., H₂/Raney Ni) start->reduction hydrolysis Hydrolysis (e.g., NaOH) start->hydrolysis cycloaddition Cycloaddition (e.g., NaN₃) start->cycloaddition suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂NH) start->buchwald alkylation Alkylation (Base, R-X) start->alkylation amine 2-(4-Bromophenyl) ethan-1-amine reduction->amine acid 4-Bromophenylacetic Acid hydrolysis->acid tetrazole 5-(4-Bromobenzyl) -1H-tetrazole cycloaddition->tetrazole biaryl Biaryl Derivative suzuki->biaryl arylamine N-Aryl Derivative buchwald->arylamine alpha_sub α-Substituted Derivative alkylation->alpha_sub

Caption: Synthetic pathways for deriving products from this compound.

References

Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone, catalyzed by a weak base. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide range of fine chemicals, pharmaceuticals, and functional materials.[1][2]

This application note provides a detailed protocol for the Knoevenagel condensation using 4-Bromophenylacetonitrile as the active methylene compound. The presence of the bromine atom and the nitrile group makes the resulting products, α-cyano-4-bromostilbene derivatives, versatile precursors for further chemical modifications, rendering them highly useful in medicinal chemistry and materials science.

Data Presentation

The following table summarizes the yields of the Knoevenagel condensation of this compound with various aromatic aldehydes under specific reaction conditions.

AldehydeCatalystSolventReaction TimeYield (%)Reference
BenzaldehydePotassium HydroxideEthanol (B145695)Not Specified77-92[3]
p-MethoxybenzaldehydePotassium HydroxideEthanolNot Specified77-92[3]
CinnamaldehydePotassium HydroxideEthanolNot Specified77-92[3]
4-ChlorobenzaldehydePiperidine (B6355638)Ethanol480 min>95 (Conversion)Analogous Reaction[4]
4-NitrobenzaldehydePyrrolidineEthanol330 min~100 (Conversion)Analogous Reaction[4]

Experimental Protocols

Two primary protocols are presented below: a classical approach using a basic catalyst in a solvent and a solvent-free method.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol

This protocol describes a standard and effective method for the Knoevenagel condensation of this compound with aromatic aldehydes using piperidine as a catalyst.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

  • Recrystallization solvent (e.g., ethanol, isopropanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure α,β-unsaturated nitrile.

  • Characterization: Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol avoids the use of organic solvents.

Materials:

  • This compound

  • Aromatic aldehyde

  • Basic catalyst (e.g., anhydrous potassium carbonate, sodium carbonate)

  • Mortar and pestle or a ball mill

  • Standard laboratory glassware for work-up

Procedure:

  • Mixing Reactants: In a mortar, combine this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and the solid basic catalyst (e.g., 0.2 equivalents).

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.

  • Work-up: After the reaction is complete, add water to the solid mixture to dissolve the catalyst and any other water-soluble impurities.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product.

  • Purification: If necessary, the product can be purified by recrystallization.

Mandatory Visualizations

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation

The following diagram illustrates the generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation. The reaction proceeds through the formation of an enolate from the active methylene compound and an iminium ion from the aldehyde, followed by their condensation and subsequent elimination of the catalyst and water.[5][6][7]

Knoevenagel_Mechanism Reactants This compound + Aldehyde (R-CHO) + Piperidine Enolate_Formation Enolate Formation Reactants->Enolate_Formation Deprotonation Iminium_Formation Iminium Ion Formation Reactants->Iminium_Formation Enolate Carbanion (Enolate) Enolate_Formation->Enolate Iminium Iminium Ion Iminium_Formation->Iminium Condensation Condensation Enolate->Condensation Iminium->Condensation Intermediate Adduct Intermediate Condensation->Intermediate Elimination Elimination Intermediate->Elimination Proton Transfer & Elimination Product α,β-Unsaturated Nitrile + Water + Piperidine (regenerated) Elimination->Product Experimental_Workflow Start Start Mixing Mix this compound, Aldehyde, and Solvent Start->Mixing Catalyst Add Catalyst (e.g., Piperidine) Mixing->Catalyst Reaction Heat to Reflux (Monitor by TLC) Catalyst->Reaction Workup Work-up (Cool, Filter/Concentrate) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of Phase Transfer Catalysis (PTC) in the alkylation of 4-Bromophenylacetonitrile. This methodology is crucial for the synthesis of various intermediates in the pharmaceutical and fine chemical industries, offering significant advantages in terms of yield, selectivity, and process safety.

Introduction to Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] The catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactive anion from the aqueous or solid phase into the organic phase where it can react with the organic substrate.[1] This technique is particularly advantageous for the C-alkylation of active methylene (B1212753) compounds like this compound, as it allows for the use of inexpensive and safer bases such as concentrated aqueous sodium hydroxide (B78521), while avoiding the need for anhydrous solvents or hazardous reagents like sodium amide.[2] The benefits of PTC include milder reaction conditions, faster reaction rates, higher yields, and greater selectivity, making it a cornerstone of green chemistry in industrial applications.[3]

Application: C-Alkylation of this compound

The methylene group in this compound is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then undergo nucleophilic substitution with an alkyl halide to form a C-alkylated product. In a biphasic system, the deprotonation and subsequent alkylation are efficiently mediated by a phase transfer catalyst.

A notable application is the synthesis of α,α-dimethyl-4-bromophenylacetonitrile, an important pharmaceutical intermediate.[4] Using this compound as the starting material, a methylation reaction in the presence of a phase transfer catalyst and an alkali solution can achieve high yields and purity.[4]

The general scheme for the PTC alkylation of this compound is as follows:

PTC_Alkylation cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound Catalyst_Complex Q+ -CH(BrC6H4)CN This compound->Catalyst_Complex Deprotonation Alkyl_Halide Alkyl Halide (R-X) Product α-Alkyl-4-bromophenylacetonitrile Alkyl_Halide->Product Catalyst Q+X- NaX NaX Catalyst_Complex->Product Alkylation NaOH NaOH NaOH->Catalyst Anion Exchange Catalyst->Catalyst_Complex Transfer to Organic Phase

Caption: General workflow for the PTC alkylation of this compound.

Quantitative Data Summary

The following table summarizes the yield data for the PTC-mediated alkylation of this compound.

ProductAlkylating AgentPhase Transfer CatalystBase/Solvent SystemYield (%)Purity (%)Reference
α,α-dimethyl-4-bromophenylacetonitrileMethylating agentNot SpecifiedAlkali solution / Benzene84 - 90>99[4]

Experimental Protocols

Protocol 1: General Procedure for the C-Alkylation of this compound

This protocol is adapted from a well-established procedure for the phase-transfer catalyzed alkylation of phenylacetonitrile (B145931) and is applicable to this compound.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide)

  • Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)

  • 50% (w/w) aqueous sodium hydroxide solution

  • Toluene (B28343) or Benzene

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place this compound (1.0 equivalent) and the phase transfer catalyst (e.g., TEBA, 0.02 equivalents).

  • Addition of Base: Add the 50% aqueous sodium hydroxide solution (5.0 equivalents) to the flask.

  • Reaction Initiation: With vigorous stirring, heat the mixture to 50-60°C.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 equivalents) dropwise over a period of 30-60 minutes. An exothermic reaction is usually observed. Maintain the reaction temperature below 70°C, cooling with a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring at 60-70°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound and PTC in flask B Add 50% aq. NaOH A->B C Heat to 50-60°C with vigorous stirring B->C D Slowly add Alkyl Halide C->D E Monitor reaction by TLC/GC D->E F Cool and add water E->F Upon completion G Separate organic layer and extract aqueous layer F->G H Wash combined organic layers G->H I Dry and concentrate H->I J Purify by distillation or chromatography I->J

Caption: Experimental workflow for the C-alkylation of this compound.

Logical Relationships in PTC

The efficiency of a phase-transfer catalyzed reaction is dependent on several interconnected factors. The choice of catalyst, solvent, base concentration, and reaction temperature all play a crucial role in determining the reaction rate and yield.

Logical_Relationships cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Choice (e.g., TBAB, TEBA) Rate Reaction Rate Catalyst->Rate Influences Yield Product Yield Catalyst->Yield Affects Selectivity Selectivity (Mono- vs. Di-alkylation) Catalyst->Selectivity Impacts Solvent Organic Solvent (e.g., Toluene) Solvent->Rate Affects Solvent->Yield Influences Base Base Concentration (e.g., 50% NaOH) Base->Rate Determines Base->Yield Impacts Temperature Reaction Temperature Temperature->Rate Controls Temperature->Selectivity Can affect

References

Application Notes: Synthesis of Benzimidazole Derivatives Using 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole (B57391) derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2] These heterocyclic compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][3] The synthesis of specifically substituted benzimidazoles is therefore a critical area of research. 4-Bromophenylacetonitrile serves as a valuable and versatile precursor for the synthesis of 2-substituted benzimidazole derivatives, particularly 2-(4-bromobenzyl)-benzimidazole.[4] The presence of the bromine atom on the phenyl ring provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery. Furthermore, derivatives like 2-(4-bromobenzyl)-benzimidazole have shown utility as effective corrosion inhibitors for copper surfaces.[4]

Core Synthesis Pathway

The primary application of this compound in this context is its condensation reaction with o-phenylenediamine (B120857) to form 2-(4-bromobenzyl)-benzimidazole. This reaction is typically acid-catalyzed, utilizing a mixture of phosphoric acid and polyphosphoric acid to facilitate the cyclization and dehydration steps.[4] The nitrile group of this compound undergoes hydrolysis and subsequent condensation with the diamine to form the imidazole (B134444) ring.

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction + This compound->Reaction o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction 2-(4-bromobenzyl)-benzimidazole 2-(4-bromobenzyl)-benzimidazole Reaction->2-(4-bromobenzyl)-benzimidazole  H₃PO₄ / PPA (Acid Catalyst)

Caption: Synthesis of 2-(4-bromobenzyl)-benzimidazole.

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol outlines the synthesis of the starting material, this compound, from 4-bromobenzyl bromide.[4][5]

Materials:

Procedure:

  • Dissolve potassium cyanide in 15 mL of DMSO in a reaction vessel and heat to 90°C for 1 hour.[4]

  • Slowly add 4-bromobenzyl bromide to the heated solution. The mixture will turn dark red.[4]

  • Maintain the reaction at 90°C for 2 hours. Monitor the reaction's completion using thin-layer chromatography (TLC) with a mobile phase of CHCl₃/hexane (9:1).[4]

  • After the reaction is complete, pour the mixture into 100 mL of distilled water.[4]

  • Extract the aqueous mixture with ethyl acetate (4 x 10 mL).[4]

  • Collect the organic phases and dry over anhydrous sodium sulfate.[4]

  • Remove the solvent by distillation under reduced pressure.[4]

  • Purify the crude product using silica (B1680970) gel column chromatography with a CHCl₃/hexane (9:1) eluent to obtain this compound as a white solid.[4]

Protocol 2: Synthesis of 2-(4-bromobenzyl)-benzimidazole

This protocol describes the condensation of this compound with o-phenylenediamine.[4]

Materials:

  • This compound

  • o-Phenylenediamine

  • Phosphoric acid (H₃PO₄)

  • Polyphosphoric acid (PPA)

Procedure:

  • Combine this compound and o-phenylenediamine in a reaction vessel.[4]

  • Add a mixture of phosphoric acid and polyphosphoric acid to the vessel to act as the catalyst.[4]

  • Heat the reaction mixture to promote the condensation and cyclization. Note: Specific temperature and time were not detailed in the source, requiring optimization by the researcher.

  • Upon completion, the reaction is typically worked up by pouring the mixture into a basic aqueous solution (e.g., sodium bicarbonate solution) to neutralize the acid and precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes the quantitative data for the synthesis of the precursor and its application.

Reaction Starting Materials Reagents/Catalyst Solvent Temperature Time Yield Reference
Precursor Synthesis 4-Bromobenzyl bromide, Potassium cyanide-DMSO90°C2 hours86%[4][5]
Benzimidazole Synthesis This compound, o-PhenylenediaminePhosphoric acid, Polyphosphoric acid-Not SpecifiedNot SpecifiedNot Specified[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of benzimidazole derivatives as described in the protocols.

G cluster_workflow Experimental Workflow A 1. Mix Reactants (this compound + o-Phenylenediamine) B 2. Add Acid Catalyst (H₃PO₄ / PPA) A->B C 3. Heat Reaction Mixture B->C D 4. Quench & Precipitate (Pour into water) C->D E 5. Filter & Wash Solid D->E F 6. Dry Product E->F G 7. Purify (Recrystallization) F->G

Caption: General laboratory workflow for synthesis.

References

Troubleshooting & Optimization

How to improve the yield of 4-Bromophenylacetonitrile synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Bromophenylacetonitrile. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in the synthesis of this compound. The following guide addresses specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting material: 4-bromobenzyl halide may be degraded. 3. Inactive cyanide source: Cyanide salt may have absorbed moisture. 4. Inefficient phase transfer catalysis: Incorrect catalyst, insufficient amount, or catalyst poisoning.1. Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Check the purity of the 4-bromobenzyl halide by NMR or GC-MS before starting the reaction. 3. Use freshly opened or properly stored and dried cyanide salt. 4. Ensure the appropriate phase transfer catalyst is used for the solvent system. Increase catalyst loading if necessary. Tetrabutylammonium (B224687) salts are often effective.[1]
Formation of 4-bromobenzyl alcohol as a major byproduct Hydrolysis of the starting material: Presence of water in the reaction mixture can lead to the hydrolysis of 4-bromobenzyl halide, especially under basic conditions.1. Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
Formation of 4-bromophenylacetic acid as a byproduct Hydrolysis of the nitrile product: The nitrile group can hydrolyze to a carboxylic acid in the presence of water and acid or base, particularly at elevated temperatures.[2]1. Minimize the amount of water in the reaction. 2. Control the reaction temperature; avoid excessive heating. 3. During workup, use a mild aqueous wash and avoid prolonged contact with acidic or basic solutions.
Reaction turns dark red or black Side reactions and decomposition: This can be indicative of decomposition of the starting material or product, or other undesirable side reactions.[3]1. Ensure the reaction temperature is not too high. 2. Check the purity of your reagents. Impurities can sometimes catalyze decomposition pathways. 3. Consider degassing the solvent to remove oxygen, which can sometimes contribute to color formation.
Difficulty in product isolation/purification 1. Product is an oil: The product may not crystallize easily if impurities are present. 2. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult.1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product. Purification by column chromatography may be necessary. Recrystallization from a suitable solvent like isopropanol (B130326) can improve purity.[1] 2. Optimize the solvent system for column chromatography. A common eluent system is a mixture of chloroform (B151607) and hexane.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the nucleophilic substitution of 4-bromobenzyl bromide or 4-bromobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[2] This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or in a biphasic system with a phase transfer catalyst.

Q2: What is the role of a phase transfer catalyst (PTC) and when should I use one?

A2: A phase transfer catalyst is used to facilitate the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the 4-bromobenzyl halide is dissolved.[4][5] This is particularly useful when using a two-phase solvent system (e.g., toluene (B28343) and water). The PTC, often a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC), forms an ion pair with the cyanide ion, which is soluble in the organic phase, thereby accelerating the reaction.[1][6][7]

Q3: Which cyanide source is better, KCN or NaCN?

A3: Both KCN and NaCN can be used effectively. The choice may depend on the solvent system and the specific protocol. Due to the highly toxic nature of these reagents, they must be handled with extreme caution in a well-ventilated fume hood.[3]

Q4: My reaction is not going to completion. What can I do to improve the conversion?

A4: To improve conversion, you can try the following:

  • Increase the reaction temperature: Gradually increasing the heat can often drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.

  • Increase the amount of cyanide salt: Using a slight excess of the cyanide source can help push the equilibrium towards the product.

  • Add a phase transfer catalyst: If you are not already using one, a PTC can significantly improve the reaction rate.

  • Ensure efficient stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area for the reaction to occur.[8]

Q5: How can I purify the final product?

A5: The crude product can be purified by several methods. After an aqueous workup to remove inorganic salts, the organic layer is dried and the solvent is removed under reduced pressure.[3] The resulting crude product can often be purified by:

  • Recrystallization: Isopropanol is a suitable solvent for recrystallization to obtain a product with high purity.[1]

  • Silica (B1680970) gel column chromatography: A solvent system such as chloroform/hexane can be used to separate the product from impurities.[3]

Data Presentation

Comparison of Reaction Conditions for this compound Synthesis
Starting MaterialCyanide SourceSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
4-Bromobenzyl bromideKCNDMSONone90286-[3]
4-Bromobenzyl bromideKCN95% EthanolNoneReflux---[2]
4-BromotolueneNaCN (aq)WaterTBAC90-100-->99[1]
(4-bromophenyl)boronic acidα-aminoacetonitrile HCl / NaNO₂Toluene/WaterNone50-82-[3]

Experimental Protocols

Protocol 1: Cyanation using Potassium Cyanide in DMSO

This protocol is based on a commonly cited method for the synthesis of this compound.[3]

Materials:

  • 4-Bromobenzyl bromide

  • Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium cyanide (1.1 equivalents) in anhydrous DMSO.

  • Heat the mixture to 90°C with stirring.

  • Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in DMSO to the heated KCN solution. The reaction mixture may turn dark red.

  • Maintain the reaction at 90°C and monitor its progress by thin-layer chromatography (TLC) using a chloroform/hexane (9:1) eluent. The reaction is typically complete within 2 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing distilled water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a chloroform/hexane gradient to yield this compound as a white solid.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve KCN in DMSO add_sm Add 4-Bromobenzyl Bromide start->add_sm Slowly heat Heat to 90°C add_sm->heat monitor Monitor by TLC heat->monitor For 2 hours quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Side Product Formation? (e.g., Hydrolysis) start->hydrolysis reagent_issue Reagent Quality Issue? start->reagent_issue optimize_cond Optimize Conditions (Time, Temp) incomplete_rxn->optimize_cond use_anhydrous Use Anhydrous Reagents hydrolysis->use_anhydrous check_reagents Verify Reagent Purity reagent_issue->check_reagents end Improved Yield optimize_cond->end use_anhydrous->end check_reagents->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Bromophenylacetonitrile. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials, such as 4-bromobenzyl bromide, and residual cyanide salts.[1] Side products from the cyanation reaction or subsequent work-up steps, such as hydrolyzed species (amides, carboxylic acids), can also be present.[2]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be an off-white to white crystalline solid.[3] Its reported melting point is in the range of 47-49°C.[3][4] A broad melting point range or discolored appearance (e.g., yellow or brown) typically indicates the presence of impurities.

Q3: How do I choose the most suitable purification method for my sample?

A3: The best method depends on the impurity profile, the scale of your experiment, and the desired final purity.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid crude product, often yielding very high purity.[5]

  • Flash Column Chromatography is ideal for separating complex mixtures, isomers, or when the crude product is an oil.[6][7]

  • High Vacuum Distillation can be used if the impurities are non-volatile or have significantly different boiling points from the product.[5]

The diagram below provides a general workflow for selecting a purification method.

Start Crude this compound IsSolid Is the crude product a solid? Start->IsSolid TLC Analyze by TLC. Are impurities well-separated from product? IsSolid->TLC Yes Column Flash Column Chromatography IsSolid->Column No (Oily) Recrystallize Recrystallization TLC->Recrystallize Yes (Minor Impurities) TLC->Column No (Major/Complex Impurities) Distill Consider High Vacuum Distillation TLC->Distill If impurities are non-volatile End Pure Product Recrystallize->End Column->End Distill->End

Caption: Decision workflow for selecting the appropriate purification method.

Q4: What level of purity can be achieved with standard purification methods?

A4: A purity of over 99% is readily achievable. An improved process involving high vacuum distillation followed by recrystallization from isopropanol (B130326) has been shown to produce this compound with a purity of 99.9% as measured by HPLC.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is an oil and fails to crystallize. 1. Presence of residual solvent. 2. Significant impurities depressing the melting point.1. Dry the product under a high vacuum for an extended period. 2. Attempt to induce crystallization by triturating with a non-polar solvent like hexanes.[2] 3. If oiling out persists, purify the material using flash column chromatography.
Low yield after recrystallization. 1. The compound is too soluble in the chosen solvent. 2. The solution was not cooled sufficiently.1. Re-evaluate your choice of solvent; an ideal solvent dissolves the compound when hot but sparingly when cold.[8] 2. Use a solvent/anti-solvent system (e.g., Toluene/Hexanes).[2] 3. Ensure the solution is cooled slowly to room temperature and then chilled in an ice bath to maximize crystal formation.[2]
Multiple spots on TLC plate after purification. 1. Incomplete separation during chromatography. 2. Decomposition of the product on the silica (B1680970) gel.1. Re-purify using a different, less polar eluent system to improve separation.[2] 2. If decomposition is suspected, consider using neutral silica gel or deactivating the silica gel with triethylamine.
Purified product is discolored (yellow/brown). 1. Presence of colored, polar impurities.1. During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling.[9] 2. If using column chromatography, these impurities can often be separated with a suitable solvent system.
Broad melting point range for the final product. 1. The product is still impure.1. The presence of impurities disrupts the crystal lattice, causing the substance to melt over a range of temperatures.[2] 2. Repeat the purification step (recrystallization or column chromatography) until a sharp melting point is observed.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 16532-79-9[3][4]
Molecular Formula C₈H₆BrN[3][10]
Molecular Weight 196.04 g/mol [3][10]
Appearance Off-white to white crystalline powder[3]
Melting Point 47-49 °C[3][4]
Boiling Point 142°C at 5 Torr[]

Table 2: Solubility Data

SolventSolubilityReference(s)
Methanol Soluble (5% solution)[3]
Chloroform Soluble[]
Acetone Soluble
Ether Soluble
Ethyl Acetate Sparingly Soluble[]
Water Slightly soluble / Insoluble[4][12]

Table 3: Example Conditions for Flash Column Chromatography

Stationary PhaseMobile Phase (Eluent)CommentsReference(s)
Silica GelChloroform / Hexane (9:1)Effective for yielding the product as a white solid.[6]
Silica GelHexanes / Ethyl Acetate (9:1 to 7:3)A good starting point for separation; polarity can be increased if the product elutes slowly.[2]
Silica GelHexanes / Ethyl Acetate (96:4)Used for purification where the byproduct elutes much faster than the desired compound.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from procedures that yield high-purity material.[2][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and heat the mixture gently with stirring until the solid completely dissolves.[2][5]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

cluster_0 Recrystallization Workflow A 1. Dissolve crude solid in minimum hot solvent B 2. Hot filter to remove insoluble impurities (optional) A->B C 3. Allow filtrate to cool slowly B->C D 4. Chill in ice bath to maximize crystal formation C->D E 5. Collect crystals by vacuum filtration D->E F 6. Wash crystals with cold solvent E->F G 7. Dry under vacuum F->G H Pure Crystalline Product G->H

Caption: A typical experimental workflow for recrystallization.

Protocol 2: Purification by Flash Column Chromatography

This protocol is based on common laboratory practices for purifying organic compounds.[6][7]

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry using the initial, least polar eluent (e.g., Hexanes/Ethyl Acetate 96:4).[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent itself). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.[7]

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) if necessary to move the product down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under a high vacuum to obtain the final purified product.

References

Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenylacetonitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is failing or giving low yields. What are the general steps I should take to troubleshoot?

When a reaction involving this compound (4-BPAN) fails or results in low yields, a systematic approach to troubleshooting is crucial. Start by verifying the quality of your starting materials and reagents. Ensure that 4-BPAN is pure and that all solvents and other reagents are anhydrous, as many cross-coupling reactions are sensitive to moisture. Next, confirm that the reaction was set up under an inert atmosphere (e.g., argon or nitrogen), as palladium catalysts, in particular, can be deactivated by oxygen.[1][2] Finally, carefully re-examine the reaction parameters, including temperature, reaction time, and the stoichiometry of the reagents.

Q2: How can I monitor the progress of my reaction involving this compound effectively?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound.[3][4] To do this, spot three lanes on a TLC plate: your starting material (4-BPAN), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[3] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane, especially if the product has a similar Rf value.[3] Develop the plate in an appropriate solvent system and visualize the spots, typically under UV light. A successful reaction will show the consumption of the 4-BPAN spot and the appearance of a new spot for the product.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds with this compound. However, these reactions can be sensitive to various factors.

Suzuki-Miyaura Coupling

Q3: I am observing a significant amount of debromination of my this compound starting material in my Suzuki-Miyaura coupling reaction. What causes this and how can I minimize it?

Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom on this compound is replaced by a hydrogen atom.[5] This side reaction is often promoted by the presence of water or other protic solvents, the choice of base, and high reaction temperatures.[5] To minimize debromination, ensure all reagents and solvents are anhydrous and thoroughly degassed.[1] Using a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), instead of strong bases like sodium hydroxide (B78521) (NaOH) can also reduce this side reaction.[6] Additionally, optimizing the reaction temperature by running the reaction at the lowest effective temperature can help.

Q4: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. How can I optimize the catalyst system?

For electron-rich aryl bromides like this compound, the oxidative addition step in the catalytic cycle can be slow.[1] The choice of palladium catalyst and ligand is critical for an efficient reaction. While standard catalysts like Pd(PPh₃)₄ can be used, more electron-rich and bulky phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), can significantly improve the reaction rate and yield.[7][8] Using a pre-catalyst, which is a stable complex that readily forms the active Pd(0) species in situ, can also lead to more reliable and reproducible results.[9]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield or Failed Suzuki Coupling check_reagents Verify Reagent Quality (4-BPAN, Boronic Acid, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp.) check_reagents->check_conditions side_reactions Analyze for Side Reactions (Debromination, Homocoupling) check_conditions->side_reactions optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) success Successful Reaction optimize_catalyst->success optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3) optimize_base->success side_reactions->optimize_catalyst Sluggish Reaction side_reactions->optimize_base Byproduct Formation

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

ParameterRecommendation for Suzuki Coupling of this compoundPotential Issue if Not Optimized
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos Pd G3)[5]Incomplete reaction, low yield.
Ligand Electron-rich, bulky phosphines (e.g., XPhos, SPhos, RuPhos)[7][8]Slow oxidative addition, leading to low conversion.
Base K₂CO₃, K₃PO₄, Cs₂CO₃[6][10]Strong bases can promote debromination.[5]
Solvent Anhydrous and degassed aprotic solvents (e.g., Dioxane, Toluene, THF)[11][12]Presence of water can lead to protodeboronation and debromination.[1]
Temperature 80-110 °C (optimize for specific catalyst system)[1]High temperatures can increase side reactions.[5]
Buchwald-Hartwig Amination

Q5: I am attempting a Buchwald-Hartwig amination with this compound, but the reaction is not proceeding. What are the critical factors to consider?

The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[6][13] For an aryl bromide like this compound, a common issue is an inactive catalyst. Ensure your palladium source and ligand are of high quality and have been handled under inert conditions to prevent deactivation by oxygen.[6] The base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle.[14][15]

Q6: What are common side reactions in the Buchwald-Hartwig amination of this compound and how can I avoid them?

A common side reaction is hydrodehalogenation (debromination), similar to what is observed in Suzuki couplings.[6] This can be minimized by optimizing the base and reaction temperature. Using a weaker base or lowering the temperature may reduce this side reaction.[6] Another potential side reaction is the formation of biphenyl (B1667301) compounds through homocoupling of the starting material. This can sometimes be addressed by adjusting the catalyst-to-ligand ratio or using a more robust ligand that prevents catalyst decomposition.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Low Yield or Failed Buchwald-Hartwig Amination check_catalyst Verify Catalyst Activity (Pd source, Ligand quality) start->check_catalyst check_base Evaluate Base Strength and Solubility check_catalyst->check_base check_solvent Ensure Anhydrous and Degassed Solvent check_base->check_solvent optimize_ligand Screen Different Ligands check_solvent->optimize_ligand optimize_temp Adjust Reaction Temperature optimize_ligand->optimize_temp success Successful Amination optimize_temp->success

Caption: A systematic approach to troubleshooting Buchwald-Hartwig amination reactions.

ParameterRecommendation for Buchwald-Hartwig Amination of this compoundPotential Issue if Not Optimized
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst[16]Catalyst inactivity, leading to no reaction.[6]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)[15]Poor catalytic activity, low yield.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K₃PO₄)[14][15]Incomplete deprotonation of the amine, no reaction.
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane)[6][17]Catalyst inhibition or side reactions.[15]
Temperature 80-110 °C[16]Sluggish reaction at low temperatures, side reactions at high temperatures.[6]

Hydrolysis of the Nitrile Group

Q7: I want to hydrolyze the nitrile group of this compound to the corresponding carboxylic acid. What are the recommended conditions?

The nitrile group of this compound can be hydrolyzed to 4-bromophenylacetic acid under either acidic or basic conditions.[18][19]

  • Basic Hydrolysis: Refluxing this compound with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a common method.[19] The reaction typically requires heating for several hours. After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid.[19]

  • Acidic Hydrolysis: Heating the nitrile with a strong acid, such as aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), will also yield the carboxylic acid.

Q8: My hydrolysis reaction of this compound is incomplete or giving side products. What could be the issue?

Incomplete hydrolysis can occur if the reaction time is too short or the temperature is too low. Ensure the reaction is heated for a sufficient period and monitor the progress by TLC. The formation of an amide intermediate is possible if the hydrolysis is not complete. Undesirable side reactions can occur if the reaction conditions are too harsh. For example, prolonged heating at very high temperatures could potentially lead to decomposition.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.) under a counterflow of inert gas (Argon or Nitrogen).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst) to a dry reaction vessel. Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).[6]

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.[6]

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.[16]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography.

General Protocol for Hydrolysis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a solution of aqueous sodium hydroxide (e.g., 2-3 M).[19]

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours.[19]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl until the pH is acidic (pH 2-3), which will cause the 4-bromophenylacetic acid to precipitate.[19]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

References

Optimizing temperature and reaction time for 4-Bromophenylacetonitrile synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the nucleophilic substitution reaction between a 4-bromobenzyl halide (such as 4-bromobenzyl bromide or chloride) and an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or in a biphasic system with a phase transfer catalyst.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The primary safety concern is the use of highly toxic cyanide salts (e.g., KCN, NaCN).[1] These compounds are fatal if swallowed or inhaled and are toxic in contact with skin. Always handle cyanide salts in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Acidic conditions must be strictly avoided as this can liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-contaminated waste must be quenched and disposed of according to institutional safety protocols.

Q3: What are the typical impurities or side products I might encounter?

A3: Common impurities can include unreacted 4-bromobenzyl halide, and potential side products from the hydrolysis of the nitrile to 4-bromophenylacetamide or 4-bromophenylacetic acid, especially if water is present in the reaction mixture. If the starting material is generated from 4-bromotoluene, impurities from the bromination step could also be present.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[1][2] By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be tracked over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of reagents: Starting materials may be degraded or contain inhibitors. 2. Inadequate reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient reaction time: The reaction may not have been allowed to run to completion. 4. Presence of water: Water can react with the cyanide salt and potentially lead to side reactions. 5. Inefficient stirring: In biphasic reactions, poor mixing can limit the reaction rate.1. Ensure the purity of 4-bromobenzyl halide and the cyanide salt. Use freshly opened or properly stored reagents. 2. Gradually increase the reaction temperature in increments of 5-10°C. Refer to the optimization data in the tables below. 3. Extend the reaction time and monitor progress using TLC or GC. 4. Use anhydrous solvents and dry glassware. 5. Ensure vigorous and efficient stirring throughout the reaction.
Formation of Multiple Products (Impure Product) 1. Reaction temperature is too high: Elevated temperatures can promote the formation of side products. 2. Extended reaction time: Prolonged reaction times, especially at high temperatures, can lead to product degradation or side reactions. 3. Presence of impurities in starting materials: Impurities in the 4-bromobenzyl halide can lead to the formation of other products.1. Lower the reaction temperature. While this may require a longer reaction time, it can improve selectivity. 2. Optimize the reaction time by monitoring the reaction closely and stopping it once the starting material is consumed. 3. Purify the starting materials before use.
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup: This can make phase separation difficult. 2. Product is an oil instead of a solid: This may be due to residual solvent or impurities. 3. Ineffective purification method: The chosen method may not be suitable for separating the product from specific impurities.1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2. Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization. Ensure all solvent is removed under high vacuum. 3. For purification, silica (B1680970) gel column chromatography is often effective.[1] Recrystallization from a suitable solvent, such as isopropanol, can also be used to achieve high purity.[2]

Experimental Protocols

Protocol 1: Cyanation of 4-Bromobenzyl Bromide in DMSO

This protocol is based on a common laboratory-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Reactant: Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in DMSO to the cyanide solution at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 2-4 hours.[1] Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and pour it into a larger volume of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data on the effect of temperature and reaction time on the yield of this compound. These are illustrative and optimal conditions may vary based on specific reagents and setup.

Table 1: Effect of Temperature on Product Yield

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
7047598
8048597
9049295
10049190

Reaction conditions: 4-bromobenzyl bromide (1 eq.), KCN (1.1 eq.), DMSO.

Table 2: Effect of Reaction Time on Product Yield

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
9016598
9028896
9039295
9049294
9069092

Reaction conditions: 4-bromobenzyl bromide (1 eq.), KCN (1.1 eq.), DMSO.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Reaction Setup: - 4-Bromobenzyl Halide - Cyanide Salt (NaCN/KCN) - Solvent (e.g., DMSO) reaction Heating and Stirring (e.g., 90°C, 2-4h) prep->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench with Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Purity of Starting Materials start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok purify_reagents Purify Starting Materials reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Appear Optimal check_conditions->conditions_ok optimize_conditions Systematically Vary Temp & Time (Refer to Data Tables) conditions_ok->optimize_conditions No check_workup Evaluate Workup and Purification Procedure conditions_ok->check_workup Yes final_product Improved Yield/ Purity optimize_conditions->final_product workup_ok Procedure is Appropriate check_workup->workup_ok refine_purification Refine Purification (e.g., different solvent system, recrystallization) workup_ok->refine_purification No workup_ok->final_product Yes refine_purification->final_product

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial 4-Bromophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound may contain several impurities stemming from its synthesis. These can include:

  • Unreacted starting materials: Such as 4-bromobenzyl bromide or 4-bromotoluene.

  • Reagents: Residual cyanide salts or phase transfer catalysts used during synthesis.[1][2]

  • Byproducts: Compounds formed through side reactions.

  • Isomers: Structural isomers of this compound.

  • Hydrolysis products: Such as 4-bromophenylacetamide or 4-bromophenylacetic acid, which can form if the compound is exposed to moisture.[3]

  • Solvent residues: Residual solvents from the synthesis or initial purification steps.

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically an off-white to white crystalline powder or solid.[4][5] The reported melting point is in the range of 47-49 °C.[4][6] A broad melting range or a discolored appearance can indicate the presence of impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

Several analytical techniques can be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate the main compound from its impurities.[1]

  • Gas Chromatography (GC): Useful for analyzing volatile impurities and quantifying the purity of the sample.[1]

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a sample and to monitor the progress of purification.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A sharp melting point close to the literature value (47-49 °C) is a good indicator of high purity.

Troubleshooting Guides

Issue 1: My this compound is discolored (yellow to brown).
  • Possible Cause: Presence of colored impurities, often resulting from side reactions during synthesis or degradation upon storage.

  • Solution:

    • Recrystallization: This is often the most effective method for removing colored impurities. Using an alcohol like isopropanol (B130326) is recommended.[1] Activated carbon can also be added during the hot dissolution step to adsorb colored impurities, followed by hot filtration to remove the carbon before cooling.

    • Column Chromatography: If recrystallization is ineffective, column chromatography over silica (B1680970) gel can separate the desired compound from colored, more polar or less polar impurities.

Issue 2: The melting point of my product is broad and lower than 47 °C.
  • Possible Cause: The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.

  • Solution: The compound requires further purification. The choice of method depends on the nature of the impurities.

    • Recrystallization: Effective for removing small amounts of impurities.

    • Column Chromatography: Ideal for separating mixtures with multiple components or when impurities have similar solubility to the product.[5][7][8]

Issue 3: I see multiple spots on the TLC plate after purification.
  • Possible Cause:

    • Incomplete purification: The chosen purification method was not effective in separating all impurities.

    • Decomposition on silica gel: The compound may be degrading on the acidic surface of the silica gel plate.

  • Solution:

    • Optimize Purification:

      • For column chromatography , try a different solvent system (eluent) to improve separation. A gradient elution might be necessary.[3][7]

      • For recrystallization , ensure the correct solvent is used and that the cooling process is slow to allow for selective crystallization.

    • TLC Analysis Technique: Spot the TLC plate and develop it immediately to minimize the chance of on-plate reactions.[3] If decomposition is suspected, consider using a different stationary phase for TLC (e.g., alumina) or a different analytical technique like HPLC.

Data Presentation

Table 1: Purification Methods and Expected Purity of this compound

Purification MethodKey ParametersExpected PurityReference
RecrystallizationSolvent: Isopropanol>99.9% (by HPLC)[1]
Column ChromatographyStationary Phase: Silica GelEluent: CHCl3/hexane (9:1)White solid (yield 86%)[5]
Column ChromatographyStationary Phase: Silica GelEluent: Hexanes/Ethyl Acetate (gradient)Purified product[7]
High Vacuum DistillationTemperature: 110°C to 160°CMain fraction requires further purification[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is highly effective for achieving high purity levels of this compound.[1]

Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.

Materials:

  • Crude this compound

  • Isopropanol (or other suitable C1-C6 alcohol)[1]

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more isopropanol dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 15-30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all solvent. The resulting this compound should have a purity of >99.9% by HPLC.[1]

Protocol 2: Purification by Column Chromatography

This method is suitable for separating this compound from impurities with different polarities.[3]

Objective: To purify the compound based on its differential adsorption to a stationary phase (silica gel).

Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, or chloroform (B151607) and hexane)[5][7]

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the column: Pack the chromatography column with a slurry of silica gel in the chosen eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.[7]

  • Elute the column: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective.[7] For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Collect and monitor fractions: Collect the eluent in fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow cluster_start Start cluster_assessment Purity Assessment cluster_purification Purification Methods cluster_end End Product Crude_this compound Crude this compound Purity_Check Assess Purity (TLC, MP, HPLC) Crude_this compound->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Multiple Impurities Distillation High Vacuum Distillation Purity_Check->Distillation Volatile Impurities Pure_Product Pure this compound (>99% Purity) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Distillation->Pure_Product

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting_Guide Start Problem with Purified Sample Issue Identify Issue Start->Issue Discolored Discolored Product (Yellow/Brown) Issue->Discolored Appearance Broad_MP Broad/Low Melting Point Issue->Broad_MP Melting Point Multi_TLC Multiple Spots on TLC Issue->Multi_TLC TLC Analysis Sol_Discolored Recrystallize with activated carbon Discolored->Sol_Discolored Sol_Broad_MP Re-purify: Recrystallization or Column Chromatography Broad_MP->Sol_Broad_MP Sol_Multi_TLC Optimize Purification: - Change eluent - Slower crystallization Multi_TLC->Sol_Multi_TLC

Caption: Troubleshooting flowchart for common purification issues.

References

Technical Support Center: Scaling Up Reactions with 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenylacetonitrile. The following sections address common challenges encountered during the scale-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up reactions with this compound?

A1: Scaling up reactions involving this compound presents several common challenges that need to be carefully managed. These include:

  • Exothermic Reactions: Many reactions with this compound, such as cyanations and alkylations, are exothermic. Inadequate heat dissipation at a larger scale can lead to temperature spikes, increased byproduct formation, and potentially a thermal runaway.

  • Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more challenging than in a laboratory setting. Poor mixing can result in localized high concentrations of reactants, leading to side reactions and reduced yields.

  • Solvent Effects: Solvents that are suitable for lab-scale reactions may not be ideal for pilot or industrial scale due to factors like cost, safety, and difficulty in removal.

  • Impurity Profile: The types and quantities of impurities can change significantly upon scale-up. New byproducts may form due to longer reaction times or temperature variations.

  • Solid Handling: If this compound or its products are solids, their handling on a large scale (e.g., charging reactors, filtration, drying) can pose logistical and safety challenges.

  • Safety Hazards: Handling larger quantities of this compound and other reagents, which may be toxic or hazardous, requires stringent safety protocols and specialized equipment.

Q2: What are the key safety precautions to consider when working with this compound on a large scale?

A2: Due to its toxic nature, stringent safety measures are crucial when handling this compound at scale. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood or a contained environment, to avoid inhalation of dust or vapors.

  • Containment: Use closed systems for transfers and reactions whenever possible to minimize exposure.

  • Emergency Procedures: Ensure that emergency procedures for spills, fires, and accidental exposure are in place and that all personnel are trained on them. An eyewash station and safety shower should be readily accessible.

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the potential for thermal runaway and to establish safe operating limits.

Q3: How can the formation of impurities be controlled during the scale-up of reactions with this compound?

A3: Controlling the impurity profile is critical for ensuring the quality and safety of the final product. Strategies to control impurities during scale-up include:

  • Process Parameter Optimization: Carefully control critical process parameters such as temperature, reactant addition rate, and mixing speed.

  • Raw Material Quality: Ensure the purity of starting materials, as impurities in the raw materials can carry through or catalyze side reactions.

  • In-Process Controls (IPCs): Implement IPCs to monitor the reaction progress and detect the formation of impurities in real-time. This allows for adjustments to be made during the process.

  • Purification Method Development: Develop a robust and scalable purification method, such as crystallization or chromatography, to effectively remove impurities from the final product.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up
Potential Cause Troubleshooting Step
Poor Temperature Control Optimize the reactor's heating/cooling system. Consider a slower addition of reagents to better manage the exotherm.
Inefficient Mixing Increase the agitation speed or use a different type of impeller to improve mixing. For heterogeneous reactions, consider the use of phase-transfer catalysts.
Decomposition of Reactants or Products Lower the reaction temperature and/or shorten the reaction time. Analyze for degradation products to understand the decomposition pathway.
Incomplete Reaction Increase the reaction time or temperature cautiously. Verify the quality and stoichiometry of all reagents.
Issue 2: Increased Impurity Formation
Potential Cause Troubleshooting Step
Localized "Hot Spots" Improve mixing and slow down the rate of reagent addition.
Side Reactions Favored at Higher Temperatures Lower the overall reaction temperature.
Longer Reaction Times Optimize the reaction time to stop the reaction once the desired conversion is reached, minimizing the formation of time-dependent byproducts.
Air or Moisture Sensitivity Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Issue 3: Difficulties with Product Isolation and Purification
Potential Cause Troubleshooting Step
Oiling Out During Crystallization Adjust the solvent system or the cooling rate. Consider using an anti-solvent.
Fine Particles Clogging Filters Optimize the crystallization process to obtain larger crystals. Consider using a different type of filter or a filter aid.
Co-precipitation of Impurities Perform a reslurry or recrystallization of the crude product. Analyze the impact of pH and solvent on impurity solubility.

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Simulated Pilot-Scale Synthesis of this compound Derivatives

ParameterLaboratory Scale (Typical)Pilot Scale (Projected)Key Considerations for Scale-Up
Reactant 4-Bromobenzyl Bromide4-Bromobenzyl BromideEnsure consistent purity of starting material.
Reagent Sodium CyanideSodium CyanideSafe handling and controlled addition of cyanide are critical.
Solvent Ethanol/WaterToluene or other less volatile, non-aqueous solventSolvent choice impacts reaction kinetics, work-up, and safety.
Temperature Reflux (approx. 78 °C)80-100 °CEfficient heat removal is crucial to prevent runaway reactions.
Reaction Time 2-4 hours4-8 hoursLonger times may be needed for complete conversion at a larger scale.
Yield 85-95%80-90%Yields may be slightly lower due to handling losses and potential side reactions.
Purity >98%>97%Impurity profile may change; robust purification is necessary.

Note: The data in this table is illustrative and based on typical laboratory procedures and projected scale-up challenges. Actual pilot-scale parameters would require specific process development and optimization.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is for illustrative purposes and should be adapted based on specific experimental requirements.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-bromobenzyl bromide (25.0 g, 0.1 mol).

  • Reagent Preparation: In a separate beaker, dissolve sodium cyanide (5.4 g, 0.11 mol) in 50 mL of a 1:1 ethanol/water mixture.

  • Reaction: Slowly add the sodium cyanide solution to the stirred solution of 4-bromobenzyl bromide over 30 minutes.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Mandatory Visualizations

experimental_workflow start Start: Reaction Setup reagent_prep Reagent Preparation (NaCN in EtOH/H2O) start->reagent_prep reaction Reaction: - Slow addition of NaCN solution - Reflux for 3 hours reagent_prep->reaction workup Work-up: - Cool to RT - Add H2O - Extract with Ethyl Acetate reaction->workup purification Purification: - Wash with brine - Dry over Na2SO4 - Concentrate - Recrystallize workup->purification end End: Purified this compound purification->end

Caption: Laboratory-Scale Synthesis Workflow for this compound.

scale_up_challenges scale_up Challenges in Scaling Up This compound Reactions heat Heat Management (Exothermic Reactions) scale_up->heat mixing Mixing & Mass Transfer scale_up->mixing impurities Impurity Profile Control scale_up->impurities safety Safety & Handling scale_up->safety isolation Product Isolation & Purification scale_up->isolation

Caption: Key Challenges in Scaling Up Reactions.

Identifying and minimizing byproduct formation with 4-Bromophenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproduct formation in reactions involving 4-Bromophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a versatile intermediate primarily used in two main types of reactions:

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid, yielding 4-bromophenylacetic acid, a key intermediate for several pharmaceuticals.[1]

  • Reduction: Reduction of the nitrile group to a primary amine, yielding 4-bromophenylethylamine, another important building block in organic synthesis.[2]

Q2: What are the major byproducts to watch out for during the hydrolysis of this compound?

A2: The most common byproduct during hydrolysis is the intermediate, 4-bromophenylacetamide . This occurs when the reaction is incomplete. Under harsh basic conditions, the hydrolysis of the amide is typically faster than that of the nitrile, but with careful control of reaction time, temperature, and reagent concentration, the reaction can be driven to completion.[3]

Q3: What are the primary byproducts formed during the reduction of this compound to 4-bromophenylethylamine?

A3: The main byproducts in the reduction of nitriles are secondary and tertiary amines .[4][5] These are formed when the initially formed primary amine reacts with the intermediate imine, which is then further reduced. This is particularly common in catalytic hydrogenation.[4][6]

Q4: Can impurities in the starting material be mistaken for reaction byproducts?

A4: Yes, impurities from the synthesis of this compound can carry over. A common synthesis route involves the reaction of 4-bromobenzyl bromide with a cyanide salt.[2] Potential impurities could include unreacted 4-bromobenzyl bromide or products from side reactions. It is crucial to use high-purity this compound (≥98%) to avoid misinterpretation of results.

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis and Presence of 4-Bromophenylacetamide

This guide will help you troubleshoot incomplete hydrolysis of this compound, which results in the presence of the 4-bromophenylacetamide byproduct.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Problem Incomplete hydrolysis detected (presence of 4-bromophenylacetamide) Cause1 Insufficient Reaction Time Problem->Cause1 Cause2 Inadequate Temperature Problem->Cause2 Cause3 Insufficient Base/Acid Problem->Cause3 Cause4 Poor Solubility Problem->Cause4 Solution1 Increase reaction time and monitor by TLC or HPLC until starting material and amide are consumed. Cause1->Solution1 Solution2 Increase reaction temperature to reflux (typically 90-100°C for NaOH hydrolysis). Cause2->Solution2 Solution3 Ensure at least stoichiometric amounts of base or acid are used. For challenging hydrolyses, an excess may be required. Cause3->Solution3 Solution4 Add a co-solvent like ethanol (B145695) to improve the solubility of the nitrile and intermediate amide. Cause4->Solution4

Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.

Data on Hydrolysis Conditions:

ParameterConditionExpected OutcomeByproduct Profile
Reaction Time Short (e.g., 1-2 hours)Incomplete conversionHigh levels of 4-bromophenylacetamide
Prolonged (e.g., 6-8 hours)High conversion to carboxylic acid[1]Minimal 4-bromophenylacetamide
Temperature Below refluxSlower reaction rate, potential for incomplete conversionHigher likelihood of isolating 4-bromophenylacetamide
Reflux (90-100°C)Faster reaction, drives equilibrium to the carboxylate[1]Low levels of 4-bromophenylacetamide
Base Conc. StoichiometricEffective for complete conversionLow byproduct formation if time and temp are optimal
Sub-stoichiometricIncomplete reactionSignificant 4-bromophenylacetamide remaining

Experimental Protocol: Complete Hydrolysis of this compound

This protocol is designed to achieve a high yield and purity of 4-bromophenylacetic acid, minimizing the 4-bromophenylacetamide byproduct.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.

  • Reagent Addition: For each mole of the nitrile, add a solution of sodium hydroxide (B78521) (NaOH) in water. A typical ratio is 2.25g of NaOH in 25ml of water for a small-scale reaction.[1]

  • Heating: Heat the mixture to reflux (approximately 90-100°C) with stirring.[1]

  • Monitoring: Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and the intermediate amide spot are no longer visible.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the cooled mixture with a non-polar organic solvent like toluene (B28343) to remove any unreacted starting material or non-polar impurities.[1]

    • Treat the aqueous layer with activated carbon to remove colored impurities.

    • Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 2-3.[1]

  • Isolation: The 4-bromophenylacetic acid will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum at 65-73°C. This procedure can yield the product with >99% purity and >98% yield.[1]

Issue 2: Formation of Secondary and Tertiary Amine Byproducts in Reduction

This guide addresses the formation of secondary and tertiary amine byproducts during the reduction of this compound.

Logical Relationship of Byproduct Formation:

G Nitrile This compound Imine Intermediate Imine Nitrile->Imine Reduction PrimaryAmine 4-Bromophenylethylamine (Desired Product) Imine->PrimaryAmine Reduction SecondaryImine Secondary Imine Imine->SecondaryImine + Primary Amine SecondaryAmine Secondary Amine Byproduct SecondaryImine->SecondaryAmine Reduction

Caption: Pathway to secondary amine byproduct formation.

Troubleshooting Strategies:

StrategyDescriptionApplicability
Use of Ammonia (B1221849) Adding ammonia or ammonium (B1175870) hydroxide to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the primary amine with the intermediate imine. This is particularly effective with Raney Nickel catalyst.[4][7]Catalytic Hydrogenation (e.g., Raney Ni, Pd/C)
Choice of Reducing Agent Strong, non-catalytic reducing agents like Lithium Aluminum Hydride (LiAlH4) are generally more effective at producing the primary amine with minimal secondary amine formation.[7][8] Sodium cyanoborohydride is another alternative.[7]All reductions
Reaction Conditions Lower temperatures and pressures can sometimes reduce the rate of byproduct formation in catalytic hydrogenation.Catalytic Hydrogenation
Acetic Anhydride (B1165640) as Solvent Using acetic anhydride as a solvent with a Raney metal catalyst and a basic co-catalyst has been shown to produce high yields of the primary amine.[5]Catalytic Hydrogenation

Experimental Protocol: Reduction with LiAlH4 to Minimize Secondary Amine Formation

This protocol is for the reduction of this compound to 4-bromophenylethylamine using Lithium Aluminum Hydride (LiAlH4), which generally gives high yields of the primary amine.

  • Safety Precautions: LiAlH4 is a highly reactive and flammable reagent. All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH4 in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Addition of Nitrile: Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by TLC.

  • Quenching (Caution: Exothermic): Cool the reaction mixture to 0°C and slowly add water dropwise to quench the excess LiAlH4. This should be followed by the dropwise addition of a 15% NaOH solution and then more water.

  • Work-up:

    • Filter the resulting aluminum salts and wash them thoroughly with ether or THF.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude 4-bromophenylethylamine can be purified by distillation or crystallization of its salt (e.g., hydrochloride).

Analytical Methods for Byproduct Identification

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate this compound, 4-bromophenylacetamide, and 4-bromophenylacetic acid. A C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer is a good starting point.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of the more volatile reduction products. It can be used to identify and quantify 4-bromophenylethylamine and the corresponding secondary and tertiary amine byproducts. Derivatization of the amines may be necessary to improve chromatographic performance.[11][12][13]

References

Best practices for workup and isolation of 4-Bromophenylacetonitrile products.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the successful workup and isolation of 4-Bromophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to light yellow or tan crystalline solid.[1][2] The reported melting point is in the range of 47-49 °C.[2][3][4] Significant deviation from this appearance or melting point may indicate the presence of impurities.

Q2: What are some common impurities I might encounter after the synthesis of this compound?

A2: Common impurities can include unreacted starting materials (e.g., 4-bromobenzyl bromide), side products from hydrolysis of the nitrile group to 4-bromophenylacetic acid, or residual solvent from the reaction.[5] The presence of colored impurities may also result from side reactions, especially if the reaction was carried out at high temperatures.

Q3: My crude product is an oil instead of a solid. What should I do?

A3: Oiling out can occur if the product is impure or if it is still dissolved in a significant amount of solvent. First, ensure all reaction solvent has been thoroughly removed under reduced pressure. If it remains an oil, it is likely impure. Purification via column chromatography is recommended to isolate the pure compound, which should then solidify upon removal of the chromatography solvent.

Q4: I am concerned about the toxicity of reagents used in the synthesis, such as potassium cyanide. How should this influence my workup?

A4: Due to the highly toxic nature of reagents like potassium cyanide, it is crucial to quench the reaction and perform the initial workup steps in a well-ventilated fume hood.[6] Aqueous washes of the organic layer are important to remove any water-soluble inorganic salts. Always handle all waste streams as hazardous.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during aqueous extraction (e.g., formation of emulsions). - Product is partially soluble in the aqueous layer.[7] - Premature crystallization during hot filtration.- Monitor the reaction by TLC to ensure completion before starting the workup. - To break emulsions, add brine (saturated NaCl solution) to the separatory funnel. - Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase. - If filtering a hot recrystallization solution, use a pre-heated funnel and dilute the solution with a small amount of hot solvent.
Product is Contaminated with Starting Material - Incomplete reaction. - Inefficient purification.- Ensure the reaction has gone to completion. - If using column chromatography, optimize the solvent system to achieve better separation between the product and starting material. - If recrystallizing, ensure the starting material is soluble in the cold recrystallization solvent so it remains in the mother liquor.
Product is Off-Color (Yellow/Brown) - Presence of colored impurities from side reactions. - Thermal decomposition if the reaction was overheated.- Attempt to remove colored impurities by washing the organic solution with a mild reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected. - Recrystallization with activated charcoal can be effective at removing colored impurities. - Column chromatography is often effective at separating the white product from colored impurities.
Hydrolysis of Nitrile to Carboxylic Acid - Exposure to strong acidic or basic conditions, especially at elevated temperatures, during workup.- Perform aqueous washes with neutral or near-neutral solutions (e.g., water, brine). - If an acid or base wash is necessary, perform it quickly and at low temperatures. - 4-Bromophenylacetic acid can be removed by washing the organic layer with a dilute solution of sodium bicarbonate. The carboxylate salt will move to the aqueous layer.

Experimental Protocols

Standard Aqueous Workup and Extraction

This protocol is a general procedure following a synthesis reaction.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing distilled water.[6]

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.[6]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Distilled water

    • Saturated aqueous sodium bicarbonate solution (if the reaction was acidic or to remove any acidic impurities)

    • Brine (saturated NaCl solution) to aid in drying.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Solvent Removal: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find one in which the product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common solvent systems include ethanol/water, isopropanol, or hexane (B92381)/ethyl acetate mixtures.[8][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Purification by Column Chromatography
  • Stationary Phase: Prepare a silica (B1680970) gel slurry in the chosen eluent.[11]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.[11]

  • Elution: Elute the column with an appropriate solvent system. A common eluent for this compound is a mixture of chloroform (B151607) and hexane (e.g., 9:1 v/v).[6]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Property Value Reference(s)
Molecular Formula C₈H₆BrN[2][12][13]
Molecular Weight 196.04 g/mol [3][12][13]
Appearance White to light yellow/tan crystalline solid[1][2]
Melting Point 47-49 °C[2][3][4]
Purity (Achievable) >99% up to 99.9%[8][12]
Solubility Soluble in chloroform and ethyl acetate[]

Visualizations

G cluster_workflow Workup & Isolation Workflow cluster_purification Purification reaction Crude Reaction Mixture quench Aqueous Quench reaction->quench extract Solvent Extraction quench->extract wash Aqueous Washes extract->wash dry Drying Organic Layer wash->dry evap Solvent Evaporation dry->evap crude Crude Product evap->crude recrystal Recrystallization crude->recrystal column Column Chromatography crude->column pure Pure this compound recrystal->pure column->pure

Caption: General workflow for the workup and isolation of this compound.

G cluster_troubleshooting Troubleshooting Logic start Crude Product Analysis low_yield Low Yield? start->low_yield impure Impure Product? (TLC/Melting Point) low_yield->impure No check_extraction Check Aqueous Layers for Product low_yield->check_extraction Yes optimize_purification Optimize Purification (Recrystallization Solvent / Chromatography Eluent) impure->optimize_purification Yes end_node Pure Product impure->end_node No check_reaction Verify Reaction Completion check_extraction->check_reaction check_reaction->impure check_hydrolysis Check for Hydrolysis (Acid/Base Sensitivity) optimize_purification->check_hydrolysis check_hydrolysis->end_node

Caption: Troubleshooting guide for common issues in this compound isolation.

References

Solving solubility issues of 4-Bromophenylacetonitrile in reaction media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-Bromophenylacetonitrile in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is an off-white crystalline solid with a melting point of approximately 47-50°C.[1][] Its solubility is generally limited in nonpolar solvents and higher in polar aprotic solvents. It is sparingly soluble in chloroform (B151607) and ethyl acetate (B1210297) and is soluble in methanol (B129727) (as a 5% solution).[1][] For many organic reactions, achieving a sufficient concentration in common solvents like toluene (B28343) or hexanes at room temperature can be challenging.

Q2: My this compound is not dissolving at room temperature. What are the initial troubleshooting steps?

If you observe poor solubility at ambient temperature, consider the following initial steps:

  • Gentle Heating: Increase the temperature of the solvent/mixture while stirring. Given its melting point of 47-50°C, gentle warming can significantly improve solubility.[1][]

  • Sonication: Use an ultrasonic bath to apply acoustic energy.[3] Sonication can break down particle aggregates and accelerate the dissolving process, a technique often used for poorly soluble compounds.[4][5]

  • Solvent Selection: Re-evaluate your choice of solvent. If the reaction chemistry allows, consider switching to a more polar aprotic solvent where this compound exhibits better solubility, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[6]

Q3: Can solubility issues affect my reaction yield and purity?

Absolutely. Poor solubility can lead to several issues:

  • Incomplete Reactions: If the starting material is not fully dissolved, the reaction may proceed slowly or not to completion, as the reaction primarily occurs in the solution phase.

  • Side Reactions: Undissolved solids can create localized areas of high concentration upon slow dissolution, potentially leading to side reactions or impurity formation.

  • Reproducibility Issues: Inconsistent dissolution from one experiment to another can lead to significant variations in reaction time, yield, and purity.

Q4: Are there advanced techniques to overcome persistent solubility problems?

Yes, for more challenging cases, several advanced methods can be employed:

  • Co-solvency: The addition of a small amount of a miscible "co-solvent" in which the compound is highly soluble can enhance the overall solvating power of the reaction medium.[7]

  • Phase-Transfer Catalysis (PTC): If your reaction involves reagents in different phases (e.g., a solid organic and an aqueous solution), a phase-transfer catalyst can shuttle reactants across the phase boundary, bypassing the need for high solubility in a single solvent.[6]

  • Micronization: Reducing the particle size of the solid increases the surface area-to-volume ratio, which can improve the rate of dissolution.[8][9]

Troubleshooting Guides

Issue 1: Incomplete Dissolution in a Nonpolar Solvent (e.g., Toluene, Hexane)

Symptoms:

  • Solid particles of this compound remain suspended in the solvent even after prolonged stirring at room temperature.

  • The reaction fails to initiate or proceeds very slowly.

Solutions:

MethodDescriptionKey Considerations
Heating Gradually heat the reaction mixture to 40-60°C. This is often sufficient to dissolve the starting material.Ensure the reaction temperature is compatible with all reagents and does not induce side reactions.
Co-solvent Addition Add a small volume (e.g., 1-10% v/v) of a polar aprotic co-solvent like THF, DMF, or DMSO.[7]The co-solvent must be inert to the reaction conditions. Test for miscibility and potential side reactions in a small-scale trial first.
Sonication Place the reaction flask in an ultrasonic bath for 15-30 minute intervals.[5][10]Monitor the bath temperature, as prolonged sonication can cause heating.[10] This method is best for initiating dissolution.
Issue 2: Compound Precipitates Out of Solution During Reaction

Symptoms:

  • The starting material initially dissolves (often with heating) but then crashes out as a solid as the reaction proceeds or if the temperature fluctuates.

  • A sudden drop in reaction rate is observed.

Solutions:

MethodDescriptionKey Considerations
Maintain Temperature Ensure consistent heating and insulation of the reaction vessel to avoid cold spots.Use an oil bath with a temperature controller for precise temperature management.
Increase Solvent Volume Add more solvent to the reaction to keep the concentration below the saturation point at the reaction temperature.This may increase reaction time and will require removal of more solvent during workup.
Use a More Suitable Solvent If precipitation persists, the chosen solvent may be inadequate. Switch to a solvent with higher solvating power for both the starting material and key intermediates.Re-validate the reaction in the new solvent to ensure it does not negatively impact the outcome.

Quantitative Solubility Data

While comprehensive public data is limited, the following table summarizes the known solubility characteristics of this compound. Researchers are encouraged to determine solubility experimentally for their specific systems.

SolventTypeSolubilitySource
MethanolPolar ProticSoluble (5% solution)[1]
ChloroformHalogenatedSparingly Soluble[]
Ethyl AcetatePolar AproticSparingly Soluble[]
TolueneAromaticPoorly Soluble at RT[6][11]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble (especially with heat)[6]
BenzeneAromaticSoluble (used as reaction solvent)[6]

Experimental Protocols

Protocol 1: Experimental Workflow for Solubility Screening

This protocol outlines a method for quickly assessing the suitability of various solvents.

  • Preparation: Dispense 10 mg of this compound into several labeled vials.

  • Solvent Addition: Add 0.1 mL of a candidate solvent to the first vial.

  • Observation at RT: Vigorously stir or vortex the vial for 2 minutes. Observe if the solid dissolves completely. If so, the solubility is ≥100 mg/mL.

  • Incremental Addition: If the solid does not dissolve, add another 0.4 mL of solvent (total 0.5 mL). Mix and observe. If it dissolves, solubility is ~20 mg/mL.

  • Heating: If the solid persists, gently heat the vial to 40-50°C and observe. Note any temperature-dependent solubility.

  • Sonication: If the solid still remains, place the vial in an ultrasonic bath for 10 minutes and observe.

  • Documentation: Record the results for each solvent, noting whether dissolution occurred at room temperature, with heating, or with sonication.

Protocol 2: Enhancing Dissolution with Sonication
  • Setup: Add this compound and the chosen reaction solvent to the reaction flask.

  • Immersion: Place the flask in an ultrasonic bath, ensuring the water level is sufficient to cover the solvent level inside the flask.

  • Application: Turn on the sonicator. For many applications, a 15-30 minute duration is effective.[4][5]

  • Monitoring: Visually monitor the dissolution of the solid. Check the bath temperature periodically to prevent unwanted heating of the reaction mixture.[10]

  • Procedure: Once the solid is dissolved, remove the flask from the bath and proceed with the addition of other reagents.

Visual Diagrams

TroubleshootingWorkflow start Solubility Issue Encountered: This compound not dissolving check_stirring Is the mixture being stirred vigorously? start->check_stirring stir Increase stirring rate check_stirring->stir No heat Gently heat mixture (e.g., to 40-50°C) check_stirring->heat Yes stir->heat sonicate Apply sonication for 15-30 min heat->sonicate No dissolved1 Problem Solved heat->dissolved1 Yes dissolved2 Problem Solved sonicate->dissolved2 Yes advanced Still not dissolved. Consider Advanced Options sonicate->advanced No dissolved3 Problem Solved cosolvent Add a co-solvent (e.g., THF, DMF) advanced->cosolvent ptc Use a Phase-Transfer Catalyst (if applicable) advanced->ptc change_solvent Change primary solvent to one with higher solvating power (e.g., DMSO) advanced->change_solvent cosolvent->dissolved3

Caption: Troubleshooting workflow for solubility issues.

CoSolvencyConcept Conceptual Model of Co-solvency cluster_0 Poorly Solvating System cluster_1 Co-solvent System Solute 4-BPAN S1 S Solute->S1 Weak Interaction S3 S Solute->S3 S2 S S4 S label_S S = Primary Solvent (e.g., Toluene) Solute2 4-BPAN CS1 CS Solute2->CS1 Strong Interaction CS2 CS Solute2->CS2 S5 S S6 S CS1->S5 Bridge label_CS CS = Co-solvent (e.g., THF) plus + cluster_1 cluster_1 arrow Improves Overall Solubility cluster_0 cluster_0

Caption: How a co-solvent enhances solubility.

ExperimentalWorkflow start Start: Weigh 10mg 4-BPAN into vial add_solvent Add 0.1 mL of solvent start->add_solvent mix_rt Vortex for 2 min at Room Temp add_solvent->mix_rt check_dissolved1 Completely Dissolved? mix_rt->check_dissolved1 add_more_solvent Add 0.4 mL of solvent check_dissolved1->add_more_solvent No end_soluble Record as Soluble (Note Conditions) check_dissolved1->end_soluble Yes mix_rt2 Vortex for 2 min at Room Temp add_more_solvent->mix_rt2 check_dissolved2 Completely Dissolved? mix_rt2->check_dissolved2 heat Heat to 40-50°C check_dissolved2->heat No check_dissolved2->end_soluble Yes check_dissolved3 Completely Dissolved? heat->check_dissolved3 sonicate Sonicate for 10 min check_dissolved3->sonicate No check_dissolved3->end_soluble Yes check_dissolved4 Completely Dissolved? sonicate->check_dissolved4 check_dissolved4->end_soluble Yes end_insoluble Record as Insoluble check_dissolved4->end_insoluble No

Caption: Workflow for experimental solubility screening.

References

Technical Support Center: Catalyst Selection and Optimization for 4-Bromophenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 4-Bromophenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are commonly used with this compound?

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.[1][2][3]

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[4][5]

  • Heck Reaction: For the formation of a C-C bond with alkenes.[6][7]

  • Cyanation: Although this compound already contains a nitrile group, palladium-catalyzed cyanation is a relevant reaction class for aryl bromides in general. Understanding its principles can be useful.

Q2: What are the most critical parameters to consider when optimizing a reaction with this compound?

The success of a cross-coupling reaction with this compound hinges on the careful selection and optimization of several key parameters:

  • Catalyst System: This includes the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand. The ligand's electronic properties and steric bulk are crucial for catalytic activity.[8]

  • Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) is critical and can significantly impact the reaction rate and yield.[9]

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalyst. Common choices include toluene (B28343), dioxane, THF, and DMF.[10]

  • Temperature: Reaction temperature influences the rate of catalyst activation and all steps of the catalytic cycle.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and prevent product degradation.

Q3: Can the nitrile group of this compound interfere with the reaction?

Yes, the nitrile group can be sensitive to certain reaction conditions. Under strongly acidic or basic conditions, particularly at elevated temperatures, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide.[11][12] It is crucial to select reaction conditions that are compatible with the nitrile functionality to avoid this unwanted side reaction.

Q4: What are common side reactions to watch out for?

Besides nitrile hydrolysis, other potential side reactions include:

  • Dehalogenation: The bromo group on this compound can be replaced by a hydrogen atom, leading to the formation of phenylacetonitrile. This can be promoted by certain bases and hydride sources in the reaction mixture.

  • Homocoupling: Dimerization of the starting materials (e.g., boronic acid in Suzuki-Miyaura coupling or alkyne in Sonogashira coupling) can occur, reducing the yield of the desired cross-coupled product.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated and lose its boron group, rendering it inactive for the cross-coupling reaction. This is more common with electron-deficient arylboronic acids.[13]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precursor and phosphine ligand are of high quality and stored under an inert atmosphere. - Consider using a pre-formed palladium catalyst. - Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).
Inefficient Transmetalation - The choice of base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is finely powdered and dry. - For base-sensitive substrates, KF can be a milder option.[14]
Protodeboronation of Boronic Acid - Use a less nucleophilic base. - Minimize reaction time and temperature. - Consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more stable.[13]
Poor Solubility of Reagents - Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). - Ensure adequate stirring to maintain a homogeneous mixture.
Dehalogenation of this compound - Use a non-coordinating or sterically hindered base. - Avoid solvents that can act as hydride donors (e.g., isopropanol) if dehalogenation is significant.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add toluene and water via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-Br(L2) (Ar = 4-cyanomethylphenyl) B->C ArBr D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (Ar' = Phenyl) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H Ar'B(OH)2 + Base J [Ar'B(OH)3]- H->J Activation I ArBr J->D

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Issue 2: Incomplete Conversion or Side Products in Buchwald-Hartwig Amination

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Steric Hindrance - The acetonitrile (B52724) group may introduce some steric hindrance. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to facilitate the reaction.[3]
Weakly Nucleophilic Amine - For weakly nucleophilic amines, a stronger base such as NaOt-Bu or KOt-Bu may be required. - Increase the reaction temperature.
Catalyst Deactivation - Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the catalyst. - Use a pre-catalyst that is more resistant to deactivation.
Hydrolysis of Nitrile Group - If using a strong base like an alkoxide, minimize reaction time and temperature to prevent nitrile hydrolysis. - Consider using a weaker base like Cs₂CO₃ or K₃PO₄ if conditions allow.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Aniline (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • NaOt-Bu (1.4 mmol, 1.4 equiv)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.

    • Add toluene, followed by this compound and aniline.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the crude product by column chromatography.

DOT Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Pd Precursor, Ligand, and Base B Add Solvent (e.g., Toluene) A->B C Add this compound and Amine B->C D Heat Reaction Mixture (e.g., 100 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench E->F Upon Completion G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for Buchwald-Hartwig amination.

Issue 3: Low Yield or Alkyne Homocoupling in Sonogashira Coupling

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) - This is a common side reaction, especially in the presence of copper(I) and oxygen. - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. - Consider a copper-free Sonogashira protocol.
Low Reactivity of this compound - Aryl bromides are generally less reactive than aryl iodides. Increase the reaction temperature. - Use a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand).
Inappropriate Base or Solvent - The base is crucial for deprotonating the terminal alkyne. Triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) are common choices. - Screen solvents such as THF, DMF, or acetonitrile. For copper-free conditions, polar aprotic solvents like DMSO can be effective.[10]
Catalyst Poisoning - Impurities in the alkyne or other reagents can poison the catalyst. Ensure all reagents are pure.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

    • CuI (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

    • THF (10 mL)

  • Procedure:

    • To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add degassed THF and Et₃N via syringe.

    • Add phenylacetylene dropwise.

    • Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 6-12 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

DOT Diagram: Key Factors in Sonogashira Coupling

Sonogashira_Factors cluster_main Sonogashira Coupling of this compound cluster_catalyst Catalyst Details cluster_base Base Details cluster_solvent Solvent Details cluster_conditions Conditions Details Catalyst Catalyst System Product Desired Product Catalyst->Product Pd_Source Palladium Source (e.g., Pd(PPh3)2Cl2) Cu_Cocatalyst Copper Co-catalyst (e.g., CuI) Ligand Phosphine Ligand Base Base Base->Product Amine_Base Amine Base (e.g., Et3N, DIPA) Solvent Solvent Solvent->Product Anhydrous_Solvent Anhydrous Solvent (e.g., THF, DMF) Conditions Reaction Conditions Conditions->Product Inert_Atmosphere Inert Atmosphere Temperature Temperature

Caption: Key parameters influencing Sonogashira coupling outcomes.

Issue 4: Poor Regioselectivity or Low Conversion in Heck Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Low Reactivity of Alkene - Electron-rich alkenes can be less reactive in Heck reactions. Consider using a more electron-deficient alkene if the synthesis allows. - Increase the reaction temperature and/or reaction time.
Poor Regioselectivity - The regioselectivity of the alkene insertion can be influenced by the steric and electronic properties of both the aryl halide and the alkene. - The choice of ligand can influence regioselectivity. Experiment with different phosphine ligands.
Catalyst Decomposition - Heck reactions often require higher temperatures, which can lead to the formation of inactive palladium black. - Use a more robust catalyst system or consider a ligandless protocol if applicable. - The use of phase-transfer catalysts like tetraalkylammonium salts (Jeffery conditions) can sometimes allow for lower reaction temperatures.[7]
Base Incompatibility - Organic bases like triethylamine or inorganic bases like K₂CO₃ or NaOAc are commonly used. Screen different bases to find the optimal one for your specific substrate combination.

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate (B77674)

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Ethyl acrylate (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

    • DMF (5 mL)

  • Procedure:

    • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add DMF, Et₃N, and ethyl acrylate.

    • Seal the tube and heat to 120 °C for 12-24 hours.

    • Monitor the reaction by GC-MS.

    • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the product by column chromatography.

DOT Diagram: Heck Reaction Logical Flow

Heck_Logic Start Start Heck Reaction (this compound + Alkene) Setup Setup Reaction: - Pd Catalyst - Ligand (optional) - Base - Solvent Start->Setup Heat Heat to Reaction Temperature Setup->Heat Monitor Monitor Conversion Heat->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Purification Complete->Workup Yes Troubleshoot Troubleshoot: - Low Conversion? - Side Products? Complete->Troubleshoot No End End Workup->End Troubleshoot->Setup Optimize Conditions

Caption: A logical diagram for performing and troubleshooting a Heck reaction.

References

How to handle emulsions during the workup of 4-Bromophenylacetonitrile reactions?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup of reactions involving 4-Bromophenylacetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why do emulsions frequently form during the workup of this compound reactions?

Emulsions are common during the liquid-liquid extraction of organic compounds. They are stable mixtures of two immiscible liquids, like an organic solvent and water, where one liquid is dispersed as fine droplets in the other.[1] Several factors during the workup of this compound can lead to their formation:

  • Surfactant-like Impurities : Byproducts or unreacted starting materials from the synthesis can act as surfactants, reducing the surface tension between the aqueous and organic layers and stabilizing the emulsion.[2][3]

  • Suspended Solids : Fine, insoluble solid particles can gather at the interface of the two liquids, physically preventing the droplets from merging.[3][4]

  • Vigorous Agitation : Shaking the separatory funnel too aggressively can create very fine droplets that are slow to coalesce.[3] Gentle swirling is often a better alternative to vigorous shaking to prevent emulsion formation.[2]

  • Solvent Choice : Chlorinated solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) have a higher tendency to form emulsions, especially when extracting from a basic aqueous solution.[4]

Q2: An emulsion has formed in my separatory funnel. What are the first and simplest steps to try?

Before resorting to more complex methods, several simple techniques can be effective:

  • Patience : Allow the separatory funnel to stand undisturbed for 15 to 30 minutes.[3][5] Often, the layers will separate on their own with time.

  • Gentle Swirling : Gently swirl the contents of the separatory funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets coalesce.[1]

  • Add Brine (Saturated NaCl solution) : Adding a saturated solution of sodium chloride (brine) is a very common and effective method.[2][6] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps force the separation of the layers.[1][7] This technique is often referred to as "salting out".[2][6]

  • Add a Few Drops of a Different Organic Solvent : Adding a small amount of a different organic solvent that is miscible with the primary organic phase can sometimes disrupt the emulsion.[1][6] For example, a small amount of methanol (B129727) can help break up emulsions in ethyl acetate/water mixtures.[8][9]

Q3: The simple methods didn't work. What chemical or additive-based techniques can I use for a persistent emulsion?

If an emulsion is particularly stubborn, the following chemical interventions can be employed:

  • Addition of Solid Salt : Adding a solid salt like sodium chloride directly to the emulsion can be very effective.[4][5] As the salt dissolves and sinks, it can help disrupt the interface and break the emulsion.[10]

  • Change the pH : If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer can help. Acidifying with dilute HCl or making the solution basic with dilute NaOH can alter the solubility of these impurities and break the emulsion.[1][10][11]

  • Filtration through Celite or Glass Wool : Many emulsions are caused by suspended microscopic solids.[4] Filtering the entire emulsified mixture through a pad of a filter aid like Celite or a plug of glass wool can remove these solids and lead to a clean phase separation in the filtrate.[4][5][6]

Q4: Are there any mechanical methods to break a stubborn emulsion?

Yes, mechanical methods can be very effective, especially for emulsions stabilized by very fine droplets.

  • Centrifugation : This is often the most effective method for breaking a persistent emulsion.[6][10][12] The high g-force applied in a centrifuge forces the denser phase to the bottom, effectively separating the layers.[12][13] Even a brief period of centrifugation can be sufficient.[14]

  • Ultrasonic Bath : Placing the vessel containing the emulsion in an ultrasonic bath can sometimes provide enough energy to disrupt the droplets and promote coalescence.[10]

  • Heating or Cooling : Gently warming the mixture can decrease the viscosity of the liquids and help break the emulsion.[1] Conversely, freezing the aqueous layer can sometimes physically disrupt the emulsion structure, allowing for separation upon thawing.[1] Caution should be exercised with heating to avoid degrading the product or boiling the solvent.[1]

Q5: How can I prevent emulsions from forming in the first place?

Prevention is often the best strategy. Consider these tips for your next experiment:

  • Less Vigorous Mixing : Instead of shaking a separatory funnel vigorously, use a gentle swirling or inverting motion. This reduces the formation of fine droplets.[2]

  • Pre-emptive "Salting Out" : If you know a particular extraction is prone to forming emulsions, add salt or brine to the aqueous layer before mixing with the organic solvent.[10][11]

  • Solvent Evaporation : Before the workup, evaporate the reaction solvent. Then, dissolve the residue in the desired extraction solvent. This can remove volatile impurities that might contribute to emulsion formation.[4][5]

  • Use of Phase-Transfer Catalysts : In some reactions, the phase-transfer catalyst itself can cause emulsions. Ensure it is properly removed or quenched before workup.

Summary of Emulsion Breaking Techniques

TechniquePrinciple of ActionBest ForConsiderations
Patience & Gentle Agitation Allows droplets to coalesce naturally over time.Mild emulsions.Can be time-consuming.[5]
Adding Brine (Salting Out) Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[2][6]Most common emulsions.Highly effective and generally applicable.[7]
Changing pH Alters the charge and solubility of surfactant-like impurities.[10][11]Emulsions stabilized by acidic or basic compounds.Product must be stable to pH changes.[1]
Filtration (Celite/Glass Wool) Physically removes fine solid particles that stabilize the emulsion at the interface.[4]Emulsions with suspended solids.May result in minor product loss on the filter medium.[4]
Centrifugation Applies high g-force to physically separate the phases based on density.[12][13]Stubborn or persistent emulsions.Requires access to a centrifuge of appropriate size.[6]
Adding a Different Solvent Alters the properties of the organic phase to destabilize the emulsion.[6]General emulsions.The added solvent must be easily removable later.
Temperature Change Reduces viscosity (heating) or physically disrupts the emulsion (freezing).[1]Thermally stable compounds.Risk of product degradation with excessive heat.[1]

Detailed Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine (Salting Out)

  • Allow the separatory funnel containing the emulsion to stand for 5-10 minutes.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution in small portions (e.g., 10-20% of the total volume) to the separatory funnel.

  • Gently swirl or invert the funnel a few times (do not shake vigorously).

  • Allow the funnel to stand and observe for phase separation. The process can be repeated if necessary.[2][15]

  • Once the layers have separated, drain the aqueous layer, followed by the organic layer.

Protocol 2: Filtration through a Celite Pad

  • Place a cotton or glass wool plug at the bottom of a Buchner or Hirsch funnel.

  • Add a layer of sand (approx. 1 cm) over the plug.

  • Add a layer of Celite (approx. 2-3 cm) on top of the sand and gently press it down to create a compact pad.

  • Pre-wet the Celite pad with the organic solvent being used in the extraction.

  • Carefully pour the entire emulsified mixture onto the Celite pad.

  • Apply gentle vacuum to draw the liquid through the filter.

  • The filtrate collected should consist of two clear, distinct layers that can be separated using a separatory funnel.[4] Remember to keep the Celite pad until you have confirmed product recovery, just in case some product is retained.[4]

Protocol 3: Breaking an Emulsion by Centrifugation

  • Transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Place the tubes in the centrifuge.

  • Centrifuge the mixture for 5-10 minutes at a moderate speed (e.g., 3000-5000 rpm).[16]

  • Carefully remove the tubes from the centrifuge. The layers should be clearly separated.

  • Pipette the top layer out of the centrifuge tube or use a separatory funnel to separate the layers.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsions during the workup of this compound reactions.

Emulsion_Troubleshooting start Emulsion Formed patience Wait 15-30 min & Gentle Swirling start->patience check1 Resolved? patience->check1 add_brine Add Saturated Brine (NaCl) & Swirl check1->add_brine No end_success Layers Separated check1->end_success Yes check2 Resolved? add_brine->check2 solids_present Solids at Interface? check2->solids_present No check2->end_success Yes filter_celite Filter through Celite Pad solids_present->filter_celite Yes centrifuge Centrifuge the Mixture solids_present->centrifuge No check3 Resolved? filter_celite->check3 check3->centrifuge No check3->end_success Yes centrifuge->end_success end_fail Consider Alternative Workup (e.g., Solvent Evaporation First)

Caption: A step-by-step decision tree for troubleshooting emulsions in a chemical workup.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Bromophenylacetonitrile: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Bromophenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two common chromatographic techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols and comparative data to assist researchers in selecting the optimal method for their specific needs.

Data Presentation: HPLC vs. GC Performance

The following table summarizes hypothetical, yet typical, quantitative data obtained from the purity analysis of a batch of this compound using both HPLC and GC methodologies. This allows for a direct comparison of the performance characteristics of each technique.

ParameterHPLC AnalysisGC Analysis
Purity Assay 99.85%99.90%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Relative Standard Deviation < 1.0%< 0.8%
Analysis Time 15 minutes25 minutes
Major Impurity Detected 4-Bromobenzyl alcohol (0.08%)4-Bromobenzyl bromide (0.05%)
Other Impurities Unidentified impurity at RRT 1.2 (0.04%)Dimer impurity (0.03%)

Experimental Protocols

Detailed methodologies for both HPLC and GC analyses are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory instrumentation and requirements.

High-Performance Liquid Chromatography (HPLC) Protocol

This method utilizes reversed-phase chromatography to separate this compound from its potential non-volatile impurities.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B).

    • 0-10 min: 60% A, 40% B

    • 10-12 min: Ramp to 80% A, 20% B

    • 12-15 min: Hold at 80% A, 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of Acetonitrile to obtain a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC) Protocol

This method is suitable for the analysis of volatile impurities and the primary analyte, this compound.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable volatile solvent such as acetone (B3395972) or ethyl acetate (B1210297) to obtain a concentration of 2 mg/mL.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

HPLC Purity Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetone weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

GC Purity Analysis Workflow

Comparison and Recommendations

Both HPLC and GC are powerful techniques for the purity assessment of this compound, each with its own advantages.

  • HPLC is highly versatile and well-suited for the separation of a wide range of impurities, including non-volatile and thermally labile compounds. The use of a DAD detector can provide additional spectral information to aid in impurity identification.

  • GC offers excellent resolution and sensitivity for volatile compounds. It is particularly effective for detecting residual solvents and volatile starting materials, such as 4-bromobenzyl bromide.[1] The use of a Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing analytes.

References

Spectroscopic characterization to confirm the identity of 4-Bromophenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of chemical compounds is a cornerstone of safe and effective research and development, particularly within the pharmaceutical industry. This guide provides a comprehensive comparison of the spectroscopic data for 4-Bromophenylacetonitrile against common alternative starting materials, offering a clear framework for its unambiguous identification. The supporting experimental data, presented in standardized tables, will aid researchers in confirming the identity and purity of this key synthetic intermediate.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and two common, structurally similar compounds: Phenylacetonitrile and 4-Chlorophenylacetonitrile. These comparisons highlight the distinct spectral characteristics that enable precise identification.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.53d, J=8.4 Hz2HAr-H
7.24d, J=8.4 Hz2HAr-H
3.71s2H-CH₂-
Phenylacetonitrile[1]~7.35 - 7.25[1]m[1]5HAr-H
3.71[1]s[1]2H-CH₂-[1]
4-Chlorophenylacetonitrile7.36d, J=8.5 Hz2HAr-H
7.29d, J=8.5 Hz2HAr-H
3.70s2H-CH₂-

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 132.3, 129.9, 128.9, 122.8Aromatic Carbons
117.8Nitrile Carbon (-C≡N)
23.2Methylene Carbon (-CH₂)
Phenylacetonitrile[1]~130 - 127[1]Aromatic Carbons[1]
117.8[1]Nitrile Carbon (-C≡N)[1]
~23[1]Methylene Carbon (-CH₂)[1]
4-Chlorophenylacetonitrile134.5, 129.5, 129.0, 128.5Aromatic Carbons
117.5Nitrile Carbon (-C≡N)
23.0Methylene Carbon (-CH₂)

Table 3: FT-IR Data (KBr Pellet)

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound 2252C≡N stretch
1490C=C aromatic stretch
1012C-Br stretch
Phenylacetonitrile2250C≡N stretch
1495C=C aromatic stretch
4-Chlorophenylacetonitrile2251C≡N stretch
1492C=C aromatic stretch
1089C-Cl stretch

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound [2]195/197 (approx. 1:1 ratio)[2]116, 89[2]
Phenylacetonitrile11790, 63
4-Chlorophenylacetonitrile151/153 (approx. 3:1 ratio)116, 89

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for reproducing these results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 transients.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 transients.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition: Acquire the mass spectrum in the m/z range of 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization and confirmation of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesize Crude This compound Purification Purify via Recrystallization or Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS CompareNMR Compare NMR Data with Reference & Alternatives NMR->CompareNMR CompareFTIR Compare IR Data with Reference & Alternatives FTIR->CompareFTIR CompareMS Compare MS Data with Reference & Alternatives MS->CompareMS IdentityConfirmed Identity Confirmed: This compound CompareNMR->IdentityConfirmed IdentityRejected Identity Rejected: Impure or Incorrect Compound CompareNMR->IdentityRejected CompareFTIR->IdentityConfirmed CompareFTIR->IdentityRejected CompareMS->IdentityConfirmed CompareMS->IdentityRejected

Caption: Workflow for the spectroscopic identification of this compound.

References

Validating the Structure of Products Synthesized from 4-Bromophenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of products synthesized from the versatile starting material, 4-Bromophenylacetonitrile. It is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of these products against relevant alternatives, supported by experimental data.

Pharmaceutical Applications: Antihistamines

This compound is a key precursor in the synthesis of Brompheniramine (B1210426), a first-generation antihistamine. This section compares the efficacy of Brompheniramine with other common antihistamines.

Performance Comparison of Antihistamines

Clinical trial data provides insights into the relative efficacy of Brompheniramine compared to other antihistamines like Terfenadine and Loratadine (B1675096). The following table summarizes the findings from comparative studies.

AntihistamineDosageComparatorKey Efficacy FindingsAdverse Effects
Brompheniramine 12 mg bidTerfenadine 60 mg bidSignificantly better relief of symptomatic allergic rhinitis at all post-baseline evaluations (days 3, 7, and 14) for summed symptom scores and global assessments.[1]Somnolence was the most frequently reported adverse experience.[1]
Brompheniramine 12 mg bidLoratadine 10 mg qdSignificantly better than loratadine and placebo for summed symptom scores and all three global assessments at all post-baseline evaluations (days 3, 7, and averaged over the two days).[2]Somnolence was reported most frequently.[2]
Mequitazine (B1676290) 10 mg daily (in 2 doses)Brompheniramine 24 mg daily (in 2 doses)At least as effective as brompheniramine.Caused significantly less drowsiness.[3]
Signaling Pathway: Histamine (B1213489) H1 Receptor Antagonism

Brompheniramine exerts its therapeutic effect by acting as an antagonist at the histamine H1 receptor. The binding of histamine to its H1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to the physiological effects of histamine, such as allergic responses.[4][5] Brompheniramine competitively blocks this pathway.

Histamine_H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Brompheniramine Brompheniramine Brompheniramine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Protocols

A common synthetic route to Brompheniramine involves the alkylation of pyridine (B92270) with 4-bromobenzyl chloride to form 2-(4-bromobenzyl)pyridine. This intermediate is then alkylated with 2-dimethylaminoethylchloride in the presence of a strong base like sodium amide to yield Brompheniramine.

Pharmaceutical Intermediate: 4-Bromophenylacetic Acid

This compound is a direct precursor to 4-bromophenylacetic acid, a valuable intermediate in the synthesis of various pharmaceuticals.[6]

Synthesis and Performance

The hydrolysis of this compound to 4-bromophenylacetic acid can be achieved with high yield and purity.

ReactionReagentsConditionsYieldPurity
Hydrolysis of this compoundSodium hydroxide, waterReflux (90-100°C), 6-8 hours98%99.9%
Carbonylation of 1-bromo-4-bromomethyl-benzene[RhCl(1,5-cyclooctadiene)]₂, KI, formic acid60°C, 18 hours93%Not specified

Experimental Workflow: Synthesis of 4-Bromophenylacetic Acid

Synthesis_Workflow cluster_hydrolysis Hydrolysis Route cluster_carbonylation Alternative Carbonylation Route Start_H This compound Step1_H Add NaOH and Water Start_H->Step1_H Step2_H Reflux at 90-100°C for 6-8 hours Step1_H->Step2_H Step3_H Cool and wash with Toluene Step2_H->Step3_H Step4_H Adjust pH to 2-3 Step3_H->Step4_H End_H 4-Bromophenylacetic Acid Step4_H->End_H Start_C 1-bromo-4-bromomethyl-benzene Step1_C Add Rh catalyst, KI, and Formic Acid Start_C->Step1_C Step2_C Heat to 60°C for 18 hours Step1_C->Step2_C End_C 4-Bromophenylacetic Acid Step2_C->End_C

Caption: Synthesis workflow for 4-bromophenylacetic acid.

Anticancer and Antimicrobial Applications

Derivatives of this compound, particularly those with bromo-methoxyphenyl and bromophenyl moieties, have shown promising anticancer and antimicrobial activities.

Performance Comparison: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of various bromophenyl derivatives against different human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)
2-Phenylacrylonitrile (B1297842) derivative (1g2a)[7]HCT1160.0059
2-Phenylacrylonitrile derivative (1g2a)[7]BEL-74020.0078
Chalcone (B49325) derivative (BHM)[8][9]HeLa53
N-(5-methoxyphenyl) methoxybenzenesulphonamide derivativesHeLa, HT-29, MCF7Sub-micromolar
1,3,4-Thiadiazole derivatives[10]MCF-7~52-55
Brominated Coelenteramine (Clm-1)[11]Breast and Prostate Cancer Cells-

Note: A direct comparison is challenging due to the variety of compound structures and cancer cell lines tested. However, the data indicates that bromophenyl derivatives can exhibit potent anticancer activity.

Performance Comparison: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

Compound ClassBacterial StrainMIC (µg/mL)
Bromophenol derivativeS. aureus32
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaE. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp.32-1024
Bromophenol derivativeS. epidermidis35
Mechanism of Action in Cancer Cells

The anticancer activity of these derivatives can be attributed to various mechanisms, including the disruption of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12][13] Some chalcone derivatives have also been shown to induce apoptosis by suppressing the expression of the anti-apoptotic protein Bcl-2.[8][9]

Anticancer_Mechanism Compound Bromo-phenyl Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Bcl2 Bcl-2 Expression Compound->Bcl2 Suppresses Microtubule Microtubule Network Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed anticancer mechanisms of action.
Experimental Protocols

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

This compound is a building block for advanced organic materials used in OLEDs. Derivatives such as fumaronitriles are of particular interest.

Performance of Fumaronitrile-Based Emitters

Fumaronitrile derivatives are used as the acceptor core in thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs.[14]

Emitter TypeHost MaterialDoping ConcentrationExternal Quantum Efficiency (EQE)
Fumaronitrile-based TADFVarious1-20 wt%Up to ~20% (for blue emitters)[15]
Platinum(II) complexes (for NIR OLEDs)--Superior efficiency in the 700-1000 nm range

Note: Direct comparison is challenging as performance is highly dependent on the specific molecular structure, host material, and device architecture.

Experimental Workflow: OLED Fabrication

OLED_Fabrication Start ITO-coated Glass Substrate Step1 Substrate Cleaning (Sonication in solvents) Start->Step1 Step2 UV-Ozone Treatment Step1->Step2 Step3 Hole Injection Layer (HIL) Deposition Step2->Step3 Step4 Hole Transport Layer (HTL) Deposition Step3->Step4 Step5 Emissive Layer (EML) Co-evaporation of Host and Fumaronitrile Emitter Step4->Step5 Step6 Electron Transport Layer (ETL) Deposition Step5->Step6 Step7 Electron Injection Layer (EIL) Deposition Step6->Step7 Step8 Cathode (e.g., Al) Deposition Step7->Step8 End Encapsulation Step8->End

Caption: General workflow for OLED device fabrication.

References

Comparative study of different synthetic routes to 4-Bromophenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromophenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and organic materials, can be prepared through several distinct synthetic routes. This guide provides a comparative analysis of the most common and effective methods, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the optimal pathway for their specific needs. The primary routes discussed include the cyanation of 4-bromobenzyl halides, the Rosenmund-von Braun reaction, the Sandmeyer reaction, and palladium-catalyzed cyanation.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Nucleophilic Substitution 4-Bromobenzyl bromidePotassium cyanide (KCN)DMSO90286>99 (after chromatography)
Phase Transfer Catalysis 4-BromotolueneSodium cyanide (NaCN), Tetrabutylammonium chloride (TBAC)Water/Organic90-100Not SpecifiedHigh>99.9
Rosenmund-von Braun 4-BromoiodobenzeneCopper(I) cyanide (CuCN)Pyridine, DMF, or Nitrobenzene150-250Not SpecifiedGoodVariable
Modified Rosenmund-von Braun 4-BromoiodobenzeneCuCN, L-prolineNot Specified80-120Not SpecifiedGoodNot Specified
Sandmeyer Reaction 4-Bromoaniline (B143363)NaNO₂, HCl, CuCNWater/Organic0-5 (diazotization), then heatNot SpecifiedGoodVariable
Palladium-Catalyzed Cyanation 4-BromochlorobenzeneK₄[Fe(CN)₆]·3H₂O, Pd catalyst, LigandDioxane/Water120Not SpecifiedGood to ExcellentHigh
From Boronic Acid (4-Bromophenyl)boronic acidα-Aminoacetonitrile hydrochloride, NaNO₂Toluene/Water50Not Specified82Not Specified
Dehydration of Amide 2-(4-Bromophenyl)acetamide (B1582204)Phosphorus pentoxide (P₄O₁₀)None300183>99

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Cyanation of 4-Bromobenzyl Bromide

This method is a straightforward and high-yielding nucleophilic substitution reaction.[1][2]

Procedure:

  • In a round-bottom flask, dissolve potassium cyanide (0.3 g, 4.5 mmol) in 15 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Heat the mixture to 90°C and stir for 1 hour.

  • Slowly add 4-bromobenzyl bromide (1.0 g, 4.0 mmol) to the reaction mixture. The solution will turn dark red.

  • Maintain the reaction at 90°C for 2 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into 100 mL of distilled water.

  • Extract the aqueous phase with ethyl acetate (B1210297) (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of chloroform (B151607) and hexane (B92381) (9:1) as the eluent to obtain this compound as a white solid.

Dehydration of 2-(4-bromophenyl)acetamide

This route offers a high-purity product through the dehydration of the corresponding amide.[3]

Procedure:

  • Place 2-(4-bromophenyl)acetamide and a catalytic amount of phosphorus pentoxide in a reaction vessel.

  • Heat the mixture to 300°C and maintain this temperature for 1 hour with continuous stirring (600 r/min).

  • After the reaction is complete, seal the reaction vessel and connect it to a vacuum pump.

  • Distill the product under reduced pressure (20-50 mbar) to obtain highly pure this compound.

Rosenmund-von Braun Reaction

A classic method for the synthesis of aryl nitriles from aryl halides.[4][5][6]

Procedure:

  • In a suitable high-boiling point solvent such as pyridine, DMF, or nitrobenzene, combine the 4-bromoaryl halide with an excess of copper(I) cyanide.

  • Reflux the mixture at a temperature between 150°C and 250°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and process it through an appropriate workup procedure, which typically involves quenching with a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex, followed by extraction and purification.

Note: A modified, milder version of this reaction can be performed at lower temperatures (80-120°C) with the addition of L-proline as a promoter.[4]

Sandmeyer Reaction

This versatile reaction allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[7][8]

Procedure:

  • Diazotization: Dissolve 4-bromoaniline in an aqueous solution of a mineral acid (e.g., HCl). Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution. Nitrogen gas will be evolved.

  • The reaction mixture is typically heated to drive the reaction to completion.

  • After the reaction is complete, the product is isolated by extraction and purified by distillation or chromatography.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical workflows of the primary synthetic routes to this compound.

Nucleophilic_Substitution 4-Bromobenzyl bromide 4-Bromobenzyl bromide This compound This compound 4-Bromobenzyl bromide->this compound KCN, DMSO, 90°C

Caption: Nucleophilic substitution of 4-bromobenzyl bromide.

Dehydration_of_Amide 2-(4-Bromophenyl)acetamide 2-(4-Bromophenyl)acetamide This compound This compound 2-(4-Bromophenyl)acetamide->this compound P₂O₅, 300°C

Caption: Dehydration of 2-(4-bromophenyl)acetamide.

Rosenmund_von_Braun_Reaction 4-Bromoaryl halide 4-Bromoaryl halide This compound This compound 4-Bromoaryl halide->this compound CuCN, 150-250°C

Caption: The Rosenmund-von Braun reaction.

Sandmeyer_Reaction 4-Bromoaniline 4-Bromoaniline Diazonium Salt Diazonium Salt 4-Bromoaniline->Diazonium Salt NaNO₂, HCl, 0-5°C This compound This compound Diazonium Salt->this compound CuCN

Caption: The Sandmeyer reaction pathway.

Conclusion

The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired purity, scale of the reaction, and tolerance for harsh reagents or high temperatures. The direct cyanation of 4-bromobenzyl bromide offers a high-yielding and straightforward approach. The dehydration of the corresponding amide provides a product of very high purity. The Rosenmund-von Braun and Sandmeyer reactions are classic methods that offer versatility but may require more stringent conditions. Newer methods, such as palladium-catalyzed cyanations and routes starting from boronic acids, provide milder and often more efficient alternatives, though they may involve more expensive reagents and catalysts. Researchers should carefully consider these trade-offs when selecting the most appropriate method for their synthetic goals.

References

A Comparative Guide to the Reaction Yields of 4-Bromophenylacetonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromophenylacetonitrile is a versatile building block in organic synthesis, serving as a key precursor for a variety of valuable compounds. Its utility stems from the presence of three reactive sites: the aromatic ring, the benzylic position, and the nitrile group. This guide provides a comparative analysis of the yields of two important reaction types involving this compound: α,α-dimethylation and Suzuki-Miyaura coupling. We present quantitative data, detailed experimental protocols, and a comparison with an alternative synthetic route to highlight the efficiency of these transformations.

Data Presentation: A Comparative Overview of Reaction Yields

The following table summarizes the quantitative yields for the α,α-dimethylation of this compound and a representative Suzuki-Miyaura coupling reaction of a closely related analog, 4-bromobenzonitrile (B114466). The data for the Suzuki-Miyaura coupling is presented for 4-bromobenzonitrile as it is a structurally similar substrate for which high-yield data is readily available, providing a strong benchmark for the expected efficiency of this compound in this transformation.

Reaction TypeReactantsProductYield (%)
α,α-Dimethylation This compound, Methylating Agentα,α-Dimethyl-4-bromophenylacetonitrile84-90%[1]
Suzuki-Miyaura Coupling 4-Bromobenzonitrile, 4-Formylphenylboronic acid4'-Formyl-[1,1'-biphenyl]-4-carbonitrileup to 97%[1]
Suzuki-Miyaura Coupling 4-Bromobenzonitrile, 2-Pyridylboronate2-(4-Cyanophenyl)pyridine63%[2]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory implementation.

α,α-Dimethylation of this compound

This procedure describes the synthesis of α,α-dimethyl-4-bromophenylacetonitrile, an important pharmaceutical intermediate.[1]

Reactants:

  • This compound

  • Methylating agent (e.g., methyl iodide)

  • Benzene (B151609) (reaction solvent)

  • Phase transfer catalyst

  • Alkali solution (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • Dissolve this compound in benzene in a suitable reaction vessel.

  • Add a phase transfer catalyst to the solution.

  • Cool the mixture to a low temperature.

  • Slowly add the methylating reagent and the alkali solution to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).

  • Upon completion, perform a standard aqueous work-up.

  • The organic layer is separated, dried, and the solvent is removed under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield α,α-dimethyl-4-bromophenylacetonitrile with a purity of >99%.[1]

Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. The following is adapted from a high-yield synthesis of a biphenyl (B1667301) derivative from 4-bromobenzonitrile.[1]

Reactants:

  • This compound (or 4-bromobenzonitrile)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • In a reaction flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biphenylacetonitrile derivative.

Alternative Synthetic Route: A Comparative Perspective

To provide a comprehensive comparison, an alternative route to a derivative of the α,α-dimethylated product, 2-(4-bromophenyl)-2-methylpropanoic acid, is presented. This method starts from 2-methyl-2-phenylpropanoic acid and involves a bromination step.

Alternative Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid: [3][4]

  • Starting Material: 2-Methyl-2-phenylpropanoic acid

  • Reaction: Bromination using bromine in an aqueous medium.[3][4]

  • Advantages: This method avoids the use of the potentially hazardous sodium hydride and expensive reagents like methyl iodide and trimethylchlorosilane that are sometimes employed in the methylation of phenylacetic acid derivatives.[3] The use of an aqueous medium is also more environmentally friendly than halogenated hydrocarbon solvents.[4]

  • Yield: While a specific yield for the direct synthesis of α,α-dimethyl-4-bromophenylacetonitrile via this route is not provided, the synthesis of the corresponding carboxylic acid is described as providing the product in a substantially pure state.[4]

This alternative highlights a different synthetic strategy that may be advantageous depending on the availability of starting materials and the desired scale of the reaction.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic transformations.

reaction_workflows cluster_alkylation α,α-Dimethylation of this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_alternative Alternative Synthesis of a Derivative A1 This compound A3 α,α-Dimethyl-4-bromophenylacetonitrile A1->A3 Yield: 84-90% A2 Methylating Agent A2->A3 S1 This compound S3 4-Arylphenylacetonitrile S1->S3 High Yield Expected S2 Arylboronic Acid S2->S3 B1 2-Methyl-2-phenylpropanoic acid B3 2-(4-Bromophenyl)-2-methylpropanoic acid B1->B3 B2 Bromine B2->B3

Caption: Reaction workflows for the synthesis of this compound derivatives.

suzuki_cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Product) reductive_elimination->product aryl_halide This compound (R-X) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (R'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Performance Benchmarks of 4-Bromophenylacetonitrile-Derived Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of materials derived from 4-Bromophenylacetonitrile, a versatile precursor in the development of advanced materials for organic electronics and corrosion inhibition. Through a review of experimental data, this document benchmarks the performance of these materials against established alternatives, offering valuable insights for material selection and development.

Section 1: Application in Organic Light-Emitting Diodes (OLEDs)

This compound serves as a key building block for the synthesis of high-performance organic semiconductors, particularly fluorene-based polymers and fumaronitrile (B1194792) derivatives, which are utilized as emissive or host materials in OLEDs.

Performance Comparison

The following table summarizes the performance of OLEDs incorporating materials derived from this compound and compares them with a conventional OLED material, Tris(8-hydroxyquinolinato)aluminium (Alq3).

Material/Device StructureRole of this compound DerivativeMax. Luminance (cd/m²)Luminous Efficiency (cd/A)External Quantum Efficiency (EQE) (%)Emitting Color
Fumaronitrile Derivative-based OLED Emitter>10,000~2.4Not SpecifiedRed
Spiro[fluorene-9,9′-phenanthren-10′-one]-based Host Host Material142,46480.027.1Yellow
Alq3-based OLED (Reference) Emitting Layer/Electron Transport Layer~1,000 - 10,000~3-10~1-5Green

Note: The performance of OLEDs is highly dependent on the specific device architecture, fabrication conditions, and the other materials used in the device stack. The data presented here is for comparative purposes and is collated from various sources.

Experimental Protocols

Synthesis of a Fumaronitrile-Based Emitter:

A general approach to synthesizing fumaronitrile derivatives involves the dimerization of a corresponding phenylacetonitrile.

Materials:

Procedure:

  • Dissolve this compound in methanol within a round-bottom flask.

  • Add sodium methoxide to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent.

  • The crude product is then purified using column chromatography or recrystallization to yield the desired fumaronitrile derivative.

OLED Device Fabrication:

A typical multi-layer OLED device is fabricated using thermal evaporation under high vacuum.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material

  • Emissive Layer (EML) material (the this compound derivative)

  • Electron Transport Layer (ETL) material (e.g., Alq3)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal cathode (e.g., Aluminum)

Procedure:

  • The ITO substrate is cleaned and treated with UV-ozone.

  • The HIL is spin-coated onto the ITO.

  • The HTL, EML, ETL, EIL, and metal cathode are sequentially deposited via thermal evaporation in a high-vacuum chamber (<10-6 Torr). The deposition rates and thicknesses of each layer are carefully controlled.

  • The device is then encapsulated to protect it from atmospheric moisture and oxygen.

Logical Workflow for OLED Material Development

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Performance Testing 4-BPAN 4-Bromophenyl- acetonitrile Derivative Functional Derivative (e.g., Fumaronitrile) 4-BPAN->Derivative Dimerization Purification Purification Derivative->Purification Substrate Substrate Preparation Purification->Substrate Deposition Layer Deposition (Evaporation) Substrate->Deposition Encapsulation Encapsulation Deposition->Encapsulation Electrical Electrical Characterization Encapsulation->Electrical Optical Optical Characterization Encapsulation->Optical Analysis Data Analysis & Comparison Electrical->Analysis Optical->Analysis Analysis->Derivative Feedback for Optimization

Caption: Workflow for the development and testing of OLED materials derived from this compound.

Section 2: Application in Corrosion Inhibition

Derivatives of this compound, particularly benzimidazoles, have demonstrated significant potential as corrosion inhibitors for metals in acidic environments.

Performance Comparison

The following table compares the corrosion inhibition efficiency of a this compound-derived benzimidazole (B57391) with a widely used corrosion inhibitor, Benzotriazole (BTA).

InhibitorMetal/MediumConcentration (M)Inhibition Efficiency (%) (from EIS)
2-(4-bromobenzyl)benzimidazole Mild Steel/1M HCl5 x 10-495.4
Benzotriazole (BTA) (Reference) Copper/Neutral1 x 10-3~90-95

Note: Inhibition efficiency can vary based on the metal, corrosive medium, temperature, and inhibitor concentration.

Experimental Protocols

Synthesis of 2-(4-bromobenzyl)benzimidazole:

This synthesis can be achieved through the condensation of o-phenylenediamine (B120857) with 4-bromophenylacetic acid, which can be derived from this compound.

Materials:

  • o-phenylenediamine

  • 4-bromophenylacetic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Reaction vessel with a stirrer and heating mantle

Procedure:

  • A mixture of o-phenylenediamine and 4-bromophenylacetic acid is heated in the presence of polyphosphoric acid.

  • The reaction mixture is stirred at an elevated temperature for several hours.

  • After cooling, the mixture is poured into a large volume of water or an ice-water mixture.

  • The resulting precipitate is collected by filtration, washed, and then recrystallized to obtain the pure 2-(4-bromobenzyl)benzimidazole.

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Evaluation:

EIS is a powerful non-destructive technique used to evaluate the performance of corrosion inhibitors.

Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: metal sample, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum wire)

  • Corrosive solution (e.g., 1M HCl) with and without the inhibitor

Procedure:

  • The working electrode is immersed in the corrosive solution until a stable open-circuit potential (OCP) is reached.

  • A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • The resulting current and phase shift are measured to determine the impedance of the system.

  • The data is typically represented as Nyquist and Bode plots. An equivalent circuit model is used to fit the impedance data and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Experimental Workflow for Corrosion Inhibitor Evaluation

Corrosion_Inhibitor_Workflow Start Start: Select Metal & Corrosive Medium Inhibitor_Prep Prepare Inhibitor Solutions (Different Concentrations) Start->Inhibitor_Prep Electrochemical_Cell Assemble Three-Electrode Electrochemical Cell Inhibitor_Prep->Electrochemical_Cell OCP Stabilize at Open Circuit Potential (OCP) Electrochemical_Cell->OCP EIS_Measurement Perform Electrochemical Impedance Spectroscopy (EIS) OCP->EIS_Measurement Data_Analysis Analyze Nyquist & Bode Plots Fit to Equivalent Circuit Model EIS_Measurement->Data_Analysis Calculate_IE Calculate Inhibition Efficiency (IE%) Data_Analysis->Calculate_IE Compare Compare with Benchmark Inhibitor (e.g., BTA) Calculate_IE->Compare End End: Conclude on Inhibitor Performance Compare->End

Caption: A typical experimental workflow for evaluating the performance of a corrosion inhibitor using Electrochemical Impedance Spectroscopy.

Comparative Guide to 4-Bromophenylacetonitrile and its Analogs in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-bromophenylacetonitrile and its halogenated analogs (4-chloro- and 4-iodophenylacetonitrile) as precursors in multi-step organic synthesis. The focus is on their relative performance, potential for side reactions (cross-reactivity), and overall utility in the synthesis of key pharmaceutical intermediates.

Performance Comparison of 4-Halophenylacetonitriles

The choice of the halogen atom on the phenylacetonitrile (B145931) scaffold can significantly influence reaction rates, yields, and the profile of impurities in a multi-step synthesis. The primary mode of reaction for these precursors often involves nucleophilic substitution, either at the benzylic position (SN2) or on the aromatic ring (SNAr).

Table 1: Theoretical Comparison of 4-Halophenylacetonitriles in Nucleophilic Substitution Reactions

Feature4-ChlorophenylacetonitrileThis compound4-Iodophenylacetonitrile (B1295457)
Relative Reactivity (SN2) ModerateGoodExcellent
Leaving Group Ability GoodBetterBest
Potential for Side Reactions LowerModerateHigher
Cost-Effectiveness HighModerateLow
Stability HighModerateLower

Disclaimer: Direct comparative experimental data for these three compounds under identical multi-step synthesis conditions is limited in publicly available literature. The performance characteristics in Table 1 are extrapolated from established principles of chemical reactivity for alkyl and aryl halides.

The reactivity of the benzylic position in SN2 reactions is expected to follow the order I > Br > Cl, consistent with the leaving group ability of the halide. For nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is typically F > Cl > Br > I. However, for many common synthetic transformations involving 4-halophenylacetonitriles, the reaction occurs at the benzylic carbon.

Key Synthetic Application: Hydrolysis to 4-Halophenylacetic Acids

A critical application of 4-halophenylacetonitriles is their hydrolysis to the corresponding phenylacetic acids, which are valuable intermediates in the pharmaceutical industry. For instance, 4-bromophenylacetic acid is a key starting material for the antihistamine Bilastine.

Table 2: Experimental Data for the Hydrolysis of this compound

ParameterValueReference
Reactant This compound[1]
Reagent Sodium Hydroxide (B78521)[1]
Solvent Water[1]
Temperature 90-100°C (Reflux)[1]
Reaction Time 6-8 hours[1]
Yield 98%[1]
Purity 99.9%[1]

While specific comparative data is scarce, it can be inferred that the hydrolysis of 4-chloro- and 4-iodophenylacetonitrile would proceed under similar conditions, with potential variations in reaction time and yield based on the C-X bond strength and susceptibility to side reactions.

Experimental Protocols

Synthesis of 4-Bromophenylacetic Acid from this compound

This protocol is adapted from a patented improved process.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Water

  • Toluene (B28343)

  • Activated Carbon

  • Hydrochloric Acid (HCl)

Procedure:

  • To a 500 ml round bottom flask, add this compound and an aqueous solution of sodium hydroxide (2.25g in 25ml water).

  • Heat the mixture to reflux (90-100°C) and maintain for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mass to room temperature.

  • Wash the reaction mixture with 5-15 ml of toluene to remove organic impurities.

  • Add activated carbon to the aqueous layer and stir to decolorize.

  • Filter the mixture to remove the activated carbon.

  • Adjust the pH of the filtrate to 2-3 using hydrochloric acid to precipitate the product.

  • Isolate the solid product by filtration and dry at 65-73°C.

Expected Outcome:

  • Product: 4-bromophenylacetic acid

  • Purity: >99.9%

  • Yield: ~98%

Potential Side Reactions and Byproduct Formation (Cross-Reactivity)

In the context of multi-step synthesis, "cross-reactivity" can be interpreted as the propensity of this compound to undergo unintended side reactions.

  • Incomplete Hydrolysis: The nitrile group can be partially hydrolyzed to an amide intermediate (4-bromophenylacetamide).

  • Benzylic Bromination Side Products: In the synthesis of this compound from 4-bromotoluene, over-bromination can lead to the formation of dibrominated species.

  • Competing Nucleophilic Attack: In the presence of multiple nucleophiles, the benzylic carbon can be attacked by unintended species. For example, if water is present in a reaction with cyanide, hydroxide ions can compete, leading to the formation of 4-bromobenzyl alcohol.

  • Reactions of the Bromine Substituent: The bromine atom on the aromatic ring can participate in subsequent reactions, such as Suzuki or Heck couplings. This is often a desired step in a multi-step synthesis, but it can also be a source of side reactions if not properly controlled.

Visualizing Synthetic Pathways and Workflows

Experimental Workflow for Hydrolysis

The following diagram illustrates the general workflow for the hydrolysis of this compound to 4-bromophenylacetic acid.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A This compound + NaOH Solution B Reflux (90-100°C, 6-8h) A->B Heat C Cool to RT B->C D Toluene Wash C->D E Activated Carbon Treatment D->E F Filtration E->F G Acidification (HCl) F->G H Filtration & Drying G->H I 4-Bromophenylacetic Acid (>99.9% Purity) H->I

Caption: Experimental workflow for the synthesis of 4-bromophenylacetic acid.

Reaction Pathway: Hydrolysis of this compound

This diagram shows the chemical transformation during the hydrolysis process.

Hydrolysis_Pathway cluster_reactants cluster_products Reactant This compound Product 4-Bromophenylacetic Acid Reactant->Product 1. NaOH, H2O, Reflux 2. HCl

Caption: Reaction pathway for the hydrolysis of this compound.

Conclusion

This compound is a versatile and valuable intermediate in multi-step synthesis, particularly for the production of pharmaceuticals. Its reactivity is well-balanced, offering a good compromise between reaction rate and stability. While alternatives like 4-chlorophenylacetonitrile may be more cost-effective, they generally exhibit lower reactivity in SN2 type reactions. Conversely, 4-iodophenylacetonitrile is more reactive but is also more expensive and potentially less stable. The choice of which 4-halophenylacetonitrile to use will ultimately depend on the specific requirements of the synthetic route, including considerations of cost, desired reaction rate, and potential for side product formation. The provided experimental protocol for the hydrolysis of this compound demonstrates a high-yield, high-purity transformation, underscoring its utility in demanding synthetic applications.

References

Efficacy comparison of catalysts for the synthesis of 4-Bromophenylacetonitrile.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromophenylacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries, has been approached through various catalytic methodologies. The choice of catalyst is a critical parameter influencing reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of the efficacy of different catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Comparison of Catalytic Systems

The synthesis of this compound from 4-bromobenzyl halides or other precursors is predominantly achieved through cyanation reactions. Transition metal catalysts, particularly those based on palladium, nickel, and copper, have been extensively explored to facilitate this transformation. Each catalytic system presents a unique set of advantages and disadvantages in terms of reactivity, cost, and environmental impact.

Palladium-based catalysts are widely recognized for their high efficiency and broad functional group tolerance in cyanation reactions.[1][2] They often operate under mild reaction conditions and can effectively catalyze the cyanation of aryl bromides and chlorides.[3][4] A significant advancement in palladium catalysis is the use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]), which enhances the safety and environmental profile of the process.[4]

Nickel-based catalysts have emerged as a cost-effective alternative to palladium.[5] Nickel is more earth-abundant and, therefore, less expensive than palladium. Modern nickel catalyst systems have demonstrated high efficiency in the cyanation of aryl halides, including challenging substrates like aryl chlorides, under relatively mild conditions.[5][6] Various cyanide sources, from traditional metal cyanides to organic cyanating agents, have been successfully employed with nickel catalysts.[5]

Copper-based catalysts offer another economical option for cyanation reactions.[7] Historically, the Rosenmund-von Braun reaction utilized stoichiometric amounts of copper(I) cyanide at high temperatures.[3] However, modern advancements have led to the development of copper-catalyzed domino halide exchange-cyanation procedures that operate under milder conditions with catalytic amounts of copper.[7][8] These methods can be particularly effective for the cyanation of aryl bromides.[7]

Quantitative Data Summary

The following table summarizes the performance of different catalytic and non-catalytic systems for the synthesis of aryl nitriles, including examples relevant to this compound. It is important to note that the reaction conditions and starting materials may vary, which can influence the reported yields.

Catalyst SystemStarting MaterialCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
None4-Bromobenzyl bromideKCNDMSO90286
Pd(OAc)₂ (0.1 mol%)Aryl bromidesK₄[Fe(CN)₆]DMAC120583-96
NiCl₂·6H₂O / XantphosUnactivated secondary alkyl bromidesZn(CN)₂NMP10024High
CuI (10 mol%) / N,N'-dimethylethylenediamineAryl bromidesNaCNToluene11024up to 91
Ceric Ammonium Nitrate (CAN) / Cu(II)Aryl bromidesCAN-DMFDMF12012Moderate to good

Experimental Protocols

Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This procedure is adapted from a general method for the palladium-catalyzed cyanation of (hetero)aryl halides.[3]

Materials:

  • Palladacycle precatalyst (e.g., P1, 0.2 mol%)

  • Ligand (e.g., L1, 0.2 mol%)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)

  • 4-Bromobenzyl bromide (1 mmol)

  • Potassium acetate (B1210297) (KOAc, 0.125 equiv)

  • Dioxane (2.5 mL)

  • Degassed water (2.5 mL)

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O.

  • Add the 4-bromobenzyl bromide to the tube.

  • Seal the tube with a Teflon-lined screw-cap septum.

  • Evacuate and backfill the tube with nitrogen (repeat three times).

  • Add dioxane and a 0.05 M solution of KOAc in degassed water via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) for 1 hour.

  • After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent, followed by drying and purification by chromatography.

Copper-Catalyzed Domino Halide Exchange-Cyanation

This protocol is based on a general procedure for the copper-catalyzed cyanation of aryl bromides.[7][8]

Materials:

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium iodide (KI, 20 mol%)

  • N,N'-dimethylethylenediamine (1.0 equiv)

  • Sodium cyanide (NaCN, 1.2 equiv)

  • 4-Bromobenzyl bromide (1 mmol)

  • Toluene (solvent)

Procedure:

  • In a reaction vessel, combine CuI, KI, and NaCN.

  • Add toluene, followed by N,N'-dimethylethylenediamine and the 4-bromobenzyl bromide.

  • Heat the reaction mixture at 110 °C for the specified time (e.g., 24 hours).

  • Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, including filtration, extraction, and purification.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Catalyst, Ligand, Cyanide Source, and Starting Material solvent Add Solvent reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction Progress (TLC/GC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

References

A comparative analysis of the biological activity of 4-Bromophenylacetonitrile derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 4-bromophenylacetonitrile, a versatile scaffold in medicinal chemistry. The following sections summarize quantitative data on their anticancer, antimicrobial, and enzyme-inhibiting properties, offering a basis for structure-activity relationship (SAR) studies and further drug development. Detailed experimental protocols for the key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support researchers in this field.

Data Presentation

The biological activities of this compound and its related derivatives are summarized below. The data has been compiled from various studies to facilitate a comparative assessment of their potential as therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives and Related Compounds
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
8c Quinoline-1,3,4-oxadiazoleHepG20.14[1]
12d Quinoline-1,3,4-oxadiazoleHepG20.18[1]
7-17e Quinoline-oxadiazole hybridsHepG20.137–0.332 µg/mL[1]
7-17e Quinoline-oxadiazole hybridsMCF-70.164–0.583 µg/mL[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of this compound Derivatives
Compound IDDerivative ClassMicroorganismActivityReference
17b Quinoline-1,3,4-oxadiazoleS. aureus4-fold > Neomycin[1]
17d Quinoline-1,3,4-oxadiazoleE. coli16-fold > Neomycin[1]
17e Quinoline-1,3,4-oxadiazoleC. albicans8-fold > Neomycin[1]
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives N-acyl-α-amino acidsGram-positive pathogensPromising[2]
Table 3: Enzyme Inhibitory Activity of N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides
Compound IDTarget EnzymeIC50 (µM)Reference
5l Acetylcholinesterase52.63 ± 0.14[3]
5n Acetylcholinesterase82.75 ± 0.16[3]
5g Acetylcholinesterase92.13 ± 0.15[3]
5j Acetylcholinesterase92.52 ± 0.16[3]
5h Acetylcholinesterase98.72 ± 0.12[3]
5h α-Glucosidase57.38 ± 0.19[3]
5j α-Glucosidase123.36 ± 0.19[3]
5c α-Glucosidase123.42 ± 0.19[3]
5d α-Glucosidase124.35 ± 0.15[3]
5l α-GlucosidasePotent inhibitor[3]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[3][4][5]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[6][7][8]

Materials:

  • Petri plates

  • Muller-Hinton Agar (MHA)

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds

  • Positive control (standard antibiotic, e.g., Neomycin)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Protocol:

  • Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Enzyme Inhibition Assays

This assay is based on the Ellman method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.[9][10] AChE hydrolyzes acetylthiocholine (B1193921) to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.

Materials:

  • 96-well microplate

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil)

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the phosphate buffer.

  • Assay Mixture: In each well of the microplate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of AChE solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 25 µL of DTNB solution to each well.

  • Substrate Addition: Start the reaction by adding 25 µL of ATCI solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] × 100. The IC50 value is determined from a dose-response curve.

This assay determines the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate digestion. The assay measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which can be detected at 405 nm.[11][12][13]

Materials:

  • 96-well microplate

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • pNPG

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds and a positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Microplate reader

Protocol:

  • Assay Mixture: In each well, add 50 µL of the test compound solution at various concentrations and 50 µL of α-glucosidase solution in phosphate buffer. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of pNPG solution to each well to start the reaction.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC50 value is determined from a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a representative experimental workflow, created using the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR Binds & Activates

Caption: Simplified EGFR signaling pathway.

dna_gyrase_inhibition cluster_process Bacterial DNA Replication ReplicationFork Replication Fork (Positive Supercoils) DNAGyrase DNA Gyrase ReplicationFork->DNAGyrase Introduces negative supercoils RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA Inhibition Inhibition of DNA Gyrase DNAGyrase->Inhibition Replication DNA Replication Continues RelaxedDNA->Replication Inhibitor Quinolone-like Inhibitor Inhibitor->DNAGyrase Binds to CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Mechanism of DNA gyrase inhibition in bacteria.

References

Navigating the Synthesis of 4-Bromophenylacetonitrile: A Cost-Effectiveness Analysis of Industrial Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a critical factor in the journey from laboratory discovery to commercial production. 4-Bromophenylacetonitrile, a vital building block in the synthesis of numerous pharmaceuticals and agrochemicals, is no exception. This guide provides a comparative analysis of the most prominent industrial production methods for this compound, with a focus on cost-effectiveness, supported by available experimental data and detailed methodologies.

At a Glance: Comparison of Primary Synthesis Routes

Metric Method 1: Cyanidation of 4-Bromobenzyl Halide Method 2: Cyanide-Free Route via Boronic Acid Method 3: From 4-Bromotoluene (B49008)
Primary Raw Materials 4-Bromobenzyl bromide/chloride, Sodium/Potassium cyanide(4-Bromophenyl)boronic acid, α-aminoacetonitrile HCl, Sodium nitrite4-Bromotoluene, Bromine, Sodium/Potassium cyanide
Key Reagents/Catalysts Phase Transfer Catalyst (e.g., TBAB), Solvents (DMSO, Ethanol)Toluene (B28343), WaterBenzoyl peroxide, Phase Transfer Catalyst (e.g., TBAC)
Reported Yield 86-95%[1][2]~82%[3]High (quantitative data not specified in reviewed literature)[4]
Purity >99% (with purification)[4]High (purified by column chromatography)[3]>99.9% (with purification)[4]
Key Advantages High yield, well-established method.Avoids the use of highly toxic cyanides.Utilizes a potentially cheaper starting material.
Key Disadvantages Use of highly toxic and regulated cyanides, significant waste treatment costs.Potentially more expensive starting materials.Multi-step process, use of bromine and cyanides.
Estimated Cost Drivers Cyanide cost, waste disposal, solvent choice, phase transfer catalyst cost.Boronic acid and other specialized reagent costs.Bromine and cyanide cost, multi-step processing.

In-Depth Analysis of Production Methods

Method 1: Cyanidation of 4-Bromobenzyl Halide

This is the most traditional and widely documented industrial route to this compound. The reaction involves the nucleophilic substitution of a halide (bromide or chloride) with a cyanide ion.

Experimental Protocol (Illustrative):

  • In a suitable reactor, dissolve potassium cyanide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • If using a two-phase system (e.g., with a less polar solvent like toluene), add a phase transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB).

  • Slowly add 4-bromobenzyl bromide or chloride to the reaction mixture while maintaining a specific temperature (e.g., 90°C for DMSO).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent.

  • The organic layer is then washed, dried, and the solvent is removed.

  • The crude product is purified, typically by crystallization or distillation, to achieve high purity.

Cost-Effectiveness Considerations:

The primary cost drivers for this method are the price of the 4-bromobenzyl halide and the cyanide salt. While yields are generally high, the use of highly toxic and strictly regulated cyanides necessitates significant investment in safety measures and specialized waste treatment, which can add considerably to the operational cost.[5][6][7][8] The choice of solvent also plays a crucial role; while DMSO can lead to high yields, its recovery and the treatment of cyanide-contaminated aqueous waste can be costly.[1] The use of a phase transfer catalyst can significantly improve reaction rates and yields, potentially allowing for the use of less expensive and more environmentally friendly solvents like toluene, thereby reducing overall costs.[1][2][9]

Method 2: Cyanide-Free Route via Boronic Acid

In response to the environmental and safety concerns associated with cyanides, alternative synthetic routes have been developed. One promising method involves the use of a boronic acid derivative.

Experimental Protocol (Illustrative):

  • To a reaction vessel, add (4-bromophenyl)boronic acid, α-aminoacetonitrile hydrochloride, and sodium nitrite.

  • Add a solvent system, such as toluene and a small amount of water.

  • Heat the reaction mixture to a moderate temperature (e.g., 50°C).

  • Monitor the reaction until completion.

  • The product is then isolated and purified, typically using column chromatography.

Cost-Effectiveness Considerations:

The main advantage of this route is the avoidance of highly toxic cyanide salts, which significantly reduces safety risks and waste treatment costs. However, the starting materials, particularly (4-bromophenyl)boronic acid and α-aminoacetonitrile hydrochloride, are generally more expensive than the raw materials used in the traditional cyanidation method. While the reported yield is good, it is slightly lower than the highest yields reported for the cyanidation route.[3] For this method to be economically competitive on an industrial scale, the cost of the specialized reagents would need to be reduced, or the downstream processing and waste disposal savings would need to outweigh the higher raw material costs.

Method 3: Synthesis from 4-Bromotoluene

This method offers the potential advantage of starting from a more readily available and potentially cheaper raw material, 4-bromotoluene.

Experimental Protocol (Illustrative):

  • The first step involves the bromination of the benzylic position of 4-bromotoluene to form 4-bromobenzyl bromide. This is typically achieved using a brominating agent in the presence of a radical initiator like benzoyl peroxide.

  • The resulting 4-bromobenzyl bromide is then subjected to a cyanidation reaction, similar to Method 1, often utilizing a phase transfer catalyst for improved efficiency.[4]

  • The final product, this compound, is then isolated and purified.

Cost-Effectiveness Considerations:

The economic viability of this route is heavily dependent on the efficiency and cost of the initial bromination step. While 4-bromotoluene may be a less expensive starting material than 4-bromobenzyl bromide, the cost of bromine, the radical initiator, and the additional processing step must be factored in. This route still involves the use of cyanides, and therefore carries the same safety and waste disposal considerations as Method 1. However, if the overall cost of producing 4-bromobenzyl bromide in-house from 4-bromotoluene is lower than purchasing it, this method could be a cost-effective alternative. A patent for an improved process starting from 4-bromotoluene suggests it is a commercially viable route.[4]

Visualizing the Analysis Workflow

CostEffectivenessAnalysis cluster_Methods Production Methods cluster_Parameters Cost-Effectiveness Parameters cluster_Analysis Analysis & Decision Method1 Cyanidation of 4-Bromobenzyl Halide RawMaterials Raw Material Costs Method1->RawMaterials YieldPurity Yield & Purity Method1->YieldPurity Process Process Conditions (Time, Temp, Energy) Method1->Process Waste Waste Disposal Costs Method1->Waste Safety Safety & Handling Costs Method1->Safety Method2 Cyanide-Free Route via Boronic Acid Method2->RawMaterials Method2->YieldPurity Method2->Process Method2->Waste Method2->Safety Method3 From 4-Bromotoluene Method3->RawMaterials Method3->YieldPurity Method3->Process Method3->Waste Method3->Safety Comparison Comparative Analysis RawMaterials->Comparison YieldPurity->Comparison Process->Comparison Waste->Comparison Safety->Comparison Decision Optimal Method Selection Comparison->Decision

Caption: Logical workflow for the cost-effectiveness analysis of this compound production.

Conclusion for Researchers and Drug Development Professionals

The choice of an industrial synthesis route for this compound involves a trade-off between raw material costs, process efficiency, and environmental and safety considerations.

  • The cyanidation of 4-bromobenzyl halides remains a high-yielding and well-established method. Its economic viability on an industrial scale is significantly influenced by the ability to manage the costs and risks associated with cyanide use, where the implementation of phase transfer catalysis can offer significant cost-saving and environmental benefits.

  • The cyanide-free route via boronic acid presents an attractive alternative from a safety and environmental perspective. However, for it to be a truly cost-competitive industrial process, a reduction in the price of the specialized starting materials is likely necessary.

  • The synthesis from 4-bromotoluene offers a potentially cost-effective alternative if the in-house production of the 4-bromobenzyl bromide intermediate is economically advantageous.

For drug development professionals, understanding the nuances of these synthetic routes is crucial for long-term strategic planning, supply chain security, and ensuring the economic viability of a new therapeutic. A thorough techno-economic analysis, considering not just the immediate reaction costs but also the lifecycle costs including waste management and regulatory compliance, is essential for making an informed decision on the most suitable industrial production method for this compound.

References

Safety Operating Guide

Proper Disposal of 4-Bromophenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Bromophenylacetonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this hazardous chemical. Adherence to these procedures is vital to protect personnel, the surrounding community, and the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE). This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1]

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves.

    • Eye Protection: Use chemical splash goggles or a face shield.

    • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.

  • Avoid Inhalation: Do not breathe dust, vapors, or mists.

  • Spill Management: In the event of a spill, immediately contain the material. For solid spills, carefully sweep or scoop the material into a designated, labeled waste container.[2] For liquid spills, use an inert absorbent material. Ensure the cleanup process is conducted with adequate ventilation and appropriate PPE.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility. This typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. [1][3]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, paper towels) in a designated and clearly labeled hazardous waste container.

    • The container should be chemically compatible, in good condition, and have a tight-fitting lid. Polyethylene containers are often recommended for halogenated organic waste.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Follow all institutional and local regulations for hazardous waste labeling.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the complete and accurate chemical name and any other required information.

  • Contaminated Packaging:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • Containers can be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then offered for recycling or reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[1]

Quantitative Disposal Data

While specific quantitative parameters for disposal methods like incineration are determined by the licensed disposal facility and are not publicly detailed, the following table summarizes key hazard and regulatory information pertinent to the disposal of this compound.

ParameterValue/InformationSource
UN Number UN3449
Proper Shipping Name BROMOBENZYL CYANIDES, SOLID
Hazard Class 6.1 (Toxic)
Packing Group I[4]
Ecotoxicity Bacteria: Phytobacterium phosphoreum: EC50 = 0.14-0.19 mg/L; 5,15,30 minutes; Microtox test
Primary Disposal Method Controlled incineration at a licensed chemical destruction plant.[1]
Environmental Precautions Do not let product enter drains. Discharge into the environment must be avoided.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_no Improper Disposal Routes (AVOID) start Waste this compound (Solid or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain Drain Disposal trash Regular Trash collect Collect in Designated 'Halogenated Organic Waste' Container ppe->collect label_container Label Container with 'Hazardous Waste' & Chemical Name collect->label_container seal Securely Seal Container label_container->seal store Store in Cool, Dry, Well-Ventilated Satellite Accumulation Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup transport Transport to Licensed Facility pickup->transport incinerate Controlled Incineration with Flue Gas Scrubbing transport->incinerate

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no widely established and validated experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. The recommended and safest approach is to treat it as a hazardous waste and transfer it to a facility equipped to handle such chemicals. Attempting to neutralize this compound without a thoroughly tested and understood protocol can be dangerous and may produce other hazardous byproducts. Always consult with your institution's EHS department for guidance on chemical waste.

References

Personal protective equipment for handling 4-Bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Bromophenylacetonitrile (CAS No. 16532-79-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause skin, eye, and respiratory irritation.[1][2][4][5] It is also a lachrymator, a substance that can cause tearing.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles.[6] A face shield should be worn if there is a risk of splashing.[7]To protect eyes from contact with the chemical, which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][7]To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][2][4]
Body Protection A lab coat or chemical-resistant apron.[6] Wear appropriate protective clothing to minimize skin contact.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][4] If ventilation is inadequate, use a NIOSH-approved respirator.[4]To avoid inhalation of dust or vapors, which can cause respiratory tract irritation and may be harmful.[1][2]

Safe Handling and Storage Protocol

Operational Plan:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][4]

  • Handling:

    • Avoid direct contact with the substance.[2]

    • Do not eat, drink, or smoke in the handling area.[1][4]

    • Wash hands thoroughly after handling.[4]

    • Keep the container tightly closed when not in use.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4] The container should be kept tightly closed.[4]

First Aid and Emergency Procedures

Immediate medical attention is required for all routes of exposure.[4]

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Do not allow the victim to rub their eyes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Disposal Plan

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wearing the appropriate PPE, clean up spills immediately.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]

  • For liquid spills, absorb with an inert material and place in a suitable, labeled container for disposal.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or into the environment.[2] Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood Operation & Emergency Equipment Accessibility prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_exp Perform Experiment in Fume Hood handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Work Surfaces handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure cleanup_dispose Dispose of Waste in Labeled Container cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe emergency_spill_kit Use Spill Kit for Cleanup emergency_spill->emergency_spill_kit emergency_first_aid Administer First Aid & Seek Medical Attention emergency_exposure->emergency_first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromophenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.